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  • Product: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid
  • CAS: 2098110-76-8

Core Science & Biosynthesis

Foundational

Unveiling the Reactive Intermediate: The Mechanism of Carbene Generation from 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to introduce three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to introduce three-dimensional complexity into molecular design.[1] Among the reactive intermediates used to probe biological systems and construct complex molecules, carbenes generated from diazirine precursors are particularly valuable. This guide provides an in-depth technical exploration of the generation of a specific spirocyclic carbene from its precursor, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. We will dissect the synthesis of this diazirine, the mechanistic pathways of its decomposition via thermal and photochemical activation, and the subsequent reactivity of the highly strained carbene intermediate. This document is intended for professionals in chemical biology and drug development seeking to leverage these powerful reactive intermediates.

Introduction: The Significance of Spirocyclic Diazirines

Diazirines are three-membered heterocyclic compounds containing a nitrogen-nitrogen double bond. Their significance in modern chemistry stems from their role as robust precursors to carbenes, highly reactive divalent carbon species.[2][3] Upon activation by heat or UV light, diazirines cleanly extrude a molecule of nitrogen gas (N₂) to generate the corresponding carbene.[4] This property has made them indispensable tools in photoaffinity labeling (PAL) for identifying protein-ligand interactions.[1][2]

The compound at the core of this guide, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, combines the carbene-generating diazirine moiety with a spirocyclic [2.4]heptane framework. The spirocyclic nature imparts conformational rigidity and a defined three-dimensional architecture. Furthermore, the integrated carboxylic acid group serves as a versatile chemical handle, allowing for conjugation to biomolecules, surfaces, or other molecular probes. Understanding the precise mechanism of carbene generation from this precursor is paramount for its effective application.

Synthesis of the Diazirine Precursor

The synthesis of spirocyclic diazirines, including the title compound, typically follows a well-established multi-step pathway starting from a corresponding cyclic ketone.[2][5][6] While one-pot methods exist for some aliphatic diazirines, the synthesis of spirocyclic derivatives often requires a more controlled, sequential approach to achieve good yields.[2]

Synthetic Pathway Overview

The general strategy involves the conversion of a ketone to a diaziridine (the saturated three-membered ring with two nitrogen atoms), which is subsequently oxidized to the diazirine.

Synthesis_Pathway Ketone Cyclopentanone-3-carboxylic acid Oxime Oxime Intermediate Ketone->Oxime 1. NH2OH·HCl Mesylate Mesylated Oxime Oxime->Mesylate 2. MsCl, Pyridine Diaziridine Diaziridine Intermediate Mesylate->Diaziridine 3. NH3 (liq.) Diazirine 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid Diaziridine->Diazirine 4. I2 or other oxidant

Caption: General synthetic route to spirocyclic diazirines from a ketone precursor.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established methods for the synthesis of functionalized spirocyclic diazirines.[5][6][7]

Materials:

  • Cyclopentanone-3-carboxylic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Liquid ammonia (NH₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Step 1: Oxime Formation

  • Dissolve cyclopentanone-3-carboxylic acid and hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by removing the solvent and extracting the product to isolate the oxime. The rationale for this step is to convert the carbonyl group into a C=N bond, which is the first step toward incorporating the two nitrogen atoms required for the diaziridine ring.

Step 2: Mesylation of the Oxime

  • Dissolve the dried oxime in anhydrous DCM and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the mesylated oxime. The hydroxyl group of the oxime is converted into a good leaving group (mesylate), preparing the molecule for nucleophilic attack by ammonia.

Step 3: Diaziridine Formation

  • In a pressure vessel or a specialized low-temperature reactor, dissolve the mesylated oxime in a solvent like THF or methanol.

  • Cool the solution to -78 °C and carefully condense liquid ammonia into the vessel.

  • Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours. This step involves an intramolecular cyclization facilitated by ammonia to form the saturated diaziridine ring.[2]

  • Carefully vent the ammonia and work up the reaction to isolate the crude diaziridine.

Step 4: Oxidation to Diazirine

  • Dissolve the crude diaziridine in DCM or methanol.

  • Add triethylamine, followed by a solution of iodine in the same solvent.

  • Stir at room temperature until the characteristic purple color of iodine disappears. The diaziridine is oxidized to the target diazirine, forming the N=N double bond.[6]

  • Purify the final product, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, using column chromatography or recrystallization.

Mechanism of Carbene Generation

The conversion of the diazirine to the carbene is an extrusion reaction, where the thermodynamically stable dinitrogen molecule (N₂) is eliminated. This process can be initiated either photochemically or thermally.

Photochemical Generation

Photolysis is the most common and controlled method for generating carbenes from diazirines.[4] The diazirine molecule absorbs a photon of UV light (typically in the 350-380 nm range), which promotes it to an electronically excited state. From this state, it rapidly loses N₂ to form the carbene, typically in its singlet spin state.

Photochemical_Mechanism cluster_0 Mechanism Diazirine Spirocyclic Diazirine (S₀) ExcitedDiazirine Excited State Diazirine (S₁) Diazirine->ExcitedDiazirine hν (UV light) Carbene Singlet Carbene + N₂ ExcitedDiazirine->Carbene Fast Extrusion

Caption: Photochemical generation of a singlet carbene from a diazirine precursor.

The key advantage of the photochemical approach is spatial and temporal control; the carbene is generated only when and where the light is applied. This is crucial for applications like photoaffinity labeling where precise targeting is required.[2]

Thermal Generation

Heating the diazirine provides an alternative pathway for N₂ extrusion. The thermal stability of diazirines varies with their structure. For spirocyclic systems, decomposition typically occurs at elevated temperatures.[8] The reaction proceeds through a transition state leading to the carbene and nitrogen gas.

Comparative Data: Activation Methods

ParameterPhotochemical ActivationThermal Activation
Energy Source UV Light (e.g., 350 nm LED)Heat
Typical Temp. Room Temperature or below> 100 °C (structure dependent)
Control High spatial and temporal controlLess precise, bulk activation
Carbene State Primarily SingletCan lead to Singlet or Triplet
Side Reactions Fewer thermal side reactionsPotential for other thermal rearrangements

The Spiro[2.4]heptan-1-ylidene-5-carboxylic Acid Carbene: Reactivity and Fate

Upon extrusion of N₂, a highly reactive carbene intermediate is formed: spiro[2.4]heptan-1-ylidene-5-carboxylic acid . This species is a cyclopropylidene derivative, a class of carbenes known for their extreme reactivity due to ring strain.[9][10] The fate of this carbene is dictated by its environment and inherent structural strain.

Carbene_Reactivity cluster_inter Intermolecular Reactions cluster_intra Intramolecular Rearrangements Carbene Spirocyclic Carbene CH_Insertion C-H/X-H Insertion (e.g., with solvent) Carbene->CH_Insertion Trapping Cyclopropanation Alkene Cyclopropanation Carbene->Cyclopropanation [2+1] Cycloaddition Cyclobutene Cyclobutene Derivative Carbene->Cyclobutene Ring Expansion Methylenecyclopropane Methylenecyclopropane Derivative Carbene->Methylenecyclopropane Rearrangement

Caption: Competing reaction pathways for the generated spirocyclic carbene.

Intermolecular Reactions: The Basis of Labeling

If the carbene is generated in the presence of other molecules (a solvent, a substrate, or a biological target), it can be trapped through intermolecular reactions.

  • Insertion: The carbene can insert into C-H or O-H bonds. For instance, photolysis in methanol would lead to the formation of a methyl ether product.[7] This is the primary mechanism exploited in photoaffinity labeling.

  • Cycloaddition: If an alkene is present, the carbene can add across the double bond to form a new cyclopropane ring, a process known as cyclopropanation.[3][11]

Intramolecular Rearrangements: The Inherent Pathway

Due to the high ring strain of the cyclopropylidene moiety, the carbene has a strong tendency to undergo rapid intramolecular rearrangements.[7] These unimolecular pathways compete with the desired intermolecular trapping reactions. Studies on analogous spirocyclic diazirines, such as cyclobutanediazirines, have shown that photolysis leads to significant yields of rearrangement products.[7]

For the spiro[2.4]heptan-1-ylidene carbene, two primary rearrangement pathways are expected:

  • Ring Expansion: The carbene can rearrange to form a more stable bicyclo[2.1.0]pentane intermediate, which can then open to a cyclobutene derivative .

  • Hydrogen Shift/Rearrangement: A 1,2-hydrogen shift or other bond migration can lead to the formation of a methylenecyclopropane derivative .

The balance between intermolecular trapping and intramolecular rearrangement is critical. For applications like photoaffinity labeling, a high degree of trapping is desired. The short lifetime and high reactivity of this strained carbene suggest it will label targets in very close proximity, offering a small "radius of labeling," which can be highly advantageous for precise mapping of binding sites.[7]

Conclusion

The generation of a carbene from 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid provides a powerful tool for chemical and biological research. The process begins with a robust multi-step synthesis to create the diazirine precursor. Subsequent activation, preferably via controlled UV photolysis, leads to the clean extrusion of N₂ and the formation of a highly reactive spirocyclic carbene. This intermediate exists at a crossroads of reactivity: it can either be trapped by surrounding molecules in useful insertion or cycloaddition reactions or undergo rapid intramolecular rearrangement to relieve ring strain. The inherent carboxylic acid functionality makes this particular precursor an attractive building block for creating sophisticated chemical probes. A thorough understanding of these competing mechanistic pathways is essential for any researcher aiming to harness the unique reactivity of this spirocyclic system for applications in drug discovery and materials science.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. PMC.
  • Cyclopropenylidene. Wikipedia. [Link]

  • A chemical dynamics study on the gas-phase formation of triplet and singlet C5H2 carbenes. PNAS. [Link]

  • Preparation of diazirines 6j–l. ResearchGate. [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). PMC. [Link]

  • 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. PubChem. [Link]

  • Basic Information about Carbenes. IntechOpen. [Link]

  • Carbene Reactions. Chemistry LibreTexts. [Link]

  • Carbenes: Mechanisms and Reactions. Scribd. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. [Link]

Sources

Exploratory

UV Absorption and Photochemical Profiling of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid in Photoaffinity Labeling

Executive Summary In the realm of drug discovery and chemical biology, identifying the precise molecular targets of small-molecule therapeutics is a formidable challenge. Photoaffinity labeling (PAL) has emerged as a gol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of drug discovery and chemical biology, identifying the precise molecular targets of small-molecule therapeutics is a formidable challenge. Photoaffinity labeling (PAL) has emerged as a gold-standard technique to covalently capture these transient ligand-protein interactions. As a Senior Application Scientist, I have observed that the choice of photophore dictates the success or failure of a PAL campaign. This technical guide provides an in-depth analysis of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS: 2098110-76-8) 1[1], a conformationally restricted, spirocyclic aliphatic diazirine. By examining its unique UV absorption spectrum, photochemical causality, and self-validating experimental workflows, this whitepaper equips researchers with the mechanistic insights required to execute high-fidelity target identification.

The Causality of Photophore Selection: Why Spirocyclic Diazirines?

Historically, linear aliphatic diazirines (e.g., 3,3-dimethyldiazirine) have been utilized due to their minimal steric footprint, which preserves the parent drug's binding affinity. However, linear diazirines suffer from a critical mechanistic flaw: upon UV irradiation, a significant fraction isomerizes into a long-lived diazo intermediate 2[2]. This diazo species can diffuse away from the primary binding site and react non-photochemically with acidic amino acid residues (like glutamate or aspartate), leading to high background noise and "pseudo-PAL" artifacts.

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid solves this through structural geometric constraint. The spiro-fusion of the diazirine to a cyclopentane ring alters the excited-state dynamics. When irradiated, the constrained geometry heavily favors the direct extrusion of nitrogen gas ( N2​ ), generating a highly reactive, short-lived singlet carbene (a cyclopentylidene derivative) while drastically minimizing diazo accumulation 3[3]. The presence of the 5-carboxylic acid provides a versatile synthetic handle for bioconjugation to target pharmacophores.

UV Absorption Characteristics and Photophysics

The UV absorption spectrum of aliphatic diazirines is defined by a symmetrically forbidden (or weakly allowed) n→π∗ electronic transition.

For 1,2-diazaspiro[2.4]hept-1-ene derivatives, this transition manifests as a broad, low-intensity absorption band with a maximum wavelength ( λmax​ ) between 350 nm and 365 nm 4[4]. The molar extinction coefficient ( ϵ ) is characteristically low, typically around 50−100M−1cm−1 .

Why is this specific UV window critical? Biological systems are highly sensitive to short-wavelength UV light. Aromatic amino acids (tryptophan, tyrosine) and nucleic acids absorb strongly below 300 nm, meaning irradiation with UV-B or UV-C light causes extensive off-target protein crosslinking and degradation. The ~355 nm absorption maximum of the spirocyclic diazirine allows for activation using benign UV-A light (365 nm), ensuring the structural integrity of the biological sample is maintained during the crosslinking event 5[5].

Quantitative Photophore Comparison
Photophore ClassRepresentative Structure λmax​ (nm)Extinction Coefficient ( ϵ )Primary Reactive SpeciesOff-Target Diazo Risk
Spirocyclic Diazirine 1,2-Diazaspiro[2.4]hept-1-ene 350–365 ~60 M−1cm−1 Carbene Low
Linear Aliphatic Diazirine3,3-Dimethyldiazirine345–360~50 M−1cm−1 Carbene / DiazoHigh
Aryl Trifluoromethyl DiazirineTPD derivatives350–360~250 M−1cm−1 CarbeneLow
Aryl AzidePhenyl azide<300>10,000 M−1cm−1 NitreneN/A

Photochemical Mechanism

Upon excitation at 365 nm, the spirocyclic diazirine enters an excited singlet state. The primary and desired decay pathway is the rapid extrusion of N2​ to form a singlet carbene. This highly electrophilic species undergoes near-diffusion-controlled bimolecular insertion into adjacent C-H, N-H, or O-H bonds of the target protein. If no target is in immediate proximity, the carbene is rapidly quenched by water or undergoes unimolecular rearrangement into harmless cycloalkenes, preventing long-distance off-target labeling 3[3].

Photochemistry Diazirine 1,2-Diazaspiro[2.4]hept-1-ene (Ground State) UV UV-A Irradiation (350-365 nm) Diazirine->UV Absorption Excited Excited Singlet State (n → π*) UV->Excited Excitation Carbene Singlet Carbene (Cyclopentylidene) Excited->Carbene -N₂ (Rapid) Diazo Diazo Isomer (Minor Pathway) Excited->Diazo Isomerization Crosslink Target Crosslinking (C-H, N-H, O-H Insertion) Carbene->Crosslink Bimolecular Reaction Rearrangement Unimolecular Rearrangement (Cycloalkenes) Carbene->Rearrangement Intramolecular Shift Diazo->Carbene hν or Heat

Figure 1: Photochemical activation and competing reaction pathways of spirocyclic diazirines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without passing the designated Quality Control (QC) checkpoints.

Protocol 1: Probe Synthesis via Bioconjugation

Causality: The 5-carboxylic acid must be activated to an amine-reactive ester to couple with the primary amine of your pharmacophore without altering the diazirine ring.

  • Activation: Dissolve 1 eq of 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours, strictly protected from light.

  • Self-Validation Checkpoint (QC): Analyze a 1 µL aliquot via LC-MS. Proceed only when >95% conversion to the NHS-ester intermediate is confirmed.

  • Coupling: Add 1 eq of the target amine-bearing pharmacophore and 2 eq of DIPEA. Stir overnight in the dark.

  • Purification: Purify the conjugate via preparative HPLC. Store the lyophilized probe at -20°C in amber vials.

Protocol 2: UV-Vis Spectroscopic Validation of Photolysis

Causality: Because the ϵ of diazirines is low, researchers often under-irradiate their samples. This protocol calibrates your specific UV lamp setup.

  • Preparation: Prepare a 50 µM solution of the synthesized probe in PBS or Methanol.

  • Baseline Measurement: Record the UV-Vis absorption spectrum (250 nm to 450 nm). Identify the n→π∗ peak at ~355 nm.

  • Irradiation: Irradiate the quartz cuvette using a 365 nm UV-A LED source (e.g., 100 W) at a fixed distance of 5 cm.

  • Self-Validation Checkpoint (QC): Record spectra every 1 minute for 10 minutes. The peak at 355 nm must decay exponentially to the baseline, confirming complete N2​ extrusion and carbene generation. The absence of a new peak at ~500 nm confirms that no problematic diazo intermediate is accumulating.

Protocol 3: Photoaffinity Labeling (PAL) Workflow

Causality: Irradiation must be performed on ice to prevent thermal degradation of the protein, while allowing the photochemical reaction to proceed.

  • Incubation: Incubate 1–10 µM of the diazirine probe with the target protein lysate (1 mg/mL) in PBS for 30 minutes at 4°C to reach thermodynamic binding equilibrium.

  • Irradiation: Transfer the mixture to a shallow, uncovered 96-well plate on ice. Irradiate at 365 nm for the optimal time determined in Protocol 2 (typically 10 minutes).

  • Self-Validation Checkpoint (QC): You must run two parallel controls: a Dark Control (incubated but not irradiated) to subtract background non-covalent binding, and a Competitor Control (co-incubated with 100x excess of the unmodified parent drug). True target crosslinking will only be observed in the irradiated, non-competed sample.

  • Analysis: Enrich the crosslinked complexes (e.g., via click chemistry if an alkyne tag is present) and analyze via LC-MS/MS to identify the exact amino acid insertion site.

Workflow Synthesis 1. Bioconjugation (EDC/NHS Coupling) Incubation 2. Target Incubation (Equilibration) Synthesis->Incubation Irradiation 3. UV-A Photolysis (365 nm, 4°C) Incubation->Irradiation Validation 4. UV-Vis Monitoring (Decay at 355 nm) Irradiation->Validation QC Step Analysis 5. Enrichment & LC-MS/MS Irradiation->Analysis

Figure 2: Self-validating experimental workflow for photoaffinity labeling and target analysis.

Conclusion

The integration of 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid into photoaffinity probes represents a significant mechanistic upgrade over traditional linear diazirines. By leveraging its specific ~355 nm UV absorption window and its geometrically constrained preference for direct singlet carbene formation, researchers can achieve high-resolution mapping of ligand-protein binding sites without the confounding noise of diazo-mediated background labeling. Adhering to the self-validating protocols outlined above ensures that target identification campaigns remain robust, reproducible, and scientifically sound.

References

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. 3

  • Labeling Preferences of Diazirines with Protein Biomolecules - ACS Publications. 2

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines - Caltech / ACS. 4

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes - MDPI. 5

  • 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid (Product Information) - EnamineStore. 1

Sources

Foundational

Synthesis Pathways for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid Derivatives

An In-Depth Technical Guide Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry Spirocyclic compounds, molecules featuring two rings connected by a single common atom, represent a fascinating and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

Spirocyclic compounds, molecules featuring two rings connected by a single common atom, represent a fascinating and increasingly vital structural class in organic chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique way to explore chemical space, a critical advantage in the field of drug discovery.[1][2] Nitrogen-containing spiro heterocycles, in particular, serve as important structural units in a wide array of bioactive natural products and pharmaceuticals.[1][3]

Among these, the 1,2-diazaspiro[2.4]hept-1-ene core, which integrates a pyrazoline ring and a cyclopropane ring at a spiro center, is of significant interest. This scaffold combines the useful properties of pyrazolines, which are known for a wide range of biological activities, with the unique steric and electronic characteristics of a cyclopropane ring.[4] Derivatives bearing a carboxylic acid functional group, such as 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid, are particularly valuable as they provide a synthetic handle for further elaboration into more complex molecules, such as peptides or other drug candidates.

This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid and its ester derivatives. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: [3+2] Dipolar Cycloaddition

The most direct and convergent strategy for constructing the five-membered pyrazoline ring system is the [3+2] dipolar cycloaddition reaction.[4] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle.

For the synthesis of the 1,2-diazaspiro[2.4]hept-1-ene core, the key components are:

  • The 1,3-Dipole : A diazoalkane, such as diazomethane (CH₂N₂) or a substituted derivative. Diazo compounds are versatile reagents known for their participation in a wide range of transformations, including cycloadditions.[5][6]

  • The Dipolarophile : An exocyclic alkene on a cyclopropane ring. Specifically, a cyclopropylideneacetate ester is the ideal precursor, as the double bond is positioned to form the spirocyclic junction upon reaction, and the ester group provides a direct route to the target carboxylic acid.

The overall transformation is conceptually straightforward: the diazoalkane adds across the double bond of the cyclopropylideneacetate to regioselectively form the desired spiro-pyrazoline structure.

G cluster_0 Pathway Overview Cyclopropylideneacetate Cyclopropylideneacetate (Dipolarophile) Cycloaddition [3+2] Cycloaddition Cyclopropylideneacetate->Cycloaddition Diazoalkane Diazoalkane (1,3-Dipole) Diazoalkane->Cycloaddition Spiro_Product 1,2-Diazaspiro[2.4]hept-1-ene -5-carboxylate Ester Cycloaddition->Spiro_Product Hydrolysis Hydrolysis Spiro_Product->Hydrolysis Final_Product 1,2-Diazaspiro[2.4]hept-1-ene -5-carboxylic Acid Hydrolysis->Final_Product

Caption: General synthetic scheme via [3+2] cycloaddition.

Primary Synthesis Pathway: A Step-by-Step Mechanistic Analysis

This pathway details the most practical and widely applicable route, starting from the synthesis of the key alkene precursor.

Step 1: Synthesis of the Cyclopropylideneacetate Dipolarophile

The crucial starting material is an ester of cyclopropylideneacetic acid. This substrate contains the necessary exocyclic double bond fused to the cyclopropane ring. The most reliable method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high efficiency in forming C=C bonds.

  • Causality Behind Experimental Choice: The HWE reaction is chosen over the classical Wittig reaction for several key reasons. Firstly, the phosphonate carbanion generated in the HWE reaction is generally more nucleophilic than the corresponding phosphonium ylide. Secondly, and more importantly, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup. This simplifies purification significantly compared to the removal of triphenylphosphine oxide from Wittig reactions.

The reaction involves the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) with a strong base, such as sodium hydride (NaH), to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on a suitable cyclopropanone equivalent.

HWE_Reaction cluster_1 Horner-Wadsworth-Emmons Reaction reagents Triethyl Phosphonoacetate + NaH intermediate Phosphonate Carbanion reagents->intermediate Deprotonation ketone Cyclopropanone Precursor product Ethyl Cyclopropylideneacetate ketone->product intermediate->product Nucleophilic Attack byproduct Water-soluble Phosphate Salt product->byproduct Separation

Caption: Workflow for the HWE synthesis of the key dipolarophile.

Step 2: The [3+2] Cycloaddition with Diazomethane

With the dipolarophile in hand, the key cycloaddition is performed. Diazomethane is a highly reactive 1,3-dipole that readily adds to electron-deficient alkenes. The alkene in ethyl cyclopropylideneacetate is activated by the electron-withdrawing ester group, making it an excellent substrate for this reaction.

  • Trustworthiness Through Control: This reaction is typically performed at low temperatures (0 °C to -10 °C). This is a critical, self-validating control parameter. The low temperature serves two purposes: 1) It mitigates the risk associated with the thermal instability of diazomethane, and 2) It controls the rate of reaction, preventing the formation of side products, such as pyrazole isomers that can arise from the rearrangement of the initial pyrazoline product.[5] The reaction is highly regioselective, with the nucleophilic carbon of diazomethane adding to the β-carbon of the α,β-unsaturated ester, and the terminal nitrogen adding to the α-carbon.

The reaction proceeds to form the Δ¹-pyrazoline (the desired 1,2-diazaspiro[2.4]hept-1-ene ring system) directly.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester group to the target carboxylic acid. This is a standard saponification reaction, typically carried out using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system such as tetrahydrofuran (THF) and water.

  • Expert Insight: Lithium hydroxide is often the base of choice for saponification of sterically hindered esters or when milder conditions are required to avoid side reactions with other sensitive functional groups. The reaction is typically straightforward, and after acidic workup to protonate the carboxylate salt, the final product can be isolated.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations. Safety is paramount , and all operations, especially those involving sodium hydride and diazomethane, must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl Cyclopropylideneacetate
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and wash with dry hexanes (3 x 10 mL) to remove the oil. Suspend the NaH in dry THF (approx. 0.5 M).

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until the gas evolution ceases, yielding a clear solution of the phosphonate carbanion.

  • Addition of Ketone: Cool the solution back to 0 °C and add a solution of a cyclopropanone equivalent (e.g., 1-ethoxy-1-(trimethylsiloxy)cyclopropane, 1.0 equivalent) in dry THF dropwise.

  • Workup & Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Protocol 2: Synthesis of Ethyl 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylate

WARNING: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed using specialized, scratch-free glassware designed for diazomethane generation (e.g., a Diazald® kit) behind a blast shield.

  • Diazomethane Generation: In a two-neck flask (the generating flask), place a solution of potassium hydroxide (KOH) in water and ethanol. In the addition funnel, place a solution of Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in diethyl ether. The generating flask is connected to a condenser which leads into a receiving flask containing the substrate and cooled to 0 °C.

  • Reaction Setup: In the receiving flask, dissolve Ethyl Cyclopropylideneacetate (1.0 equivalent) in diethyl ether (approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.

  • Cycloaddition: Slowly add the Diazald® solution from the funnel to the KOH solution. The generated yellow diazomethane gas will co-distill with the ether and bubble into the receiving flask containing the substrate. Continue the generation until a persistent yellow color of excess diazomethane is observed in the reaction mixture, or until TLC analysis indicates full consumption of the starting material.

  • Quenching & Workup: Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears. Allow the solution to warm to room temperature. Wash the ethereal solution with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding high heat) to yield the crude product. Purification is typically achieved by column chromatography.

Quantitative Data Summary

The efficiency of the key cycloaddition step can vary based on the specific substrate and reaction conditions. The table below provides representative data for [3+2] cycloadditions of diazoalkanes with α,β-unsaturated esters to form pyrazolines.

Dipolarophile1,3-DipoleSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated KetonesDiazomethaneEther~412-24High[5]
Indoline DipolarophileNitrile ImineTolueneReflux885[4]
Electron-deficient AlkeneDiazo CompoundTHFAmbient1-330-89[7]

Conclusion and Future Outlook

The [3+2] dipolar cycloaddition of a cyclopropylideneacetate derivative with a diazoalkane stands as the most robust and logical pathway for the synthesis of 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. The methodology is well-precedented and allows for the construction of the core spirocyclic framework in a highly convergent manner. While the use of diazomethane requires stringent safety precautions, its effectiveness in this transformation is undeniable.

Future research in this area will likely focus on the development of catalytic asymmetric variants of this cycloaddition. The use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of the target molecule, a critical step for the development of chiral pharmaceuticals.[8] Furthermore, exploring safer, in situ sources of diazo compounds or alternative 1,3-dipoles will continue to be an area of active investigation, aiming to make these valuable spirocyclic building blocks more accessible to the broader scientific community.

References

  • Title: Synthesis and Tautomerism of Spiro-Pyrazolines - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of spiro-1-pyrazolines by the reaction of Z-3-arylidene-1-thioflavanones with diazomethane Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND APPLICATION OF SPIRO PYRAZOL-3-ONE DERIVATIVES Source: LOCKSS URL: [Link]

  • Title: Metal-free tandem reaction synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Spiro Heterocycles: Synthesis and Application of Spiro Pyrazol-3-one Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes Source: Thieme Connect URL: [Link]

  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: ChemRxiv URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid Source: PubChemLite URL: [Link]

  • Title: Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts Source: Academia.edu URL: [Link]

  • Title: Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy Source: PubMed URL: [Link]

  • Title: The rapid multistep synthesis of 2-pyrazolines from aldehydes via [3 + 2] cycloaddition of unstabilised diazo species and mono and di-substituted alkenes Source: University of Cambridge URL: [Link]

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL: [Link]

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv URL: [Link]

  • Title: Synthetic and biological studies of pyrazolines and related heterocyclic compounds Source: ScienceDirect URL: [Link]

  • Title: Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update Source: MDPI URL: [Link]

  • Title: Catalytic asymmetric synthesis Source: University of Castilla–La Mancha URL: [Link]

Sources

Exploratory

The Aqueous Stability of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid belongs to the diazirine class of compounds, which are of significant interest in medicinal chemistry and chemical biology, primarily a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid belongs to the diazirine class of compounds, which are of significant interest in medicinal chemistry and chemical biology, primarily as photoaffinity labeling (PAL) probes.[1] Their utility is predicated on their ability to form highly reactive carbene or diazo intermediates upon UV irradiation, enabling covalent cross-linking to biological targets.[2] However, the stability of these molecules in aqueous environments is a critical parameter that dictates their storage, formulation, and ultimate success in biological systems. This guide provides a comprehensive analysis of the factors governing the stability of this spirocyclic alkyl diazirine, outlines a robust experimental framework for its assessment, and offers insights into the interpretation of stability data for researchers, scientists, and drug development professionals.

Introduction: The Diaza-Spirocyclic Scaffold

Diazaspirocycles represent a compelling class of molecular scaffolds in modern drug discovery, offering a rigid, three-dimensional architecture that can lead to enhanced target binding and improved pharmacokinetic properties compared to traditional flat, aromatic compounds.[3] The specific compound of interest, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS 2098110-76-8), incorporates the unique diazirine moiety—a three-membered ring containing two nitrogen atoms—into a spiro[2.4]heptane framework.[4] This structure is notable for its inherent strain and photoreactivity.

While generally stable in the dark and towards many nucleophiles, the diazirine ring is susceptible to degradation under specific conditions, including heat, light, and, most importantly for biological applications, varying aqueous pH.[1][5] Understanding these liabilities is paramount for developing reliable experimental protocols and formulating stable drug products.

cluster_0 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid cluster_1 Key Structural Features mol A Diazirine Ring (Photoreactive Moiety) B Spirocyclic Core (Rigid 3D Structure) C Carboxylic Acid (Modulates Solubility & pKa)

Caption: Core structure and key features of the target molecule.

Core Chemistry: Reactivity of the Alkyl Diazirine Moiety

The stability of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is dictated by the chemistry of its alkyl diazirine group. Upon activation, typically by UV light, the diazirine can isomerize to a linear diazo intermediate, which can then lose nitrogen gas (N₂) to form a highly reactive carbene.[6][7] However, the diazo intermediate itself is a key player in the aqueous stability profile.

Key Intermediates in Diazirine Chemistry:

  • Diazirine: The ground state. Stable in the dark but susceptible to acid-catalyzed degradation.

  • Diazo Intermediate: A long-lived, electrophilic species. It is a crucial intermediate in the degradation pathway, particularly in aqueous, acidic conditions.[6][8]

  • Carbene Intermediate: A short-lived, highly reactive species that readily inserts into C-H, O-H, and N-H bonds. It is the primary species responsible for photoaffinity labeling but is readily quenched by water.[1][8]

Unlike aryl-trifluorodiazirines which react primarily through a carbene intermediate, alkyl diazirines (such as the title compound) exhibit a significant reactivity profile via the diazo intermediate.[8][9] This intermediate displays a preferential reactivity with acidic functional groups.[6][10] This pH-dependent reactivity is the most critical factor in determining the compound's stability in aqueous solutions.[8]

Predicted Aqueous Degradation Pathway

In an aqueous environment, particularly under acidic to neutral conditions (pH < 7), the degradation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is expected to proceed via protonation of the diazirine ring, followed by ring-opening to the corresponding diazo intermediate. This electrophilic diazo species is then susceptible to nucleophilic attack by water, leading to the formation of a hydroxy-substituted intermediate which, after loss of nitrogen, yields the final degradation products.

The reaction is acid-catalyzed; therefore, the rate of degradation is expected to increase significantly as the pH decreases.[11] The presence of the carboxylic acid moiety on the spirocyclic frame may also influence the local pH environment and potentially participate in intramolecular reactions, although the primary degradation pathway is likely intermolecular attack by the aqueous solvent.

Start 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid Protonated Protonated Diazirine Start->Protonated + H⁺ (Acidic pH) Diazo Diazo Intermediate Protonated->Diazo Ring Opening Attacked Diazo Adduct (with H2O) Diazo->Attacked + H₂O (Nucleophilic Attack) Products Degradation Products (e.g., Hydroxy-substituted cyclopentane carboxylic acid + N2) Attacked->Products - N₂

Caption: Predicted acid-catalyzed degradation pathway in aqueous solution.

A Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, a forced degradation (or stress testing) study is the industry-standard approach.[12][13] These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation pathways and establishing a stability-indicating analytical method.[13]

Experimental Workflow

The following workflow provides a comprehensive approach to assessing aqueous stability. The core principle is to incubate the compound under various stress conditions and monitor its concentration over time using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

A Prepare Compound Stock Solution (e.g., in Acetonitrile) C Incubate Samples (Spike stock into buffers) A->C B Prepare Aqueous Buffers (pH 2, 4, 7, 9, 12) B->C D Stress Conditions (Temp: 40°C, 60°C, 80°C) (Light: ICH Q1B Photostability) C->D E Sample at Timepoints (t=0, 2, 4, 8, 24, 48h) D->E F Quench Reaction (e.g., Neutralize & Dilute) E->F G HPLC-UV Analysis (Quantify Parent Compound) F->G H Data Analysis (Calculate % Degradation, Rate Constants) G->H

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocol

Objective: To quantify the degradation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid under hydrolytic (pH), thermal, and photolytic stress.

1. Materials and Reagents:

  • 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate, Acetate, and Borate buffer components

  • Hydrochloric Acid and Sodium Hydroxide for pH adjustment

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Protect from light.

  • Aqueous Buffers: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (Acetate Buffer)

    • pH 7.4 (Phosphate Buffer)

    • pH 9.0 (Borate Buffer)

    • pH 12.0 (0.01 M NaOH)

3. Stress Conditions:

  • Hydrolytic Study:

    • Pipette 5 mL of each buffer into separate, light-protected vials.

    • Spike each vial with the stock solution to a final concentration of 50 µg/mL.

    • Incubate vials at a set temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot.

    • Immediately quench the reaction by diluting the aliquot in a 50:50 acetonitrile:water mobile phase to halt further degradation.

  • Photostability Study:

    • Prepare a solution of the compound in a neutral buffer (pH 7.4).

    • Expose the solution to a light source compliant with ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

    • A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.

    • Sample at appropriate time points and analyze.

4. Analytical Methodology (HPLC-UV):

  • System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is 30:70 (v/v) Acetonitrile:Water + 0.1% HCOOH.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength corresponding to an absorbance maximum of the diazirine, typically in the range of 340-380 nm.[14]

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample, using the peak area from the chromatogram.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to clearly present the stability profile of the compound. A well-structured table is essential for comparing degradation across different conditions.

Illustrative Stability Data

The following table represents the type of data that would be generated from the described protocol.

Stress ConditionpHTemperature (°C)Time (hours)% Degradation (Illustrative)Appearance of Major Degradant Peak (RT, min)
Hydrolysis2.060825.4%3.2 min
Hydrolysis4.5602415.8%3.2 min
Hydrolysis7.460485.2%3.2 min
Hydrolysis9.06048< 2%Not significant
Hydrolysis12.060488.9%4.1 min
Photolysis7.42524> 90%Multiple

Interpretation of Illustrative Data:

  • Acidic Instability: The compound shows significant degradation at low pH, consistent with an acid-catalyzed hydrolysis mechanism. The primary degradation product appears at the same retention time (3.2 min), suggesting a common pathway.

  • Optimal Stability: The compound is most stable near neutral pH (7.4 - 9.0).

  • Base-Catalyzed Degradation: A different degradation pathway may occur under strongly basic conditions, as suggested by a different degradant peak (4.1 min) and increased degradation compared to pH 9.

  • Photolability: As expected for a diazirine, the compound is highly unstable under UV light, degrading rapidly. This confirms its potential as a photo-activated probe but also highlights the need for light protection during storage and handling.

Conclusion and Recommendations

This technical guide establishes that the aqueous stability of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is fundamentally governed by the pH-dependent reactivity of its alkyl diazirine moiety. It is predicted to be most stable in neutral to slightly alkaline solutions and highly susceptible to degradation in acidic environments and upon exposure to UV light.

For drug development professionals, this has several key implications:

  • Formulation: Aqueous formulations should be buffered to a pH range of 7.0-9.0 to maximize shelf-life.

  • Handling & Storage: The compound, both in solid form and in solution, must be rigorously protected from light at all times.

  • Experimental Design: When used in biological assays, the pH of the buffer system must be considered, as acidic conditions could lead to premature degradation and loss of activity. Control experiments to assess compound stability over the time course of the assay are highly recommended.

By employing the forced degradation workflow and analytical methods described herein, researchers can generate robust, quantitative data to guide the development, formulation, and application of this promising diaza-spirocyclic compound.

Sources

Foundational

An In-depth Technical Guide to the NMR Characterization of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,2-Diazaspiro[2.4]hept-1-ene-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to its constrained spirocyclic scaffold incorporating a diazirine moiety. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven methodologies for the structural elucidation of this unique compound. We will delve into detailed experimental protocols, in-silico predicted spectral data, and an in-depth interpretation of ¹H and ¹³C NMR spectra, supplemented by a discussion on the application of two-dimensional (2D) NMR techniques for unambiguous resonance assignment. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices and providing a robust framework for researchers working with this and structurally related molecules.

Introduction: The Structural Significance and NMR Imperatives

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid presents a fascinating structural amalgam: a five-membered carbocyclic ring fused via a spiro center to a three-membered diazirine ring, and bearing a carboxylic acid functionality. The diazirine ring, a photoactivatable precursor to a highly reactive carbene, makes this molecule a potential tool for photoaffinity labeling in chemical biology. The rigid spirocyclic framework imparts a well-defined three-dimensional geometry, a desirable trait in rational drug design for optimizing ligand-receptor interactions.

Given the nuanced stereoelectronic environment of this molecule, NMR spectroscopy stands as the paramount analytical technique for its structural verification and characterization. The unique chemical environment of each proton and carbon atom will be reflected in their distinct chemical shifts and coupling patterns. A thorough NMR analysis is therefore not merely a quality control checkpoint but a fundamental necessity to confirm the integrity of the spirocyclic core and the presence of the crucial diazirine and carboxylic acid functionalities.

This guide will walk through the logical steps of an NMR-based structural elucidation, from sample preparation to the interpretation of complex spectral data.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to ensure spectral integrity.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The primary objective is to obtain a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]

Methodology:

  • Analyte Purity: Ensure the 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For a carboxylic acid, deuterated chloroform (CDCl₃) is a common choice. However, if solubility is an issue, or to observe the exchange of the acidic proton, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) can be used. For this guide, we will primarily consider CDCl₃.

  • Concentration: For a small molecule of this nature, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[2] For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any suspended particles that can adversely affect the magnetic field homogeneity and thus spectral line shape, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.

Fig. 1: Experimental workflow for NMR characterization.
NMR Data Acquisition

The choice of NMR experiments and their parameters is crucial for a comprehensive structural analysis.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex spin systems in the cyclopentane ring.

1D NMR Experiments:

  • ¹H NMR: This is the primary experiment for determining the proton environment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if desired.

  • ¹³C NMR: This experiment provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

2D NMR Experiments:

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds. This is crucial for tracing the connectivity of protons within the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This experiment is fundamental for assigning the carbon resonances based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes longer). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

Data Interpretation: Decoding the Spectra

Fig. 2: Structure of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid with atom numbering.
Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons in each environment), and their multiplicity (the number of neighboring protons).

Table 1: Predicted ¹H NMR Data for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
COOH~10-12broad singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its signal will disappear upon addition of D₂O.
H5~2.9triplet1HThis proton is alpha to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to the two H4 protons.
H4a, H4b~2.1-2.3multiplet2HThese diastereotopic methylene protons are adjacent to the methine proton (H5) and the spirocyclic carbon (C3). They will exhibit complex splitting patterns due to both geminal and vicinal coupling.
H6a, H6b~1.9-2.1multiplet2HThese diastereotopic methylene protons are adjacent to the spirocyclic carbon (C3) and the methylene group at C7.
H7a, H7b~1.7-1.9multiplet2HThese diastereotopic methylene protons are part of the cyclopentane ring and are expected to be the most shielded of the aliphatic protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

CarbonPredicted Chemical Shift (ppm)Assignment Rationale
COOH~175-180The carbonyl carbon of the carboxylic acid is highly deshielded.
C1, C2~70-80The carbons of the diazirine ring are expected to be significantly deshielded due to the presence of the two nitrogen atoms.
C3~40-50The spirocyclic quaternary carbon is expected in this region.
C5~40-45The methine carbon alpha to the carboxylic acid.
C4~30-35Methylene carbon in the cyclopentane ring.
C6~25-30Methylene carbon in the cyclopentane ring.
C7~20-25Methylene carbon in the cyclopentane ring.
2D NMR for Structural Confirmation

While 1D NMR provides a foundational understanding, 2D NMR is essential for unambiguous assignment.

  • COSY: A COSY spectrum would show correlations between H5 and the H4 protons, and between the protons of the adjacent methylene groups (H4-H6, H6-H7) in the cyclopentane ring, confirming their connectivity.

  • HSQC: An HSQC spectrum would directly link each proton signal to its corresponding carbon signal, allowing for the confident assignment of the carbon resonances based on the proton assignments. For example, the proton at ~2.9 ppm (H5) would show a correlation to the carbon at ~40-45 ppm (C5).

  • HMBC: The HMBC spectrum is crucial for identifying the quaternary carbon (C3) and for confirming the overall connectivity. We would expect to see correlations from the protons on C4, C6, and potentially the diazirine protons to the spirocyclic carbon C3. Furthermore, the H5 proton should show a correlation to the carboxylic carbon (COOH).

HMBC_Correlations cluster_structure Key HMBC Correlations C3 C3 COOH COOH H4 H4 H4->C3 2JCH H5 H5 H5->COOH 3JCH H6 H6 H6->C3 2JCH

Fig. 3: Predicted key HMBC correlations for structural confirmation.

Conclusion

The NMR characterization of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. This guide has provided a comprehensive framework for this analysis, from meticulous sample preparation to the detailed interpretation of predicted spectral data. The unique structural features of this molecule, including the strained diazirine ring, the spirocyclic center, and the carboxylic acid moiety, give rise to a distinct NMR fingerprint. By following the outlined protocols and understanding the expected spectral patterns, researchers can confidently verify the structure of this and related compounds, a critical step in their application in drug discovery and chemical biology.

References

  • Macromolecules 2024, 57, 9, 3698–3705. Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • nmrdb.org. Predict ¹H and ¹³C NMR spectra. [Link]

  • Journal of the American Chemical Society 2013, 135, 19, 7468–7479. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]

  • ETH Zurich NMR Service. Structure Elucidation by NMR. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • The Journal of Organic Chemistry 2013, 78, 3, 1147–1154. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

Sources

Exploratory

Photochemical Profiling and Half-Life Determination of 1,2-Diazaspirohept-1-ene-5-carboxylic Acid

Photochemical Profiling and Half-Life Determination of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic Acid Executive Summary In the landscape of photoaffinity labeling (PAL) and target deconvolution, the selection of a photore...

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Author: BenchChem Technical Support Team. Date: March 2026

Photochemical Profiling and Half-Life Determination of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic Acid

Executive Summary

In the landscape of photoaffinity labeling (PAL) and target deconvolution, the selection of a photoreactive warhead dictates the success of covalent crosslinking. 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid (CAS: 2098110-76-8) represents a highly specialized class of spirocyclic diazirines[2]. Featuring a compact cyclopentyl spiro-fusion, this aliphatic carboxylic acid (MW: 140.14 g/mol ) offers a minimal steric footprint, making it an ideal building block for functionalizing small-molecule drugs without perturbing their native binding affinities[3].

However, the transition from linear dialkyl diazirines to spirocyclic scaffolds fundamentally alters the compound's photochemical behavior. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the photolysis half-life of 1,2-diazaspiro[1]hept-1-ene derivatives under UV irradiation.

Mechanistic Photochemistry: The Spirocyclic Advantage and Complexity

The photolysis half-life ( t1/2​ ) of a diazirine is not an absolute constant; it is a system-dependent kinetic parameter driven by the quantum yield of the molecule, the molar extinction coefficient at the irradiation wavelength, and the incident photon flux[4].

When 1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid is irradiated with UV-A light (typically 355–365 nm), the molecule is excited to a singlet state, initiating two competing causal pathways:

  • N₂ Extrusion (Carbene Formation): The rapid loss of nitrogen gas generates a highly reactive cyclopentylidene carbene. This singlet carbene is the primary driver for target crosslinking via rapid O-H, N-H, or C-H bond insertion[4][5].

  • Photoisomerization (Diazo Formation): A competing pathway leads to the formation of a metastable linear diazo intermediate.

The Causality of Ring Strain: In linear dialkyl diazirines, the diazo intermediate is highly labile. However, the spiro-fused cyclopentane ring in 1,2-diazaspiro[1]hept-1-ene restricts conformational degrees of freedom. This structural strain stabilizes the diazo intermediate, which can absorb in the visible spectrum (often appearing as a faint pink intermediate around 500–525 nm) and possesses its own distinct thermal and photochemical decay kinetics[6]. Furthermore, the carbene generated from spirocyclic systems is prone to unique intramolecular rearrangements (e.g., forming cyclopentene derivatives) if not immediately quenched by a target protein[6].

PhotolysisMechanism Diazirine 1,2-Diazaspiro[2.4]hept-1-ene (Ground State) Excited Excited Singlet State (S1) Diazirine->Excited UV-A (355-365 nm) Photolysis Carbene Cyclopentylidene Carbene (Highly Reactive) Excited->Carbene - N₂ (Fast) Diazo Diazo Intermediate (Metastable) Excited->Diazo Photoisomerization Crosslink Target Crosslinking (O-H, N-H, C-H Insertion) Carbene->Crosslink Target Proximity Quench Solvent Quenching / Intramolecular Rearrangement Carbene->Quench Bulk Solvent Diazo->Carbene UV-B/C (<300 nm)

Photochemical activation pathway of 1,2-diazaspiro[1]hept-1-ene derivatives under UV irradiation.

Quantitative Photochemical Properties

To contextualize the behavior of 1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid, it must be compared against standard PAL warheads. The table below summarizes the comparative photolysis metrics.

Property1,2-Diazaspiro[1]hept-1-eneLinear Dialkyl DiazirinesAryl(trifluoromethyl) Diazirines
Structure Type Spirocyclic (Cyclopentyl)Acyclic AliphaticAromatic
Activation Wavelength (λmax) ~350–365 nm~350–365 nm~350–365 nm
Typical Half-Life (365 nm, 20 mW/cm²) 2.0 – 5.0 min 2.6 – 5.4 min~29.0 min
Diazo Intermediate Stability Metastable (t1/2 ~ minutes)Highly LabileMinimal Diazo Formation
Primary Rearrangement Pathway Cyclopentene derivativesAlkene eliminationHighly stable (C-F bond prevents this)

(Data synthesized from standardized 365 nm irradiation studies[6][7][8])

Experimental Protocol: Self-Validating Determination of Photolysis Half-Life

Measuring the half-life of a spirocyclic diazirine requires a self-validating experimental design. Simply monitoring the disappearance of the UV absorption peak at ~355 nm is scientifically flawed, as the accumulation of the diazo intermediate can skew baseline absorbance.

To ensure trustworthiness, this protocol mandates the simultaneous monitoring of the diazirine peak (~355 nm) and the diazo peak (~500–525 nm). This dual-wavelength tracking ensures that the calculated half-life reflects true photo-activation rather than simple thermal degradation or solvent evaporation.

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare a 1.0 mM stock solution of 1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid in anhydrous Methanol (MeOH) or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Causality: MeOH is preferred for baseline kinetic modeling to prevent rapid carbene quenching by water, which can cause micro-bubble formation (from N₂ release) that scatters light and ruins UV-Vis readings[6].

2. Baseline Spectroscopic Profiling:

  • Transfer 1.0 mL of the solution into a 1 cm path-length quartz cuvette .

  • Causality: Standard glass and polystyrene cuvettes absorb heavily in the UV-A region, artificially reducing photon flux and falsely prolonging the measured half-life.

  • Record the baseline UV-Vis spectrum from 250 nm to 600 nm. Identify the λmax​ for the diazirine (typically ~355 nm).

3. Controlled UV Irradiation:

  • Place the cuvette in a temperature-controlled holder (20°C) exactly 5.0 cm from a 365 nm LED light source (calibrated to 20 mW/cm²).

  • Causality: Temperature control is critical because the competing diazo intermediate is thermally labile; fluctuations in heat from the UV lamp will confound the kinetic decay data[6].

4. Iterative Kinetic Monitoring:

  • Irradiate the sample in 30-second intervals.

  • After each interval, pause irradiation and immediately record the absorbance at 355 nm (diazirine decay) and 525 nm (diazo formation).

  • Repeat until the absorbance at 355 nm drops below 10% of its initial value.

KineticWorkflow Prep 1. Sample Prep (1 mM in MeOH) Baseline 2. Baseline UV-Vis (Abs at ~355 nm) Prep->Baseline Irradiate 3. UV Irradiation (365 nm, controlled) Baseline->Irradiate Monitor 4. Kinetic Monitoring (Abs decay over time) Irradiate->Monitor Monitor->Irradiate Iterative Cycles Analyze 5. Data Analysis (1st-order kinetics) Monitor->Analyze

Step-by-step experimental workflow for determining the photolysis half-life via UV-Vis spectroscopy.

Data Analysis & Kinetic Modeling

The photolysis of 1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid follows pseudo-first-order kinetics under constant irradiation.

  • Calculate the Rate Constant ( k ): Plot the natural logarithm of the normalized absorbance ln(At​/A0​) at 355 nm against cumulative irradiation time ( t in seconds). The slope of the resulting linear regression represents the negative rate constant ( −k ).

  • Calculate the Half-Life ( t1/2​ ): Apply the first-order half-life equation:

    t1/2​=kln(2)​

Validation Check: If the R2 value of the linear regression is <0.98 , it indicates that the diazo intermediate is significantly overlapping with the 355 nm reading, or that the sample is experiencing thermal degradation. In such cases, spectral deconvolution software must be used to separate the diazirine and diazo absorption bands prior to calculating k .

References

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. National Institutes of Health (NIH). 4

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. 6

  • 1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid. NextSDS. 3

  • EN300-1706940 (1,2-diazaspiro[1]hept-1-ene-5-carboxylic acid). EnamineStore. 2

  • The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC. National Institutes of Health (NIH). 7

  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid. Benchchem. 8

  • Diazoline | 6153-33-9. Benchchem. 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for EDC/NHS Coupling with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Strained Ring Chemistry for Bioconjugation The covalent conjugation of small molecules to biomolecules is a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Strained Ring Chemistry for Bioconjugation

The covalent conjugation of small molecules to biomolecules is a cornerstone of modern drug development, diagnostics, and chemical biology. Among the myriad of available bioconjugation techniques, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) stands out as a robust and versatile method for forming stable amide bonds between a carboxyl group and a primary amine.[1][2][3][4][5][6] This guide provides a detailed protocol and technical insights for the EDC/NHS-mediated coupling of a unique photo-activatable crosslinker, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, to amine-bearing molecules.

The diazirine moiety within 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a compact and highly efficient photo-activated carbene precursor.[7][8] Upon irradiation with UV light, it releases nitrogen gas to generate a highly reactive carbene species capable of forming covalent bonds with a wide range of chemical entities in its immediate vicinity.[9] This property makes it an invaluable tool for photoaffinity labeling to identify and characterize protein-ligand interactions. The spirocyclic and strained ring system of the diazaspiro[2.4]heptene core imparts distinct conformational and electronic properties that can be leveraged in probe design.[10]

This document will provide a comprehensive overview of the EDC/NHS coupling chemistry, a detailed step-by-step protocol for the conjugation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, and critical considerations for optimizing the reaction and purifying the resulting conjugate.

The Chemistry of EDC/NHS Coupling: A Two-Step Activation

The EDC/NHS coupling reaction is a "zero-length" crosslinking process, meaning no additional atoms are incorporated into the final amide bond.[3] The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[3][11][12] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[11][13][14][15]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To enhance the efficiency and control of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2][3][12][13][16] This NHS ester has a longer half-life, allowing for a more controlled and efficient subsequent reaction with the amine-containing molecule at a physiological to slightly basic pH (7.2-8.5).[2][11][13][14]

The resulting NHS ester then readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond, with the release of NHS as a byproduct.[2]

Core Protocol: EDC/NHS Coupling of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

This protocol provides a general framework for the conjugation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid to an amine-containing molecule. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific applications.

Materials and Reagents
  • 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid[17][18]

  • Amine-containing molecule (e.g., protein, peptide, or small molecule with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[19][20]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if required for dissolving the diazirine compound)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis prep_diazirine Dissolve 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid in Activation Buffer (use minimal DMF/DMSO if needed) activation Activate Carboxylic Acid with EDC and NHS (15-30 min, RT) prep_diazirine->activation 1 prep_amine Prepare Amine-Molecule in Coupling Buffer coupling Add Activated Diazerine to Amine-Molecule (2h RT or O/N 4°C) prep_amine->coupling 4 prep_edc_nhs Prepare Fresh EDC and NHS Solutions in Activation Buffer prep_edc_nhs->activation 2 activation->coupling 3 quenching Quench Reaction with Tris or Hydroxylamine coupling->quenching 5 purify Purify Conjugate (e.g., SEC, Dialysis) quenching->purify 6 analyze Analyze Conjugate (e.g., MS, HPLC, SDS-PAGE) purify->analyze 7

Caption: Experimental workflow for EDC/NHS coupling.

Step-by-Step Protocol

Part 1: Activation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

  • Prepare Solutions: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[11][21] Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[1]

  • Dissolve the Diazerine Compound: Dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid in Activation Buffer to the desired concentration. If solubility is an issue, first dissolve the compound in a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.

  • Activation Reaction: Add the EDC and NHS/Sulfo-NHS solutions to the diazirine solution. A molar excess of EDC and NHS over the carboxylic acid is recommended. See the table below for suggested starting concentrations. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13]

Part 2: Coupling to the Amine-Containing Molecule

  • Prepare Amine-Molecule: While the activation reaction is proceeding, dissolve your amine-containing molecule in the Coupling Buffer to the desired concentration.

  • Coupling Reaction: Add the activated 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid solution to the amine-containing molecule solution. The reaction is most efficient at a pH of 7.2-8.5.[2][11] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]

Part 3: Quenching and Purification

  • Quench the Reaction: To stop the reaction and deactivate any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.[3][4][13] Incubate for 15-30 minutes at room temperature.[14]

  • Purify the Conjugate: Remove unreacted reagents, byproducts, and quenching agents from the final conjugate.[4] The choice of purification method will depend on the properties of the conjugate. Common methods include:

    • Size-Exclusion Chromatography (Desalting Column): Effective for separating larger protein conjugates from smaller molecule contaminants.[4][11]

    • Dialysis or Ultrafiltration: Suitable for large molecules, separating based on molecular weight cutoff.[4]

    • High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification for a wide range of molecules.

  • Analysis and Storage: Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry, HPLC, or SDS-PAGE. Store the conjugate under conditions that maintain its stability, typically at 4°C or -20°C in a suitable buffer containing a preservative like sodium azide.[1]

Quantitative Data and Optimization

The efficiency of the EDC/NHS coupling reaction is dependent on several factors. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[11][14][15]
Coupling pH 7.2 - 8.5Promotes nucleophilic attack by the primary amine.[2][11][14]
Molar Ratio (EDC:Carboxyl) 2-10 fold excessEnsures efficient activation of the carboxylic acid.[13][15]
Molar Ratio (NHS:Carboxyl) 2-5 fold excessStabilizes the activated intermediate as an NHS ester.[15]
Activation Time 15-30 minutesSufficient for NHS ester formation.[13]
Coupling Time 2 hours at RT or overnight at 4°CAllows for efficient conjugation to the amine.[13]

Special Considerations for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

The unique structure of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid warrants special attention during the conjugation process.

  • Potential for Side Reactions: While the diazirine moiety is generally stable under the mild conditions of EDC/NHS coupling, it is a strained ring system. It is advisable to perform the reaction protected from direct light to prevent premature activation of the diazirine.

  • Steric Hindrance: The spirocyclic nature of the molecule may introduce steric hindrance around the carboxylic acid group. This could potentially slow down the activation and coupling steps. It may be necessary to increase the molar excess of EDC/NHS or extend the reaction times to achieve the desired degree of conjugation.

  • Solubility: As with many small organic molecules, the aqueous solubility of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid may be limited. The use of a minimal amount of a water-miscible organic co-solvent like DMF or DMSO can aid in its dissolution.[13] However, ensure that the final concentration of the organic solvent does not adversely affect the stability and activity of the amine-containing biomolecule.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[13][14]
Incorrect pH for activation or coupling.Verify the pH of the Activation and Coupling Buffers.[13][14]
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as MES and PBS for the reaction.[13][14]
Precipitation during Reaction High degree of modification leading to insolubility.Reduce the molar excess of the activated diazirine compound.[13]
High concentration of EDC.If precipitation is observed, try reducing the amount of EDC used.[14]

Reaction Mechanism Diagram

G diazirine_cooh 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (unstable) diazirine_cooh->o_acylisourea + EDC edc EDC edc->o_acylisourea o_acylisourea->diazirine_cooh + H2O (hydrolysis) nhs_ester NHS Ester (semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS nhs->nhs_ester amide_conjugate Amide Conjugate (R-CO-NH-R') nhs_ester->amide_conjugate + R'-NH2 amine_molecule Amine-Molecule (R'-NH2) amine_molecule->amide_conjugate urea_byproduct Urea Byproduct nhs_byproduct NHS

Caption: The two-step reaction mechanism of EDC/NHS coupling.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH.
  • A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. (n.d.). Chemical Science (RSC Publishing).
  • BenchChem. (2025). The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry.
  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of EDC/NHS Reaction Products.
  • A diazirine's central carbon is sp-hybridized, facilitating conjugation to dye molecules. (2026, January 11).
  • N-Hydroxysuccinimide and N-hydroxysuccinimide ester. (2024, April 26). ChemicalBook.
  • CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). (n.d.). Common Organic Chemistry.
  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. (n.d.). In Wikipedia.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PMC.
  • 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide. (n.d.). CymitQuimica.
  • 1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride. (n.d.). MedchemExpress.com.
  • Diazirines in a New Light: Chromophore Conjugation Indicates a Functional sp 2-Hybridized Carbon Center. (2025, March 25).
  • Hyaluronic Acid-N-hydroxysuccinimide: A Useful Intermediate for Bioconjugation. (2001, October 20).
  • MilliporeSigma. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide. (n.d.). PubChem.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006, October 1). Journal of Young Investigators.
  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011, August 19). Langmuir. ACS Publications.
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - UK.
  • A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. (2024, August 19). ChemRxiv.
  • Protocol for Amino PEG. (2022, January 18). BroadPharm.
  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (2025, December 19). PMC.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - JP.
  • EDC-NHS coupling not working? (2020, February 26). ResearchGate.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
  • NHS and Sulfo-NHS. (n.d.). Fisher Scientific.
  • 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. (n.d.). ChemScene.
  • Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022, July 1). Reddit.
  • 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. (n.d.). PubChemLite.

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Application

Application Notes and Protocols: Harnessing 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid for Advanced Photoaffinity Labeling

Introduction: A New Standard in Covalent Target Identification Photoaffinity labeling (PAL) has become an indispensable technique in chemical biology and drug discovery for the direct identification of small molecule-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Standard in Covalent Target Identification

Photoaffinity labeling (PAL) has become an indispensable technique in chemical biology and drug discovery for the direct identification of small molecule-protein interactions and the elucidation of drug targets.[1][2] The core principle of PAL involves a photoactivatable probe, composed of a ligand of interest appended with a photoreactive group and an enrichment handle. Upon UV irradiation, the photoreactive group generates a highly reactive intermediate that forms a stable covalent bond with interacting proteins, enabling their subsequent enrichment and identification.[3]

Among the arsenal of photoreactive moieties, alkyl diazirines have gained prominence due to their unique advantages. They are exceptionally small, offering minimal steric perturbation to the parent ligand, and are activated by long-wavelength UV light (~350 nm), which mitigates potential damage to biological macromolecules.[1][4] 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid stands out as a versatile and efficient building block for constructing these advanced chemical probes. Its rigid spirocyclic structure provides a well-defined spatial orientation for the photoreactive diazirine, while the carboxylic acid handle offers a convenient and stable point for synthetic elaboration.

This guide provides a comprehensive overview of the principles, protocols, and best practices for utilizing 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid in state-of-the-art photoaffinity labeling experiments.

The Mechanism: A Tale of Two Intermediates

The efficacy of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid as a photo-crosslinker stems from the chemistry of the diazirine ring. Upon irradiation with UV light in the 320-370 nm range, the diazirine moiety absorbs energy and extrudes nitrogen gas (N₂), leading to the formation of a highly reactive carbene intermediate.[5] This carbene can then rapidly insert into a wide range of chemical bonds, including C-H and N-H bonds, within its immediate vicinity, forming a stable covalent adduct with the target protein.[6][7]

However, a crucial aspect of alkyl diazirine chemistry is the existence of a parallel reaction pathway. The photoexcited diazirine can isomerize to a linear diazo intermediate.[3][8] This diazo species can either lose nitrogen to form the desired carbene or, in an aqueous, slightly acidic environment, be protonated to form a diazonium species.[9] This diazonium ion is a potent alkylating agent that exhibits a strong preference for reacting with nucleophilic amino acid residues, particularly the carboxylates of aspartic and glutamic acid.[3][8][9] This dual reactivity profile is a key consideration in experimental design and data interpretation.

Mechanism_of_Action cluster_0 Photoactivation cluster_1 Reaction Pathways cluster_2 Target Labeling Diazirine Diazaspiroheptene Probe ExcitedDiazirine Excited State [S1] Diazirine->ExcitedDiazirine UV Light (350 nm) Carbene Reactive Carbene ExcitedDiazirine->Carbene - N₂ Diazo Diazo Intermediate ExcitedDiazirine->Diazo Isomerization CovalentAdduct1 Covalent Adduct (C-H, N-H, O-H, S-H insertion) Carbene->CovalentAdduct1 Broad Reactivity Diazo->Carbene - N₂ (slow) Diazonium Diazonium Ion Diazo->Diazonium + H⁺ CovalentAdduct2 Covalent Adduct (Ester formation with Asp/Glu) Diazonium->CovalentAdduct2 Preferential Reactivity

Figure 1: Photochemical activation mechanisms of the 1,2-Diazaspiro[2.4]hept-1-ene moiety.

Advantages Over Traditional Photo-Crosslinkers

The structural and chemical properties of probes derived from 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid offer several distinct advantages over other classes of photo-crosslinkers, such as benzophenones and aryl azides.

FeatureDiazaspiroheptene (Alkyl Diazirine)BenzophenoneAryl Azide
Size Very small, minimal perturbationBulky, aromatic systemModerately bulky
Activation Wavelength 320-370 nm (long-wave UV)[10]350-365 nm (long-wave UV)[7]250-350 nm (can require short-wave UV)[4]
Reactive Intermediate Carbene / Diazonium Ion[3]Triplet Diradical[7]Nitrene[3]
Reactivity Highly reactive, short-livedModerately reactive, longer-livedHighly reactive, potential for rearrangements
Insertion Chemistry C-H, N-H, O-H, S-H bonds, preferential labeling of acidic residues[6][9]Primarily abstracts H from C-H bonds[7]C-H, N-H insertion, addition to double bonds
Stability Generally stable to routine handling, light sensitive[6]Very stableCan be sensitive to reducing agents

Table 1: Comparison of key features of common photo-crosslinkers.

Experimental Design and Protocols

A successful photoaffinity labeling experiment requires careful planning, from probe synthesis to the final proteomic analysis.

Part 1: Synthesis of the Photoaffinity Probe

The carboxylic acid moiety of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is the key functional handle for probe synthesis. It allows for the straightforward formation of a stable amide bond with an amine-containing ligand of interest or a linker appended with a bioorthogonal handle (e.g., a terminal alkyne for click chemistry).

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is widely applicable for coupling the diazirine building block to a primary or secondary amine.[11]

  • Activation of Carboxylic Acid:

    • Dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the NHS-activated ester can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • To the solution containing the activated ester, add the amine-containing molecule of interest (1.0-1.2 equivalents).

    • If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the acid.

    • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final photoaffinity probe.

Note: For sensitive substrates or challenging couplings, other reagents such as HATU or PyBOP can be employed.[12][13][14]

Synthesis_Workflow Diazirine_COOH 1,2-Diazaspiro[2.4]hept- 1-ene-5-carboxylic acid Activated_Ester NHS-Activated Ester Diazirine_COOH->Activated_Ester EDC, NHS DMF, RT Amine_Ligand Amine-containing Ligand + Alkyne Handle Final_Probe Final Photoaffinity Probe Activated_Ester->Final_Probe + Amine-Ligand DIPEA, RT

Figure 2: General synthetic workflow for probe construction.

Part 2: Cellular Photoaffinity Labeling Workflow

This protocol outlines a general procedure for labeling target proteins within a cellular context.[6]

  • Cell Culture and Probe Incubation:

    • Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well or 10 cm plates) and grow to 80-90% confluency.

    • Prepare a stock solution of the diazirine-alkyne probe in DMSO.

    • Dilute the probe stock solution into pre-warmed culture media to the desired final concentration (typically in the range of 1-50 µM, to be determined empirically).

    • Remove the old media from the cells and incubate with the probe-containing media for a specified time (e.g., 1-4 hours) at 37°C.

  • UV Irradiation:

    • Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove excess unbound probe.

    • Place the culture plate on ice and remove the lid.

    • Irradiate the cells with a long-wave UV lamp (e.g., 365 nm) for 1-15 minutes.[10] The optimal distance from the lamp and irradiation time must be determined empirically. A high-wattage lamp (>8W) is recommended for efficient crosslinking.[10]

    • Control: A parallel sample should be treated identically but not exposed to UV light (-UV control).

  • Cell Lysis:

    • After irradiation, wash the cells once more with ice-cold PBS.

    • Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) and scrape the cells.

    • Collect the lysate and clarify by centrifugation to pellet cell debris. Collect the supernatant containing the proteome.

  • Click Chemistry for Reporter Tag Conjugation:

    • To the clarified lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., Biotin-Azide or a fluorescent dye like TAMRA-Azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature to conjugate the reporter tag to the alkyne-modified, crosslinked proteins.

  • Downstream Analysis:

    • Visualization: Labeled proteins can be visualized by in-gel fluorescence if a fluorescent azide was used.

    • Enrichment: For biotin-tagged proteins, enrich the labeled proteins from the complex lysate using streptavidin-coated beads.

    • Identification: Elute the enriched proteins from the beads and identify them using bottom-up proteomics (e.g., in-solution or in-gel digestion followed by LC-MS/MS).

PAL_Workflow A 1. Incubate Cells with Diazirine-Alkyne Probe B 2. Wash to Remove Unbound Probe A->B C 3. Irradiate with UV Light (~365 nm) B->C D 4. Lyse Cells and Collect Proteome C->D E 5. Click Chemistry: Add Azide-Biotin/Fluorophore D->E F 6. Downstream Analysis E->F G In-gel Fluorescence (Visualization) F->G H Streptavidin Enrichment (Pull-down) F->H I LC-MS/MS (Identification) H->I

Figure 3: General experimental workflow for photoaffinity labeling.

Troubleshooting and Optimization

Low labeling efficiency and high background are common challenges in PAL experiments. The following guide provides strategies to address these issues.

IssuePotential Cause(s)Troubleshooting & Optimization Steps
Low/No Labeling of Target Probe Design: Inefficient binding; diazirine too far from binding site; unfavorable charge.- Confirm binding of the parent ligand. - Redesign probe with different linker lengths. - Consider a positively charged probe, as they often show higher labeling yields, especially for acidic protein surfaces.[6]
UV Irradiation: Insufficient energy (low wattage, wrong wavelength, too far from sample).- Use a high-wattage lamp (>8W) at 320-370 nm.[10] - Minimize the distance between the lamp and the sample. - Optimize irradiation time (titrate from 1 to 15 minutes).
Target Properties: Target protein has few accessible residues for labeling.- Since alkyl diazirines can preferentially label Asp/Glu, check if the binding pocket is rich in these residues.[6][9] If not, consider an aryl-based photo-crosslinker.
High Non-Specific Labeling Probe Properties: Hydrophobic or "sticky" probe.- Reduce probe concentration and/or incubation time. - Include a competition control by co-incubating with an excess of the parent, non-probe ligand.
Experimental Conditions: Insufficient washing; high protein concentration leading to background click reactions.- Ensure thorough washing with ice-cold PBS before irradiation. - Consider subcellular fractionation to enrich for the target and reduce total protein concentration.[1]
Probe Instability: Degradation of the diazirine probe.- Store the probe protected from light at all times. - Prepare fresh dilutions of the probe before each experiment.

Table 2: Troubleshooting guide for common issues in photoaffinity labeling.

Conclusion

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a powerful and versatile building block for the synthesis of sophisticated photoaffinity probes. Its small size, favorable photoactivation properties, and straightforward synthetic handle make it an ideal choice for researchers aiming to covalently capture and identify protein targets in complex biological systems. By understanding the underlying photochemical mechanism and carefully optimizing experimental protocols, this reagent can provide unparalleled insights into the molecular interactions that govern cellular processes and drug action.

References

  • Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. University of California, Irvine. [Link]

  • Lumb, J. P., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters, 23(1), 139-143. [Link]

  • Lumb, J. P., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. PMC. [Link]

  • Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]

  • Smith, J. A., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

  • Horning, B. D., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Biochemistry, 60(1), 17-31. [Link]

  • Herr, A. E., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(20), 6246-6255. [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • Kumar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6485-6488. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Cravatt, B. F., et al. (2008). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 5.1.1-5.1.17. [Link]

  • Organic-Reaction.com. (n.d.). Amide synthesis by acylation. [Link]

  • Shipman, M., et al. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491-498. [Link]

  • Tarzia, G., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. [Link]

  • Wang, C., et al. (2020). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Polymers, 12(11), 2533. [Link]

  • Hyde, A. M., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1086. [Link]

  • Ando, S., et al. (2011). Effects of UV Crosslinking under High Temperature on the Refractive Indices and Aggregation Structures of Benzophenone-containing Polyimide Films. Journal of Photopolymer Science and Technology, 24(1), 79-84. [Link]

  • Piras, M., et al. (2020). Design, Synthesis, and Evaluation of An Anti-trypanosomal[6][9][15]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling. Cardiff University ORCA. [Link]

  • Bork, P., et al. (2008). Drug Target Identification Using Side-Effect Similarity. Science, 321(5887), 369-371. [Link]

  • Vorlíčková, M., et al. (1992). UV light-induced crosslinking of the strands of poly(dA-dT) and related alternating purine-pyrimidine DNAs. Journal of Biomolecular Structure & Dynamics, 10(3), 503-516. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][15] HEPTANECARBOXYLATE DERIVATIVES. [Link]

  • PubChemLite. (n.d.). 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. [Link]

  • Staben, S. T., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • Zhang, Y., et al. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry, 46(44), 21193-21199. [Link]

Sources

Method

Application Note: In Vitro Target Identification Using 1,2-Diazaspirohept-1-ene-5-carboxylic Acid

Application Note: In Vitro Target Identification Using 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic Acid Executive Summary Target deconvolution remains one of the most significant bottlenecks in phenotypic drug discovery. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Target Identification Using 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic Acid

Executive Summary

Target deconvolution remains one of the most significant bottlenecks in phenotypic drug discovery. While traditional affinity chromatography relies on robust, non-covalent interactions, it frequently fails to capture transient or low-affinity protein-ligand complexes. Photoaffinity labeling (PAL) overcomes this by deploying light-activated probes to forge irreversible covalent bonds with target proteins.

This application note details the utilization of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid (CAS: 2098110-76-8)—a highly efficient, "minimalist" aliphatic spiro-diazirine building block—for in vitro target identification. By synthesizing technical methodology with the causality behind each biochemical step, this guide provides a self-validating framework for researchers to map small molecule-protein interactions with high fidelity.

Strategic Rationale & Mechanistic Principles

Why a Spiro-Aliphatic Diazirine?

The design of a photoaffinity probe requires a delicate balance: the photoreactive tag must be reactive enough to capture the target, yet small enough not to disrupt the parent molecule's native binding affinity (the "tail-wagging-the-dog" effect).

1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid offers three distinct mechanistic advantages over traditional benzophenone or aryl azide crosslinkers:

  • Minimal Steric Perturbation : With a molecular weight of just 140.14 g/mol , this spiro-fused aliphatic diazirine occupies minimal spatial volume, preserving the pharmacophore's native interaction network [1].

  • Favorable Photochemistry : Activation occurs at 350–365 nm . This long-wave UV range is critical because it bypasses the absorption maxima of endogenous aromatic amino acids (tryptophan/tyrosine at ~280 nm), preventing non-specific UV-induced protein crosslinking or degradation [2].

  • Zero-Length, Proximity-Driven Crosslinking : Upon UV irradiation, the diazirine ring expels nitrogen gas ( N2​ ) to generate a highly reactive singlet carbene. This carbene has a sub-nanosecond half-life and rapidly inserts into proximal C-H, N-H, or O-H bonds of the target's binding pocket. If the carbene does not immediately encounter a protein residue, it is rapidly quenched by ambient water molecules to form an inert alcohol. This built-in quenching mechanism drastically reduces non-specific background labeling [3].

Workflow Visualization

PAL_Workflow Probe 1. Probe Assembly (Pharmacophore + Spiro-Diazirine + Alkyne) Binding 2. Target Incubation (Equilibrium Binding in Native Lysate) Probe->Binding UV 3. UV Irradiation (365 nm) (Photolysis & N₂ Release) Binding->UV Carbene 4. Reactive Carbene Intermediate (Sub-nanosecond half-life) UV->Carbene Crosslink 5. Covalent Crosslinking (Insertion into Target C-H / N-H / O-H) Carbene->Crosslink Proximal Pocket Residues Click 6. CuAAC Click Chemistry (Conjugation of Biotin-Azide Reporter) Crosslink->Click Enrichment 7. Streptavidin Enrichment (Stringent Denaturing Washes) Click->Enrichment MS 8. LC-MS/MS Analysis (Peptide Sequencing & Target ID) Enrichment->MS

Workflow of target identification using a diazirine-based photoaffinity probe and LC-MS/MS.

Probe Design & Synthesis Strategy

The carboxylic acid functional group at position 5 of the spiro[1]heptane ring provides a highly versatile synthetic handle.

  • Conjugation : The tag is typically conjugated to a primary or secondary amine on the parent pharmacophore using standard amide coupling reagents (e.g., HATU/DIPEA or EDC/NHS).

  • Reporter Tag Integration : For downstream enrichment, the probe must also contain a bioorthogonal reporter handle (usually a terminal alkyne). If the pharmacophore cannot accommodate both the diazirine and an alkyne directly, researchers often utilize a trifunctional linker scaffold (e.g., an amino acid derivative) to assemble the pharmacophore, the spiro-diazirine, and the alkyne into a single "all-in-one" probe [2].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as a self-validating system . Every experiment must be run with two critical controls:

  • No-UV Control : Validates that target enrichment is strictly dependent on covalent photochemical crosslinking, ruling out non-specific affinity binding to the beads.

  • Competition Control : Lysate is pre-incubated with a 50x–100x molar excess of the unmodified parent ligand. True targets will show a loss of signal (competition), while off-targets will remain labeled.

Phase 1: In Vitro Crosslinking in Cell Lysates

Causality Focus: Maintaining native protein conformations is critical prior to UV irradiation to ensure the probe binds the biologically relevant pocket.

  • Lysate Preparation : Lyse cells (e.g., HeLa, HEK293) in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Do not use SDS , as it will denature target proteins and abolish the non-covalent binding event required before crosslinking.

  • Incubation : Dilute lysate to 2 mg/mL. Add the diazirine probe (typically 1–10 µM final concentration). For the competition control, add 100 µM of the parent ligand 30 minutes prior to probe addition. Incubate all samples at 4°C for 1 hour to reach binding equilibrium.

  • UV Irradiation : Transfer samples to a shallow 6-well plate on an ice bath. Irradiate at 365 nm (using a standard UV crosslinker, e.g., Spectrolinker, at ~2-4 J/cm²) for 10–15 minutes.

    • Why on ice? Extended UV exposure generates heat. The ice bath prevents thermal denaturation of the proteome and preserves transient multiprotein complexes during the crosslinking window.

Phase 2: Bioorthogonal Conjugation (CuAAC Click Chemistry)

Causality Focus: Copper(I) can generate reactive oxygen species (ROS) that degrade proteins. The use of specific ligands protects the proteome while accelerating the click reaction.

  • Reagent Assembly : To the UV-irradiated lysate (1 mL), add the following reagents sequentially, vortexing after each addition:

    • Biotin-PEG3-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO4​ (1 mM final)

    • Sodium Ascorbate (5 mM final, freshly prepared)

  • Reaction : Incubate at room temperature for 1.5 hours in the dark.

    • Why THPTA? Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) binds Cu(I), acting as both a reaction accelerator and a sacrificial reductant. It prevents Cu(I) from catalyzing the formation of hydroxyl radicals that would otherwise cleave the protein backbone [1].

  • Precipitation : Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 min to precipitate the proteins and wash away unreacted Biotin-Azide and copper. Wash the protein pellet twice with cold methanol.

Phase 3: Enrichment and LC-MS/MS Preparation

Causality Focus: Because the probe is covalently attached, we can use highly denaturing conditions to eliminate background noise.

  • Solubilization : Resuspend the protein pellet in 1% SDS, 50 mM Tris-HCl (pH 8.0) with sonication. Boil for 5 minutes.

  • Enrichment : Dilute the sample 10-fold with PBS to reduce SDS concentration to 0.1%. Add 50 µL of pre-washed Streptavidin agarose beads and rotate at room temperature for 2 hours.

  • Stringent Washing : Wash the beads sequentially with:

    • 1% SDS in PBS (Removes non-covalently bound proteins)

    • 8 M Urea in 50 mM Tris-HCl (Disrupts strong hydrophobic interactions)

    • 20% Isopropanol in water (Removes lipids)

    • PBS (Final wash)

  • Digestion : Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight. Collect the supernatant containing the peptides for standard LC-MS/MS proteomic analysis.

Quantitative Data & Optimization

Table 1: Standardized Quantitative Parameters for PAL Workflows
ParameterRecommended RangeMechanistic Purpose
Probe Concentration 0.5 µM – 10 µMEnsures saturation of target without driving non-specific hydrophobic aggregation.
Competitor Concentration 50x – 100x molar excessCompetes out specific binding; proves the interaction is saturable and pharmacologically relevant.
UV Wavelength 350 nm – 365 nmTriggers diazirine photolysis without causing UV-B/UV-C damage to aromatic amino acids.
Irradiation Time 10 – 15 minutesMaximizes carbene generation while minimizing thermal degradation of the lysate.
CuAAC Sodium Ascorbate 5 mM (Freshly prepared)Reduces Cu(II) to the catalytically active Cu(I) state required for the cycloaddition.
Table 2: Troubleshooting Guide
IssuePotential CauseScientific Solution
High Background in MS/MS Incomplete removal of non-covalent interactors.Increase stringency of post-click washes (e.g., use 8M Urea or 1% SDS at elevated temperatures).
No Specific Target Enriched Probe lost affinity for the target due to tag placement.Synthesize a new probe variant attaching the diazirine to a different exit vector on the pharmacophore.
Low Overall Protein Yield Inefficient click chemistry conjugation.Ensure Sodium Ascorbate is made fresh immediately before use; verify THPTA:Cu ratio is at least 1:1.
Probe Degradation Premature photolysis of the diazirine.Handle the synthesized probe and perform all pre-UV steps under low-light or amber-lighting conditions.

References

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Current Protocols in Chemical Biology[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Molecules (MDPI)[Link]

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Molecules (MDPI)[Link]

Sources

Application

Application Note: Conjugation of 1,2-Diazaspirohept-1-ene-5-carboxylic acid to Small Molecule Drugs for Photoaffinity Labeling

Application Note: Conjugation of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid to Small Molecule Drugs for Photoaffinity Labeling Introduction & Scientific Rationale Target identification and the mapping of small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conjugation of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid to Small Molecule Drugs for Photoaffinity Labeling

Introduction & Scientific Rationale

Target identification and the mapping of small molecule-protein interactomes are critical bottlenecks in modern drug discovery. Photoaffinity labeling (PAL) has emerged as a premier chemoproteomic strategy to covalently capture transient or low-affinity non-covalent interactions in live biological systems[1].

1,2-Diazaspiro[2]hept-1-ene-5-carboxylic acid (CAS: 2098110-76-8) is a highly specialized, bifunctional aliphatic spiro-diazirine building block. It features a photoreactive diazirine constrained within a spiro-cyclopentane architecture, alongside a carboxylic acid handle for bioconjugation.

The Causality of Reagent Selection: Why Spiro-Diazirines?

Historically, PAL relied on bulky benzophenones or aryl azides, which often perturbed the native binding affinity of the pharmacophore[3]. The spiro-aliphatic diazirine solves this through three distinct mechanistic advantages:

  • Minimal Steric Penalty: The compact 3-membered N=N ring fused to a cyclopentane scaffold mimics the steric footprint of a simple cycloalkane, preserving the drug's native target affinity[4].

  • Biocompatible Activation: Diazirines are activated by long-wave UV-A light (350–365 nm), which easily penetrates biological samples without causing the severe photobleaching or DNA/protein damage associated with the 254 nm light required for aryl azides[5].

  • Superior Insertion Kinetics: Upon irradiation, the diazirine extrudes nitrogen gas to form a highly reactive singlet carbene (and a transient diazo intermediate). This carbene inserts into spatial-proximity C-H, N-H, or O-H bonds within a ~9–12 Å radius in a nearly residue-agnostic manner, forming an irreversible covalent bond[4].

Photochemical Mechanism & Structural Dynamics

Understanding the photochemical cascade is essential for optimizing irradiation protocols. When exposed to 365 nm light, the spiro-diazirine undergoes rapid photolysis. Recent kinetic analyses reveal a two-step mechanism: the diazirine can rearrange into a diazo intermediate or directly extrude N₂ to form a singlet carbene[6]. The carbene is exceptionally short-lived (<1 ns) and reacts immediately with the nearest solvent or protein backbone, while the diazo intermediate exhibits a slight preference for polar residues (e.g., Asp, Glu, Tyr)[6].

Mechanism S1 Spiro-Diazirine Probe (Ground State) S2 UV-A Irradiation (350-365 nm) S1->S2 S3 Nitrogen Extrusion (-N2) S2->S3 S4 Singlet Carbene (Highly Reactive) S3->S4 Major Pathway S5 Diazo Intermediate (Polar Residue Preference) S3->S5 Minor Pathway S6 Covalent Insertion (C-H, N-H, O-H Bonds) S4->S6 S5->S6

Caption: Photochemical activation mechanism of spiro-diazirines into reactive carbenes.

Comparative Analysis of Photoaffinity Warheads

To justify the selection of the spiro-diazirine over alternative crosslinkers, the following table summarizes the quantitative and qualitative metrics of common PAL groups[4],[3].

Photoreactive GroupStructure TypeActivation Wavelength (nm)Reactive IntermediateCrosslinking Radius (Å)Primary Advantages & Limitations
Spiro-Aliphatic Diazirine 3-membered N=N ring350–365Carbene / Diazo~9–12Pros: Smallest size; minimal perturbation. Cons: Complex precursor synthesis.
Benzophenone Diaryl ketone350–360Diradical~10–15Pros: Reversible activation; stable in water. Cons: Bulky; alters drug binding affinity.
Aryl Azide Phenyl azide254–300Nitrene~10–15Pros: Easy to synthesize. Cons: Requires damaging short-wave UV; prone to rearrangement.
3-Aryl-3-(CF3)diazirine (TPD) Aryl diazirine350–365Carbene~10–15Pros: Excellent stability. Cons: Bulky; prone to enamine hydrolysis side-reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Conjugation to Small Molecule Amines

To attach 1,2-Diazaspiro[2]hept-1-ene-5-carboxylic acid to a primary or secondary amine on your drug scaffold, a highly efficient amide coupling reagent is required. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality of Protocol Design: The spiro-cyclopentane ring introduces moderate steric hindrance adjacent to the carboxylic acid. HATU rapidly converts the acid into a highly reactive OAt-active ester, overcoming this steric barrier and driving the reaction to completion faster than standard EDC/HOBt protocols[7].

Materials:

  • 1,2-Diazaspiro[2]hept-1-ene-5-carboxylic acid (1.0 equiv)

  • Amine-functionalized small molecule drug (1.0–1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask purged with inert gas (N₂ or Argon), dissolve the spiro-diazirine carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.1–0.2 M. Note: Strict anhydrous conditions prevent the hydrolysis of the reactive OAt-ester intermediate[7].

  • Pre-Activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Stir the mixture at room temperature for 2–5 minutes. The solution may turn slightly yellow, indicating the formation of the active ester.

  • Coupling: Dissolve the amine-functionalized drug (1.0–1.2 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the pre-activated mixture.

  • Self-Validating Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC. Complete conversion is typically observed within 30–60 minutes.

  • Quenching & Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated NaHCO₃, and brine. This step validates the removal of water-soluble coupling byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography or preparative HPLC. Protect the purified probe from prolonged exposure to ambient light.

Protocol 2: Photoaffinity Labeling (PAL) and Target Capture

Once the diazirine-drug conjugate (probe) is synthesized, it is deployed in biological matrices to capture protein targets.

Causality of Protocol Design: UV irradiation parameters are critical. Over-irradiation causes non-specific background labeling and protein degradation, while under-irradiation yields poor signal-to-noise ratios. Recent data indicates that 100 mW/cm² for 2 minutes optimally balances carbene generation with targeted polar residue crosslinking[6].

Step-by-Step Methodology:

  • Incubation: Incubate the diazirine-probe (typically 1–10 µM) with live cells or cell lysate for 1–2 hours at 37°C to allow equilibration with the target binding site.

    • Self-Validating Control: Always prepare a parallel "No-UV" control and a "Competitor" control (co-incubated with 100x excess of the unmodified drug) to distinguish true targets from non-specific background[1].

  • Irradiation: Transfer the samples to ice (to minimize thermal diffusion and protein denaturation). Irradiate at 365 nm using a UV-A lamp (e.g., 100 mW/cm²) for 2 to 10 minutes.

  • Lysis & Click Chemistry (If applicable): If the probe contains an alkyne handle, lyse the cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag for enrichment[1].

  • Enrichment: Incubate the lysate with streptavidin-agarose beads. Wash extensively with high-stringency buffers (e.g., 1% SDS) to remove non-covalently bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Elute the peptides and analyze via quantitative LC-MS/MS to identify the covalently modified target proteins and specific binding sites[1].

Workflow Visualization

G A Small Molecule Amine + Spiro-Diazirine Acid B HATU/DIPEA Coupling (Amide Bond) A->B C Photoaffinity Probe B->C D Incubation with Target Protein/Cells C->D E UV Irradiation (365 nm) Carbene Generation D->E F Covalent Crosslinking (C-H/N-H Insertion) E->F G Enrichment & LC-MS/MS Analysis F->G

Caption: Complete workflow from diazirine conjugation to LC-MS/MS target identification.

References

  • Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) Source: NIH PubMed Central URL:1

  • Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL) Source: Life Chemicals URL:5

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines Source: Synlett / Caltech URL:4

  • HATU Peptide Coupling: Precision Amide Bond Formation Reagent Source: HMN-214 Online Inhibitor URL:7

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions Source: Springer Nature URL:6

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry Source: Royal Society of Chemistry (RSC) URL:3

Sources

Method

Application Note: A Robust LC-MS/MS Workflow for the Characterization of Peptides Crosslinked with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Abstract This application note details a comprehensive workflow for the identification and characterization of peptides crosslinked with an N-hydroxysuccinimide (NHS) ester derivative of 1,2-Diazaspiro[2.4]hept-1-ene-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive workflow for the identification and characterization of peptides crosslinked with an N-hydroxysuccinimide (NHS) ester derivative of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (DSHC-NHS), a photo-activatable, heterobifunctional crosslinking agent. By leveraging the unique properties of the diazirine moiety, this workflow enables the capture of protein-protein interactions with high spatial resolution. We present a step-by-step protocol encompassing protein crosslinking, proteolytic digestion, enrichment of crosslinked peptides, and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we discuss optimized fragmentation strategies and data analysis pipelines to confidently identify crosslinked peptide pairs, providing researchers with a powerful tool for structural and interaction proteomics.

Introduction: The Power of Photo-Crosslinking with DSHC-NHS

Crosslinking mass spectrometry (XL-MS) has become an indispensable technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes.[1] Traditional crosslinkers, such as those based on N-hydroxysuccinimide esters, are highly effective but are limited to linking specific amino acid residues, typically lysines, that must be located within a certain distance of each other.[2]

Photo-activatable crosslinkers offer a significant advantage by enabling the formation of covalent bonds with a much broader range of amino acid side chains and even the peptide backbone.[2][3] The diazirine functional group, present in 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, is a compact and highly efficient photo-reactive moiety.[4][5] Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate.[3][4][5] This carbene can rapidly and non-selectively insert into C-H, N-H, O-H, and S-H bonds in its immediate vicinity, effectively creating a "zero-length" crosslink that provides high-resolution distance constraints.[3][6]

This application note focuses on a heterobifunctional version of DSHC, where the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This DSHC-NHS reagent follows a two-step "plant-and-cast" strategy:[3]

  • Planting: The NHS ester end reacts specifically with primary amines (lysine side chains and protein N-termini) under physiological conditions.

  • Casting: Subsequent UV activation triggers the diazirine, which "casts" a reactive carbene to capture any nearby interacting residue.

This approach allows for the targeted modification of a protein of interest via its lysine residues, followed by the unbiased capture of its interaction partners.

Experimental Workflow Overview

The successful identification of DSHC-crosslinked peptides requires a meticulous and optimized workflow. Each stage, from sample preparation to data analysis, is critical for achieving high-quality, interpretable results.

LC-MS/MS Workflow for DSHC-Crosslinked Peptides cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Protein Crosslinking (DSHC-NHS Incubation) P2 UV Photo-Activation (~365 nm) P1->P2 P3 Quenching & Denaturation P2->P3 P4 Reduction & Alkylation P3->P4 P5 Proteolytic Digestion (e.g., Trypsin) P4->P5 E1 Enrichment of Crosslinked Peptides (SEC or SCX) P5->E1 A1 Reversed-Phase LC Separation E1->A1 A2 High-Resolution MS1 Scan (Orbitrap) A1->A2 A3 Data-Dependent MS/MS (Stepped HCD or EThcD) A2->A3 D1 Database Searching (Specialized Software, e.g., MeroX) A3->D1 D2 Crosslink Identification & Validation (FDR Calculation) D1->D2 D3 Structural Visualization (e.g., Xlink Analyzer) D2->D3

Figure 1: Overall workflow for the analysis of DSHC-crosslinked peptides.

Detailed Protocols

Protein Crosslinking and Sample Preparation

This protocol is designed for a model protein system but can be adapted for more complex samples like cell lysates.

Materials:

  • Protein of interest in a suitable buffer (e.g., HEPES, pH 7.5-8.0)

  • DSHC-NHS ester (prepared fresh or stored desiccated at -80°C)

  • Anhydrous DMSO

  • UV lamp with emission at ~365 nm (e.g., a 6-watt lamp)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Protocol:

  • NHS-Ester Reaction (Planting): a. Prepare a 100 mM stock solution of DSHC-NHS in anhydrous DMSO immediately before use. b. To your protein sample (e.g., 1 mg/mL in 50 mM HEPES, pH 8.0), add the DSHC-NHS stock solution to achieve a final molar excess (e.g., 20-50 fold excess over the protein). The optimal ratio should be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Photo-Activation (Casting): a. Place the reaction mixture in a UV-transparent vessel (e.g., quartz cuvette or on a parafilm sheet on ice). b. Irradiate the sample with UV light (~365 nm) for 15-30 minutes on ice.[4] The optimal irradiation time depends on the lamp's power and distance from the sample and should be optimized to maximize crosslinking while minimizing potential protein damage.[7] c. Keep the sample cooled to prevent heat-induced denaturation.

  • Quenching and Digestion: a. Quench the reaction by adding Tris-HCl to a final concentration of 50 mM to consume any unreacted NHS esters. b. Add urea to a final concentration of 8 M to denature the proteins. c. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C. d. Alkylate cysteine residues by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark. e. Dilute the sample 5-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M. f. Add trypsin at a 1:50 (enzyme:protein) w/w ratio and incubate overnight at 37°C. g. Acidify the digest with formic acid to a final concentration of 1% to stop the digestion and prepare the sample for desalting. h. Desalt the peptide mixture using a C18 StageTip or equivalent.

Enrichment of Crosslinked Peptides

Crosslinking reactions are often inefficient, resulting in a low abundance of crosslinked peptides relative to linear (unmodified) peptides. Enrichment is therefore highly recommended.[8]

  • Size Exclusion Chromatography (SEC): This is the most common method. Crosslinked peptides are larger than their linear counterparts and will elute earlier from an SEC column.[8][9]

  • Strong Cation Exchange (SCX): Crosslinked peptides typically carry a higher charge state at low pH, allowing for their separation from singly-charged linear peptides.[8][9]

Protocol (using SEC):

  • Dry the desalted peptide digest and reconstitute in the SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid).

  • Inject the sample onto a suitable SEC column (e.g., Superdex Peptide PC 3.2/30).

  • Collect fractions corresponding to the early-eluting, higher molecular weight species.

  • Dry the enriched fractions and store at -20°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A nano-flow HPLC system (e.g., Thermo Scientific™ UltiMate™ 3000)

  • A high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ or Orbitrap™ Eclipse™ Tribrid™)[8][10]

LC Parameters:

Parameter Setting
Column 50 cm x 75 µm C18 analytical column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in 80% Acetonitrile
Gradient 2-40% B over 90-120 minutes

| Flow Rate | 300 nL/min |

MS Parameters: A data-dependent acquisition (DDA) method is typically employed. The choice of fragmentation technique is crucial for identifying crosslinked peptides. While HCD is a robust choice, EThcD can provide superior sequence coverage, especially for highly charged precursors.[11][12][13] Stepped HCD, where multiple collision energies are applied to the same precursor, can also improve fragment ion generation.[3][14]

ParameterSettingRationale
MS1 Resolution 120,000For accurate precursor mass determination.
MS1 AGC Target 4e5To ensure good ion statistics.
MS1 Max IT 50 msBalances sensitivity with cycle time.
Precursor Selection Top Speed, 3s cycleTo maximize the number of MS/MS scans.
Isolation Window 1.4 m/zStandard setting for peptide analysis.
Charge State Filter 3-8Crosslinked peptides are typically more highly charged.
Dynamic Exclusion 30 sTo avoid redundant fragmentation of abundant precursors.
MS/MS Detector OrbitrapHigh-resolution fragment ions aid identification.
MS/MS Resolution 30,000Good balance of resolution and scan speed.
Fragmentation Stepped HCDNCEs: 25%, 35%, 45%[6]
Alternative Frag. EThcDFor improved sequence coverage.[13]
MS/MS AGC Target 1e5Optimized for fragment ion detection.
MS/MS Max IT 150 msAllows for accumulation of sufficient fragment ions.

Data Analysis

The analysis of XL-MS data is non-trivial due to the presence of two peptide chains in a single MS/MS spectrum. Specialized software is required to perform this analysis.

Data Analysis Pipeline RAW .RAW File Search Crosslink Search Engine (e.g., MeroX, pLink, Crux) RAW->Search Results Identified Crosslinked Spectrum Matches (CSMs) Search->Results FASTA FASTA Database FASTA->Search Params Search Parameters (Precursor/Fragment Tolerance, Enzyme, Modifications) Params->Search FDR False Discovery Rate (FDR) Filtering Results->FDR Validated Validated Crosslinks FDR->Validated Visualize Visualization & Structural Mapping (e.g., Chimera with Xlink Analyzer) Validated->Visualize

Figure 2: Data analysis pipeline for DSHC-crosslinked peptides.

Software: Several software packages are available for analyzing crosslinking data. MeroX is a powerful, user-friendly tool that supports various crosslinkers and fragmentation methods.[15] Other options include Crux, pLink, and Xlink-Identifier.[1][16]

Key Search Parameters:

  • Crosslinker: Define the DSHC-NHS crosslinker with its mass and specificity.

    • Mass of DSHC linker residue: 122.0429 Da (C6H6N2O)

    • Specificity Site 1 (NHS-ester): Lysine (K), Protein N-terminus.

    • Specificity Site 2 (Diazirine): Any amino acid.

  • Enzyme: Trypsin (or other enzyme used).

  • Precursor and Fragment Mass Tolerance: Set according to the instrument used (e.g., 10 ppm for precursor, 20 ppm for fragments).

  • Static Modifications: Carbamidomethyl (C) (+57.021 Da).

  • Variable Modifications: Oxidation (M) (+15.995 Da), Hydrolyzed/Quenched DSHC (+140.0586 Da, C6H8N2O2).

  • False Discovery Rate (FDR): Typically set to 1-5% for confident identifications.

Expected Results and Troubleshooting

A successful experiment will yield a list of high-confidence crosslinked peptide pairs. These data provide direct evidence of protein-protein interactions and can be used to generate distance constraints for structural modeling. Visualizing the crosslinks on existing protein structures using tools like UCSF Chimera with the Xlink Analyzer plugin can provide valuable insights into the topology and dynamics of protein complexes.[17]

Common Issues and Solutions:

  • Low Number of Crosslinks:

    • Cause: Inefficient crosslinking.

    • Solution: Optimize DSHC-NHS concentration, incubation time, and UV irradiation time/intensity. Ensure the reaction buffer is free of primary amines.

  • Poor Fragmentation/Identification:

    • Cause: Suboptimal MS parameters.

    • Solution: Experiment with different fragmentation methods (HCD vs. EThcD) and collision energies. Ensure high mass accuracy is maintained.

  • High Number of False Positives:

    • Cause: Incorrect search parameters or overly relaxed FDR.

    • Solution: Use a strict FDR cutoff (e.g., 1%). Ensure the mass of the crosslinker and any potential modifications (e.g., hydrolysis) are correctly defined in the search software.

Conclusion

The workflow presented here provides a robust framework for the analysis of peptides crosslinked with the photo-activatable, heterobifunctional reagent DSHC-NHS. By combining the specificity of NHS-ester chemistry with the broad reactivity of a photo-activated diazirine, this approach offers a powerful means to probe protein structures and interaction networks. Careful optimization of each step, from the initial crosslinking reaction to the final data analysis, is paramount for achieving high-quality results that can confidently guide biological and structural investigations.

References

  • Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Communications Chemistry, 1(1), 1-7. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Optimized fragmentation improves the identification of peptides cross-linked by MS-cleavable reagents. Journal of the American Society for Mass Spectrometry, 22(10), 1897-1907. [Link]

  • Liu, F., Rijkers, D. T., Post, H., & Heck, A. J. (2015). Optimizing the parameters governing the fragmentation of cross-linked peptides in a tribrid mass spectrometer. Analytical chemistry, 87(20), 10144-10151. [Link]

  • Kosinski, J., von Appen, A., Ori, A., Karius, K., Müller, C. W., & Beck, M. (2015). Xlink Analyzer: software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of structural biology, 189(3), 177-183. [Link]

  • Götze, M., Iacobucci, C., & Sinz, A. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10236-10244. [Link]

  • Kukacka, Z., Novak, P., Tretyachenko, V., Pompach, P., & Man, P. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research, 20(4), 2115-2121. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful tool for protein structure and interaction analysis. Angewandte Chemie International Edition, 53(1), 2-19. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008. [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2014). ICC-CLASS (Isotopically-Coded Cleavable CrossLinking Analysis Software Suite) for analysis of mass spectrometric data. Current protocols in bioinformatics, 48(1), 8-18. [Link]

  • McIlwain, S., Tamura, K., Kertesz-Farkas, A., Grant, C. E., Diament, B., Frewen, B., ... & Noble, W. S. (2014). Crux: rapid open source protein tandem mass spectrometry analysis. Journal of proteome research, 13(10), 4488-4491. [Link]

  • Kolbowski, L., & Rappsilber, J. (2019). Improved peptide backbone fragmentation is the primary advantage of MS-cleavable crosslinkers. Journal of proteome research, 18(8), 3213-3218. [Link]

  • Schilling, B., Row, R. H., Gibson, B. W., Guo, X., & Medzihradszky, K. F. (2003). MS2-Assign: an algorithm for the automated assignment of b-and y-ion series in tandem mass spectra of peptides containing unlimited modifications and disulfide bonds. Journal of the American Society for Mass Spectrometry, 14(8), 834-850. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2015). MeroX: a software tool for analyzing cross-linking data. Journal of the American Society for Mass Spectrometry, 26(1), 88-97. [Link]

  • Anaman, D. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]

  • Gu, Y., Comert, F., & Hahm, J. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]

  • MacKinnon, C. H., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 1(1), 55-66. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2022). Cross-Linking Mass Spectrometry: A sneak peak into its world!!. PROTrEIN. [Link]

  • Li, Z., & Yao, W. (2020). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry, 74(11), 844-850. [Link]

  • Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Rappsilber Laboratory. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Liu, F., & Sinz, A. (2016). Optimized Fragmentation Regime for Diazirine Photo–Cross-Linked Peptides. Analytical Chemistry, 88(16), 8040-8047. [Link]

  • Yu, C., Kandola, T., Liu, Y., & Li, X. (2022). Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers. Communications biology, 5(1), 1-10. [Link]

  • Yu, C., & Li, X. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20. [Link]

  • PubChem. 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. [Link]

  • Alcarazo, M., & El-Obeid, I. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-17. [Link]

  • Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • Nefedov, O. M., & Tomilov, Y. V. (2015). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 84(8), 779. [Link]

  • PubChem. (3r,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid. [Link]

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Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis Incorporating 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the successful incorporation of the photo-activatable, conformationally constrain...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the successful incorporation of the photo-activatable, conformationally constrained amino acid analogue, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, into synthetic peptides via solid-phase peptide synthesis (SPPS). This document outlines the unique properties of this building block, addresses the critical considerations for its handling and reactivity, and provides detailed, field-tested protocols for its use in peptide synthesis. The methodologies described herein are designed to ensure the integrity of the diazirine functionality, a key element for its application in photoaffinity labeling and chemical biology.[1][2][3] This guide is intended for researchers and professionals in the fields of peptide chemistry, chemical biology, and drug discovery who are looking to leverage the unique properties of this novel amino acid for their research.

Introduction: The Potential of a Novel Photo-Activatable Amino Acid

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a non-natural amino acid that combines two highly desirable features in peptide and protein science: a photo-activatable diazirine moiety and a spirocyclic scaffold.[4][5] The diazirine group is a compact and stable photo-crosslinker that, upon irradiation with UV light (typically around 350-360 nm), generates a highly reactive carbene intermediate.[1][6] This carbene can then form covalent bonds with nearby molecules, making it an invaluable tool for photoaffinity labeling to study protein-protein and protein-ligand interactions.[3][7][8]

The spirocyclic nature of the backbone introduces a significant conformational constraint on the peptide chain. Such constraints are often employed in medicinal chemistry to lock a peptide into a specific bioactive conformation, potentially leading to increased potency, selectivity, and metabolic stability.[9][10] The fusion of these two functionalities in a single building block offers a powerful tool for dissecting biological systems and for the development of novel therapeutics.

This document serves as a practical guide to navigate the nuances of incorporating this unique amino acid into peptides using standard solid-phase peptide synthesis techniques.

Core Principles and Critical Considerations

The successful incorporation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid into a peptide sequence hinges on preserving the integrity of the diazirine ring throughout the synthesis. The diazirine moiety is generally stable to a range of chemical conditions, but care must be taken during specific steps of SPPS.[11]

Stability of the Diazirine Moiety

The diazirine ring is a three-membered heterocycle that is sensitive to strong acids and certain reducing agents.[11][12] While generally stable to the conditions of Fmoc-based SPPS, prolonged exposure to strong acids, such as those used in the final cleavage from the resin, should be carefully considered and optimized.[13] It is also crucial to protect the synthesis from light to prevent premature activation of the diazirine.[14]

Coupling and Deprotection Strategies

Standard coupling reagents used in Fmoc-SPPS are generally compatible with the diazirine functionality. However, the sterically hindered nature of the spirocyclic scaffold may necessitate longer coupling times or the use of more potent activating agents. Double coupling is recommended to ensure complete incorporation. The Fmoc deprotection step, typically carried out with piperidine in DMF, is well-tolerated by the diazirine ring.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted to address the specific properties of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.[13][15][16]

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierNotes
Fmoc-Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gFor C-terminal amide peptides.
Fmoc-Amino AcidsStandard side-chain protectione.g., Trt for Asn, Gln, His; tBu for Asp, Glu, Ser, Thr, Tyr; Pbf for Arg; Boc for Lys, Trp.
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acidAs pure as availableStore protected from light.
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis grade
Ethyl Cyanohydroxyiminoacetate (OxymaPure®)Peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
1,2-Ethanedithiol (EDT)Reagent grade
Diethyl etherACS grade
Workflow for Peptide Synthesis

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat Repeat Steps 2-5 Washing_2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 8. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol

Note: All steps involving 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid and the resulting peptide should be performed in amber glass vessels or vessels wrapped in aluminum foil to protect the diazirine from light.[14]

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid:

    • Prepare the coupling solution: Dissolve 4 equivalents of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid and 4 equivalents of OxymaPure® in a minimal amount of DMF. Add 4 equivalents of DIC.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 4-6 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended. A second coupling (double coupling) is highly advised.

    • Perform a Kaiser test.

    • Wash the resin with DMF (5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% EDT. Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Characterization
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide to verify the successful incorporation of the diazirine-containing amino acid.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final peptide product.

  • UV-Vis Spectroscopy: The diazirine moiety has a characteristic weak absorption around 350-360 nm. This can be used to confirm its presence, though its low extinction coefficient can make this challenging.

Applications in Chemical Biology and Drug Discovery

Peptides incorporating 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid are powerful tools for:

  • Photoaffinity Labeling: Identifying the binding partners of bioactive peptides within complex biological systems.[1][3]

  • Structural Biology: Crosslinking peptides to their protein targets to facilitate structural studies by X-ray crystallography or cryo-electron microscopy.

  • Drug Development: Creating conformationally constrained peptides with enhanced biological activity and stability.[9]

Application_Pathway Peptide Peptide with Diazirine UV_Light UV Light (350-360 nm) Peptide->UV_Light Activation Carbene Reactive Carbene UV_Light->Carbene Target Binding Target Carbene->Target Proximity-driven Reaction Covalent_Complex Covalent Peptide-Target Complex Target->Covalent_Complex Analysis Downstream Analysis (MS, etc.) Covalent_Complex->Analysis

Caption: Photo-activation and target labeling workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete coupling of the diazirine amino acidSteric hindranceIncrease coupling time, perform a double coupling, or use a more potent coupling reagent like HATU.
Low final peptide yieldIncomplete coupling at multiple stepsOptimize coupling times for all amino acids.
Loss of diazirine functionality (no UV absorbance)Exposure to light or harsh acidic conditionsEnsure all synthesis steps are performed in the dark. Minimize cleavage time.
Side reactions during cleavageScavenger cocktail insufficientAdjust the scavenger cocktail based on the peptide sequence (e.g., add more TIS for Trp-containing peptides).

Conclusion

The incorporation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid into peptides via solid-phase synthesis is a feasible and powerful strategy for advancing research in chemical biology and drug discovery. By following the protocols and considerations outlined in these application notes, researchers can successfully synthesize these valuable molecular probes and unlock new avenues for scientific investigation. The key to success lies in the careful handling of the light-sensitive diazirine moiety and the optimization of coupling conditions to overcome potential steric hindrance.

References

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020). MDPI. [Link]

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. (2021). Wiley Online Library. [Link]

  • Incorporation of a fluorous diazirine group into phosphatidylinositol 4,5-bisphosphate to illustrate its interaction with ADP-ribosylation factor 1. (2012). PubMed. [Link]

  • Protein Photocrosslinking via the Site-specific Incorporation of a Diazirine Amino Acid into Proteins in Pro. The Royal Society of Chemistry. [Link]

  • The Versatility of Diazirines: Properties, Synthetic and Modern Applications. (2021). PMC. [Link]

  • Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar. [Link]

  • Recent Applications of Diazirines in Chemical Proteomics. (2019). PubMed. [Link]

  • Labeling preferences of diazirines with protein biomolecules. (2022). PMC. [Link]

  • The Versatility of Diazirines: Properties, Synthetic and Modern Applications. ResearchGate. [Link]

  • Synthesis, enzymatic peptide incorporation and applications of diazirine-containing isoprenoid diphosphate analogues. (2014). PMC. [Link]

  • 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. PubChem. [Link]

  • A Diazirine-Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges. (2021). PMC. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Solid phase peptide synthesis processes and associated systems.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals. [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (2018). PubMed. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent premature photolysis of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Welcome to the Technical Support Center for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize their photoaffinity labeling (PAL) assays.

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a highly specialized alkyl diazirine. While diazirines are prized for their small size and efficient photolysis[1], their inherent ring strain makes them highly susceptible to premature activation via ambient light and thermal stress[2]. This guide explains the causality behind degradation and provides self-validating protocols to ensure the integrity of your crosslinking assays.

Mechanistic Pathway & The Threat of Premature Photolysis

To troubleshoot premature photolysis, you must first understand the photochemistry of your probe. Upon controlled UV irradiation (typically 350–365 nm), the diazirine ring extrudes nitrogen gas (N₂) to form a highly reactive singlet carbene[1]. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of target proteins to form a covalent adduct[1].

However, ambient laboratory lighting (fluorescent or LED) emits trace amounts of UV and short-wavelength visible light. When exposed to ambient light, the diazirine can prematurely extrude nitrogen or rearrange into a slow-reacting diazo-isomer[3]. Because carbenes are highly promiscuous, any carbene generated prematurely in solution will instantly react with the solvent (solvent quenching), leaving no active probe available for your biological target[4].

Photolysis_Pathway Diazirine 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (Stable in Dark) UV_Light Controlled UV Irradiation (350-365 nm) Diazirine->UV_Light Assay Conditions Ambient_Light Ambient Light / Thermal Stress (Improper Handling) Diazirine->Ambient_Light Premature Exposure Carbene Reactive Singlet Carbene (Short-lived Intermediate) UV_Light->Carbene N2 Extrusion Ambient_Light->Carbene Premature Activation Diazo Diazo-Isomer (Slow-reacting / Off-target) Ambient_Light->Diazo Isomerization Adduct Covalent Protein Adduct (Successful Labeling) Carbene->Adduct Target Binding Quenched Solvent Quenching / Degradation (Failed Assay) Carbene->Quenched Solvent Reaction Diazo->Quenched Diffusion away from target

Caption: Photochemical activation pathway vs. premature degradation of diazirine probes.

Quantitative Stability Profile

Solvation significantly lowers the activation barrier for diazirine degradation. The table below summarizes the expected shelf life of diazirine crosslinkers under various conditions to help you pinpoint where your workflow may be failing.

Table 1: Quantitative Stability of Diazirine Crosslinkers

Storage ConditionStateLight ExposureEstimated StabilityCausality / Mechanism
-20°C to -80°C Neat (Solid)Dark> 4 Years Low thermal energy prevents ring opening; absence of photons prevents N₂ extrusion[4].
4°C (Fridge) Solution (e.g., DMSO)DarkUp to 2 Months Solvation increases molecular mobility, but darkness preserves the N=N bond[4].
Room Temp Neat (Solid)Ambient Light~ 1 Week Ambient photons slowly induce photolysis; thermal energy accelerates degradation[4].
Room Temp SolutionAmbient Light< 24 Hours High molecular mobility combined with photon exposure leads to rapid carbene generation and immediate solvent quenching[4].

Self-Validating Handling & Assay Protocol

To prevent premature photolysis, your experimental workflow must act as a self-validating system where each step protects the structural integrity of the diazirine ring.

Handling_Workflow Step1 1. Reconstitution (Dim/Red Light) Step2 2. Storage (-20°C, Amber Vials) Step1->Step2 Step3 3. Incubation (Foil-Wrapped, Dark) Step2->Step3 Step4 4. Evaporation (Complete Solvent Removal) Step3->Step4 Step5 5. UV Activation (365 nm on Ice) Step4->Step5

Caption: Self-validating handling workflow to prevent premature photolysis of diazirines.

Step-by-Step Methodology

Step 1: Reagent Reconstitution (Dim Light)

  • Action: Turn off overhead fluorescent/LED lights. Perform all probe handling under dim ambient light or a red/amber darkroom safelight.

  • Procedure: Dissolve the neat 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid in anhydrous solvent (e.g., DMSO).

  • Causality: Anhydrous solvent is critical. Trace water acts as a nucleophile, instantly quenching any prematurely formed carbenes.

  • Validation Check: Perform a rapid LC-MS or TLC of the stock solution (keeping the vial wrapped in foil). A single peak corresponding to the intact diazirine mass (MW: 140.14) confirms no premature degradation has occurred[5].

Step 2: Aliquoting and Storage

  • Action: Transfer the stock solution into amber glass vials or microcentrifuge tubes tightly wrapped in aluminum foil[6].

  • Procedure: Purge the vials with an inert gas (Argon or Nitrogen) before sealing. Store immediately at -20°C or -80°C[7].

  • Causality: Purging displaces oxygen, preventing oxidative degradation of the strained diazirine ring[7].

Step 3: Target Incubation and Solvent Evaporation

  • Action: Introduce the probe to the biological sample. Incubate in complete darkness[8].

  • Procedure: If your assay requires drying down the probe onto a surface, allow 30–45 minutes for complete solvent evaporation in a dark, ventilated fume hood[4].

  • Causality: Diazirine-derived carbenes do not distinguish between the target substrate and trace amounts of solvent. If solvent remains during UV activation, the carbene will react with the solvent, destroying your labeling yield[4].

Step 4: Controlled Photocrosslinking

  • Action: Wash the sample to remove unbound probe.

  • Procedure: Place the sample on ice. Irradiate with a UV lamp at 350–365 nm for 1–15 minutes[9].

  • Causality: Ice mitigates heat-induced protein denaturation and non-specific thermal degradation. The 350–365 nm wavelength is specific enough to activate the diazirine without causing widespread UV damage to the biological sample[3][9].

Troubleshooting FAQs

Q: Why did my photoaffinity labeling yield drop to near zero after leaving my probe mixture on the benchtop? A: Alkyl diazirines undergo rapid premature photolysis when exposed to ambient laboratory lighting. In mixed solutions, ambient light can degrade the probe in less than 24 hours[4]. The generated carbenes are instantly quenched by the solvent, leaving no active probe for your target. Always wrap reaction vessels in aluminum foil[6].

Q: Can I use a 254 nm UV lamp to accelerate the crosslinking process? A: No. While short-wave UV (<300 nm) will activate the diazirine, it causes severe damage to biological targets (e.g., DNA crosslinking, protein denaturation) and increases the tendency for the diazirine to undergo undesired side reactions[3]. Always use long-wave UV (350–365 nm) to ensure smooth photolysis[2][9].

Q: Does the pH of my assay buffer matter for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid? A: Yes. Because this molecule is an alkyl diazirine, it generates a reactive intermediate that exhibits a strong preference for labeling protonated acidic amino acid residues (Aspartic Acid, Glutamic Acid)[3][9]. Labeling efficiency is often significantly higher at a slightly acidic pH (e.g., pH 5.8) compared to a basic pH (e.g., pH 8.0) because the target residues are more likely to be protonated[9].

Q: I suspect my diazirine has degraded. How can I confirm this analytically? A: If you have access to NMR, you can monitor the photodecomposition of diazirines. Alternatively, mass spectrometry can detect the loss of N₂ (a mass shift of -28 Da) or the presence of solvent-adduct byproducts, indicating that premature carbene formation and quenching have already occurred[2].

Sources

Optimization

Technical Support Center: Optimizing UV Crosslinking with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Welcome to the technical support guide for optimizing UV irradiation time when using 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid and similar diazirine-based photoreactive crosslinkers. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing UV irradiation time when using 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid and similar diazirine-based photoreactive crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your crosslinking experiments are both successful and reproducible.

Core Principles: The "Why" Behind Diazirine Photochemistry

Before optimizing any protocol, it is crucial to understand the underlying mechanism. 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid belongs to the diazirine class of photo-crosslinkers. These compounds are valued for their small size and relative stability in the dark.[1][2] The magic happens upon exposure to long-wave UV light.

Mechanism of Action:

  • Photoactivation: Upon irradiation with UV light, typically in the 330-370 nm range, the diazirine ring becomes excited.[3]

  • Nitrogen Extrusion: The excited state is unstable and rapidly loses a molecule of nitrogen gas (N₂).

  • Carbene Formation: This extrusion generates a highly reactive and short-lived intermediate known as a carbene.[3][4]

  • Nonspecific Insertion: The carbene can then covalently bond with a wide variety of chemical bonds in close proximity, including C-H and N-H bonds found in the backbones and side chains of proteins.[3][5] This ability to react with otherwise inert bonds makes diazirines powerful tools for capturing protein-protein interactions.[1][3]

Recent studies have revealed a more nuanced mechanism, suggesting that a diazo isomer can form as an intermediate, which then leads to the reactive carbene.[6] This understanding allows for finer control over the reaction conditions to target specific types of amino acid residues.[6]

Caption: Experimental workflow for optimizing UV irradiation time.

Detailed Protocol:

  • Sample Preparation: Prepare multiple identical samples containing your protein(s) of interest and the 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid crosslinker. Include a crucial "no UV" control sample, which should be handled identically but protected from UV light (e.g., with aluminum foil). [4]2. UV Irradiation Time-Course:

    • Place your samples on ice to minimize heat-induced damage.

    • Position the samples at a fixed distance from your UV lamp. Consistency is key.

    • Irradiate each sample for a different duration. A good starting range is 0, 1, 5, 10, 15, and 20 minutes. [7][8]3. Analysis of Crosslinking:

    • After irradiation, quench any remaining reactive species (if necessary, though the carbene lifetime is very short).

    • Analyze the samples using SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

    • For more detailed analysis, Western blotting for a specific protein of interest or mass spectrometry can be employed to identify the crosslinked products. [9]4. Determination of Optimal Time:

    • The optimal irradiation time is the point at which the intensity of the crosslinked band is maximized without a significant decrease in the monomeric protein band (which would indicate degradation).

    • Compare all time points to the "no UV" control. The crosslinked bands should be UV-dependent.

Troubleshooting Guide & FAQs

Here are some common issues encountered during photocrosslinking experiments and how to resolve them.

Q1: I don't see any crosslinking, or the efficiency is very low.

  • Possible Cause 1: UV Lamp Issue.

    • Solution: Check the specifications of your UV lamp. Diazirines are most efficiently activated by long-wave UV light (~350-370 nm). [1][3]Lamps that primarily emit short-wave UV (e.g., 254 nm) are not ideal and can cause protein damage. Also, UV lamp bulbs have a finite lifespan; their intensity decreases over time. Consider measuring the lamp's output if you have a radiometer. [10]* Possible Cause 2: Incorrect Wavelength.

    • Solution: Ensure you are using a light source that emits in the 330-370 nm range. While mercury lamps can be used, LED sources that provide a specific wavelength (e.g., 365 nm) are often more efficient and generate less heat. [11]* Possible Cause 3: Buffer Composition.

    • Solution: Certain buffer components can quench the reactive carbene intermediate. While diazirines are generally robust, avoid components with high reactivity towards carbenes if possible. However, their high reactivity means they will typically react with the most abundant species in their immediate vicinity, which in a protein solution is the protein itself or water.

  • Possible Cause 4: Insufficient Irradiation Time.

    • Solution: The initial time-course may have been too short. Try extending the irradiation times (e.g., up to 60 minutes), but be mindful of potential sample degradation. [7][8] Q2: I see a smear or a loss of my protein band at longer irradiation times.

  • Possible Cause: Protein Degradation.

    • Solution: This is a classic sign of over-irradiation. The high energy from the UV lamp is damaging the protein. The optimal time is before this degradation becomes significant. Select an earlier time point from your optimization experiment where you still have a good crosslinking yield. Ensure the sample is kept cool on ice during the entire procedure.

Q3: I see crosslinking in my "no UV" control sample.

  • Possible Cause 1: Crosslinker Instability.

    • Solution: While diazirines are more stable than many other photo-crosslinkers, they can degrade over time. Ensure your stock solution is fresh and has been stored properly, protected from light.

  • Possible Cause 2: Other Reactive Species.

    • Solution: If your protein has other reactive functionalities or your buffer contains other crosslinking agents, this could be the cause. This is unlikely with purified components but can be a factor in complex lysates. Ensure high purity of your reagents.

Q4: How do I know if the crosslinking is specific to the interaction I want to study?

  • Possible Cause: Random Collisions.

    • Solution: This is a critical experimental control. To demonstrate specificity, you should perform a competition experiment. [4]Before adding the diazirine crosslinker, add a large molar excess of a non-crosslinking version of your binding partner. If the crosslinking is specific, this competitor will block the interaction, and you will see a significant reduction in the crosslinked band compared to the sample without the competitor. [4]

Data Summary: Recommended Starting Conditions

The following table provides general starting points for UV irradiation. Note: These are only starting points; empirical optimization for your specific setup is essential. [10]

UV Source Type Wavelength (nm) Typical Power/Intensity Distance to Sample Recommended Starting Time Range (min)
Handheld UV Lamp (6W) 365 Low 1-5 cm 10 - 40
UV Crosslinker Box 365 Medium Fixed (internal) 5 - 20
High-Intensity LED 365 High (e.g., 10-20 mW/cm²) 5-10 cm 1 - 10

| Mercury Vapor Lamp | Broad (peaks at 365) | Variable | 5-15 cm | 5 - 30 |

References

  • Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes.Semantic Scholar. Accessed March 17, 2026.
  • Photoreactive Crosslinker Chemistry.Thermo Fisher Scientific - US. Accessed March 17, 2026.
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.PMC. Accessed March 17, 2026.
  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
  • High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high.Semantic Scholar. Accessed March 17, 2026.
  • New-to-nature chemistry from old protein machinery: carbene and nitrene transferases.No source found.
  • Quantitative Cross-Linking of Proteins and Protein Complexes.No source found.
  • Development of Diazirine-based crosslinking agents for covalently linking protein.No source found.
  • Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules.PMC - NIH. Accessed March 17, 2026.
  • Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides.PMC. Accessed March 17, 2026.
  • Complete integration of carbene transfer chemistry into biosynthesis.PMC - NIH. Accessed March 17, 2026.
  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines.Who we serve. Accessed March 17, 2026.
  • High-throughput quantitation of protein-RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins.PubMed. Accessed March 17, 2026.
  • Application Notes: UV-Activated Photo-Lysine for Covalent Crosslinking.Benchchem. Accessed March 17, 2026.
  • Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides.
  • Quantitative Glycan-Protein Cross-Linking Mass Spectrometry Using Enrichable Linkers Reveals Extensive Glycan-Mediated Protein Interaction Networks.
  • Crosslinking Protein Interaction Analysis.Thermo Fisher Scientific - UK. Accessed March 17, 2026.
  • Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS.
  • Photochemical Reactor Uv Lamp.UV Visible Lamp - Techinstro. Accessed March 17, 2026.
  • Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction.No source found.
  • Carbene-transfer reactions for biosynthesis a, Examples of recently...
  • UV Crosslinker, Long wave light, 365 nm.Carl ROTH. Accessed March 17, 2026.
  • INVESTIGATION OF THE EFFECT OF UV-CROSSLINKING ON ISOPOROUS MEMBRANE STABILITY.Diva-Portal.org. Accessed March 17, 2026.
  • Labeling Preferences of Diazirines with Protein Biomolecules.ChemRxiv. Accessed March 17, 2026.
  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'.RSC Publishing. Accessed March 17, 2026.
  • 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid.PubChemLite. Accessed March 17, 2026.
  • Understanding UV Crosslinkers.Boekel Scientific. Accessed March 17, 2026.
  • 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.ChemScene. Accessed March 17, 2026.
  • 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid.NextSDS. Accessed March 17, 2026.
  • Photochemistry of p-Benzoquinone Diazide Carboxylic Acids: Formation of 2,4-Didehydrophenols.SMU. Accessed March 17, 2026.
  • Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy.PubMed. Accessed March 17, 2026.

Sources

Troubleshooting

Troubleshooting low coupling yields with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Topic: Troubleshooting Low Coupling Yields with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid From the desk of the Senior Application Scientist: Welcome to the dedicated technical guide for researchers working with 1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Coupling Yields with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

From the desk of the Senior Application Scientist:

Welcome to the dedicated technical guide for researchers working with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. This unique building block is invaluable for creating sophisticated molecular tools, such as photo-affinity labels. However, its distinct three-dimensional structure presents a significant challenge in a common and critical reaction: amide bond formation.

The primary obstacle to achieving high coupling yields is the severe steric hindrance around the carboxylic acid moiety. The spirocyclic core, with a quaternary carbon atom adjacent to the carbonyl group, physically obstructs the approach of the incoming amine nucleophile.[1] This guide is designed to help you navigate this challenge by providing a systematic, causality-driven approach to troubleshooting and protocol optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is failing or giving very low yields (<20%). What is the primary cause?

A1: The overwhelmingly common cause of low conversion is the steric bulk of the diazaspiroheptene scaffold. Standard amide coupling protocols, which work well for simple or even β-branched amino acids, often fail here.[2] The spirocyclic structure creates a congested environment around the electrophilic carbonyl carbon, which dramatically increases the activation energy for nucleophilic attack by the amine.[1]

To overcome this, you must move beyond standard conditions and employ strategies specifically designed for sterically hindered substrates.[3][4] This involves a careful selection of coupling reagents, optimization of reaction conditions, and potentially converting the carboxylic acid to a more reactive intermediate.

Logical Relationship: The Steric Hindrance Problem

cluster_reactants Reactants cluster_reaction Reaction Site Acid 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid Carbonyl C=O Amine R-NH₂ (Nucleophile) Amine->Carbonyl Nucleophilic Attack (Bürgi-Dunitz Trajectory) Result Low or No Yield Carbonyl->Result Block Steric Clash from Spirocyclic Core Block->Carbonyl Blocks Approach G Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, HOAt-Ester) Acid->Intermediate Activation Step (Critical for Hindered Acids) Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Product Amide Product (R-CONH-R') Intermediate->Product Nucleophilic Attack SideProduct Side Products (e.g., N-Acylurea, Racemization) Intermediate->SideProduct Failure Pathway Amine Amine (R'-NH₂) Amine->Product

Caption: General workflow for amide bond formation.

Q3: I'm using HATU but my yields are still suboptimal. What specific protocol and optimization steps do you recommend?

A3: Excellent choice. If HATU is giving you some product, optimization is key. The most common issues are incorrect stoichiometry, suboptimal temperature, or insufficient reaction time. Here is a robust starting protocol specifically designed for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.

Experimental Protocol: High-Efficiency Coupling using HATU

  • Reagent Preparation:

    • In a dry, nitrogen-flushed flask, dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).

    • Add the amine (1.1-1.2 eq). Using a slight excess of the amine can help drive the reaction to completion.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm and can minimize side reactions.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5-3.0 eq), dropwise. [5][6]Collidine is a weaker, more sterically hindered base that can sometimes reduce racemization risk compared to DIPEA. [5]3. Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Patience is critical for hindered couplings; short reaction times are a common cause of failure. [2] * Monitor progress by LC-MS or TLC. Look for the consumption of the starting acid.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Perform an aqueous workup: wash sequentially with 5% citric acid or 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine. [6] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Troubleshooting & Optimization Table

ParameterRecommended ChangeRationale
Temperature Gently heat to 40-50 °C.For very sluggish reactions, thermal energy can help overcome the activation barrier. [7]Monitor closely for diazirine decomposition (see Q4).
Concentration Increase to 0.5 M.Higher concentration can favor the bimolecular coupling reaction over unimolecular decomposition pathways. [7]
Base Switch from DIPEA to 2,4,6-Collidine.Collidine is less nucleophilic and can reduce side reactions associated with the base.
Order of Addition Pre-activate the acid.Dissolve acid, HATU, and base. Stir for 10-15 min at 0 °C before adding the amine. [6]This can increase the rate but may also increase racemization risk if the activated species is unstable.
Q4: Could my reaction conditions be degrading the diazirine ring of the spiro-acid?

A4: This is a valid and important concern. The 1,2-diazaspiro[2.4]hept-1-ene moiety contains a diazirine, which is a strained three-membered ring. While primarily known for its photochemical reactivity, its stability under various chemical conditions must be considered.

  • Acid/Base Stability: Diazerines are generally stable to a range of pH conditions at room temperature. However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to decomposition. The use of hindered, non-nucleophilic organic bases like DIPEA or collidine is generally safe.

  • Thermal Stability: The diazirine ring is more sensitive to heat. While gentle heating (40-50 °C) is a viable strategy to accelerate a sluggish coupling, temperatures above 80-100 °C should be avoided as this can induce thermal decomposition to the corresponding carbene and N₂ gas. Always monitor for gas evolution if heating.

  • Nucleophiles: Strong nucleophiles can potentially react with the diazirine ring. However, under standard amide coupling conditions, the amine should preferentially react with the much more electrophilic activated carboxylic acid intermediate.

Recommendation: If you suspect degradation, run a control experiment. Subject the starting material, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, to the full reaction conditions (solvent, base, temperature) without the amine or coupling reagent and monitor its stability over time by LC-MS.

Troubleshooting Decision Tree

G Start Low Coupling Yield? CheckReagent Are you using a potent coupling reagent (e.g., HATU)? Start->CheckReagent Yes SwitchReagent Switch to HATU or PyBOP. Follow Protocol Q3. CheckReagent->SwitchReagent No CheckConditions Are reaction time (>12h) and stoichiometry correct? CheckReagent->CheckConditions Yes Success Yield Improved SwitchReagent->Success OptimizeConditions Optimize: Increase time, heat gently (40°C), increase conc. CheckConditions->OptimizeConditions No CheckPurity Are starting materials pure and anhydrous? CheckConditions->CheckPurity Yes OptimizeConditions->Success Purify Purify reagents. Use anhydrous solvents. CheckPurity->Purify No Advanced Consider advanced methods: Acyl Fluoride Formation. CheckPurity->Advanced Yes Purify->Success Advanced->Success

Caption: A systematic workflow for troubleshooting low yields.

References
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Carbodiimide. Wikipedia. [Link]

  • Technical Support Center: Peptide Coupling Troubleshooting. (2025). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Hansen, T. V., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Troubleshooting Low Yield in Peptide Synthesis. (2026). On Pattison. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. (2025). Benchchem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Gyros Protein Technologies. [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Chemistry Portal. [Link]

Sources

Optimization

Reducing non-specific background in 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid labeling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing Photoaffinity Labeling (PAL) workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing Photoaffinity Labeling (PAL) workflows. 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a highly effective, minimalist aliphatic diazirine tag. Its small steric footprint preserves the natural binding affinity of your ligand. However, without rigorous optimization, aliphatic diazirines can suffer from high non-specific background labeling.

This guide deconstructs the mechanistic origins of this background—ranging from diazirine photo-isomerization to downstream click-chemistry artifacts—and provides self-validating protocols to help you achieve high signal-to-noise (S/N) ratios in your interactome mapping.

Part 1: Mechanistic Origins of Background Labeling

To troubleshoot background, we must first understand the photochemistry. Upon UV irradiation (350–365 nm), aliphatic diazirines primarily eliminate nitrogen gas to form a highly reactive singlet carbene that rapidly inserts into nearby C-H, N-H, or O-H bonds (the desired specific labeling).

However, a competing pathway exists: the diazirine can photo-isomerize into a linear diazo intermediate [1]. Unlike the ultra-fast carbene, the diazo species is longer-lived and acts as an electrophile. It preferentially alkylates acidic amino acids (Aspartate and Glutamate) in a pH-dependent manner, leading to the non-specific enrichment of highly acidic or membrane proteins (often referred to as the "backgroundome")[2].

Mechanism Diazirine 1,2-Diazaspiro[2.4]hept-1-ene (Aliphatic Diazirine) UV UV Irradiation (350-365 nm) Diazirine->UV Carbene Singlet Carbene (Ultra-fast, < 1 ns) UV->Carbene -N2 (Desired Pathway) Diazo Diazo Intermediate (Longer-lived) UV->Diazo Isomerization (Undesired) Specific Specific Target (C-H/N-H Insertion) Carbene->Specific Proximity-driven OffTarget Off-Target Background (Acidic Residues: Asp/Glu) Diazo->OffTarget pH-dependent Alkylation

Caption: Photolysis pathways of aliphatic diazirines leading to specific vs. non-specific labeling.

Part 2: Troubleshooting Guide & FAQs

Q1: My negative control (no UV irradiation) shows significant background. What is causing this? A: This is a classic artifact of the downstream Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction, not the diazirine itself[3]. High protein concentrations or excessive fluorophore-azide/biotin-azide can cause non-specific hydrophobic trapping.

  • The Fix: Reduce the azide reporter concentration (e.g., to 25 µM). More importantly, add 0.1% - 1% SDS to the click reaction buffer. SDS denatures the proteome, exposing buried alkynes while preventing the non-specific adherence of hydrophobic dye-azides[3].

Q2: I am seeing high background in the UV-irradiated samples across many off-target proteins. How can I suppress the diazo-mediated non-specific labeling? A: Because the undesired diazo intermediate reacts preferentially in slightly acidic environments (where it is protonated to a highly reactive diazonium ion), buffer pH is critical[1],[4].

  • The Fix: Maintain a strictly neutral to slightly basic pH (pH 7.4 - 8.0 ) during UV irradiation to minimize diazonium formation[1]. If labeling in live cells, ensure the culture media is properly buffered with HEPES prior to irradiation.

Q3: What are the optimal UV irradiation parameters to maximize specific carbene insertion? A: Over-irradiation is a primary driver of background. 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid should be activated strictly at 350–365 nm [4]. Shorter wavelengths (e.g., 254 nm or 302 nm) cause direct damage to aromatic amino acids, generating non-specific protein radicals that crosslink indiscriminately.

  • The Fix: Use a high-power LED setup (e.g., 100W) for short bursts (1-5 minutes) rather than a low-power hand lamp for 30 minutes[4]. Always perform irradiation on ice to reduce diffusion-mediated off-target collisions.

Q4: How do I optimize the conjugation of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid to my ligand? A: The carboxylic acid handle is typically conjugated to a primary amine on your ligand via EDC/NHS coupling. Unreacted diazirine tag left in the mixture will freely diffuse and label the proteome indiscriminately.

  • The Fix: After synthesizing your PAL probe, rigorously purify it via HPLC to >95% purity. Even 1% of unreacted diazirine tag can ruin a chemoproteomic experiment.

Part 3: Quantitative Optimization Matrix

Use this self-validating matrix to systematically optimize your experimental conditions.

ParameterSub-optimal StateOptimized StateMechanistic Effect on S/N Ratio
Buffer pH pH < 6.5pH 7.4 – 8.0 Suppresses protonation of the diazo intermediate, reducing backgroundome labeling[1].
UV Wavelength 254 nm or 302 nm365 nm Prevents direct UV-induced protein radical formation and non-specific crosslinking[4].
Irradiation Temp Room TemperatureOn Ice (4°C) Slows molecular diffusion, increasing the probability that the carbene reacts with the bound target rather than solvent/off-targets.
Click Chemistry Native conditions0.2% - 1% SDS Denatures proteins, preventing hydrophobic trapping of the azide-reporter dye[3].
Probe Concentration > 10 µM0.1 – 1 µM Operates near the Kd​ of the ligand, ensuring the probe is target-bound rather than freely floating in the lysate.

Part 4: Optimized Step-by-Step Protocol

A robust PAL experiment must be a self-validating system. The absolute gold standard for proving specific labeling is the Cold Competition Assay . If a band is truly your target, pre-incubating with an excess of the unlabeled parent drug will outcompete the diazirine probe, causing that specific band to disappear on the gel.

Workflow Incubation 1. Proteome Incubation Equilibrate 1 µM Probe (+/- 50x Cold Competitor) Irradiation 2. UV Irradiation 365 nm, 3 mins on ice (Buffer pH 7.4) Incubation->Irradiation Lysis 3. Lysis & Denaturation Add 1% SDS and boil to prevent aggregation Irradiation->Lysis Click 4. CuAAC Click Chemistry CuSO4, THPTA, NaAsc, Azide-Reporter Lysis->Click Analysis 5. SDS-PAGE Analysis Specific targets are quenched in the competitor lane Click->Analysis

Caption: Self-validating photoaffinity labeling workflow incorporating competition controls.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell lysate in HEPES or Tris buffer (pH 7.4). Determine protein concentration via BCA assay and normalize to 1-2 mg/mL.

  • Probe Incubation: Divide the lysate into two aliquots.

    • Sample A (Labeling): Add the diazirine-conjugated probe (final concentration ~1 µM).

    • Sample B (Competition Control): Add the diazirine probe (1 µM) PLUS a 50-fold excess (50 µM) of the unlabeled parent ligand.

    • Incubate both at 4°C for 30-60 minutes to reach binding equilibrium.

  • Photo-Crosslinking: Transfer samples to shallow, UV-transparent multi-well plates. Place on ice. Irradiate at 365 nm for 3 to 5 minutes using a high-power LED[4].

  • Denaturation: Add SDS to a final concentration of 1% and boil for 5 minutes. Critical step to eliminate non-covalent protein-protein interactions and prepare for click chemistry.

  • Click Chemistry (CuAAC): To the denatured lysates, add the click reagents in the following order:

    • Fluorophore-Azide or Biotin-Azide (final 25 µM)

    • THPTA ligand (final 100 µM)

    • CuSO4 (final 1 mM)

    • Sodium Ascorbate (final 1 mM, freshly prepared)

    • React for 1 hour at room temperature in the dark[3].

  • Precipitation & Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted dye. Wash the protein pellet twice with cold methanol.

  • Analysis: Resuspend the pellet in Laemmli buffer, resolve via SDS-PAGE, and image via in-gel fluorescence (or perform streptavidin enrichment for LC-MS/MS). True targets will show a strong signal in Sample A and a significantly reduced signal in Sample B.

References

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Labeling preferences of diazirines with protein biomolecules ChemRxiv URL:[Link]

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Safe handling and dark-storage conditions for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Technical Support Center: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid Introduction Welcome to the technical support guide for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. This document is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Introduction

Welcome to the technical support guide for 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals utilizing this advanced photoaffinity labeling (PAL) probe. As a spirocyclic diazirine, this molecule offers a unique combination of a small, minimally-perturbing photoreactive group with a rigid scaffold, providing distinct advantages in mapping molecular interactions.[1][2] Upon irradiation with UV light, it efficiently generates a reactive carbene intermediate, enabling the formation of stable covalent bonds with interacting biomolecules.[3][4][5]

This guide provides field-proven insights and detailed protocols for safe handling, optimal storage, and troubleshooting common experimental challenges. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Critical Safety & Handling Protocols

The diazirine functional group is a high-energy moiety. While generally stable under recommended conditions, improper handling can lead to degradation or, in rare cases with related compounds, energetic decomposition.[6][7] Adherence to these protocols is mandatory.

Protocol 1.1: Initial Receipt and Inspection
  • Verify Container Integrity: Upon receipt, inspect the vial for any signs of damage, such as cracks or a compromised seal. Do not use if the container is damaged.

  • Confirm Cold Chain: The compound is shipped at room temperature but should be transferred to appropriate cold storage immediately upon arrival.[8]

  • Log Information: Record the date of receipt and the lot number in your laboratory inventory.

Protocol 1.2: Personal Protective Equipment (PPE)

Always wear the following PPE when handling the compound, both in solid form and in solution:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.[9][10]

  • Body Protection: A standard laboratory coat.

Protocol 1.3: Safe Handling in the Laboratory
  • Work Area: All handling of the solid compound and preparation of stock solutions should be performed inside a certified chemical fume hood to avoid inhalation of any fine particulates.[9][11]

  • Light Protection: This compound is photoreactive. All handling must be done under subdued ambient light. Avoid direct sunlight or intense overhead lighting. Use amber vials or wrap clear vials in aluminum foil.[12][13]

  • Avoid Ignition Sources: While the compound itself is not classified as flammable, the carbenes generated upon decomposition can be highly reactive. Keep away from open flames, hot surfaces, and sources of static discharge.[13]

  • Handling in Solution: Many of the acute risks associated with high-energy materials are mitigated by working with dilute solutions. It is strongly recommended to prepare a stock solution and work with aliquots.[6]

Section 2: Dark-Storage Conditions

The long-term stability of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is entirely dependent on proper storage. The primary degradation pathways are photochemical activation and potential thermal decomposition.[3][14]

Protocol 2.1: Long-Term Storage of Solid Compound
  • Temperature: Store the vial in a freezer at -20°C or below.

  • Atmosphere: For maximum stability, store the vial inside a desiccator or a sealed container with a desiccant to protect from moisture. For periods longer than 6 months, backfilling the vial with an inert gas like argon or nitrogen is recommended.[13]

  • Light: The vial must be stored in complete darkness. Placing the original vial inside a secondary, opaque container is best practice.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis or degradation.

Protocol 2.2: Storing Stock Solutions
  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) for initial stock solutions.

  • Container: Store stock solutions in amber glass vials with PTFE-lined caps.

  • Storage Conditions: Store aliquots of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Aqueous Buffers: Do not store the compound in aqueous buffers for extended periods. Prepare fresh dilutions from your organic stock solution immediately before each experiment. Diazirines are generally stable against nucleophiles like water, but the long-term stability in various buffer components is not guaranteed.[5][15]

Data Presentation: Recommended Storage Summary
ParameterSolid Compound (Long-Term)Stock Solution (in DMSO/DMF)
Temperature -20°C or below-20°C or -80°C
Atmosphere Dry, Inert Gas Recommended[13]Tightly Sealed Cap
Light Complete Darkness (Required)Complete Darkness (Required)
Container Original Amber VialAmber Glass Vial with PTFE-lined Cap
Key Precaution Equilibrate to RT before openingAliquot to avoid freeze-thaw cycles

Section 3: Frequently Asked Questions (FAQs)

Q1: What makes 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid a good photoaffinity probe? A1: It possesses several ideal characteristics:

  • Small Size: The diazirine group is one of the smallest photoreactive moieties, minimizing perturbation of the native ligand-target interaction.[5]

  • Stability: It is chemically robust in the dark, stable across a range of pH values, and generally unreactive towards common biological nucleophiles.[15]

  • Activation Wavelength: It is activated by long-wave UV light (typically ~350-365 nm), which is more biocompatible and less damaging to proteins than shorter wavelengths.[15][16]

  • Reactive Intermediate: Upon photoactivation, it forms a highly reactive carbene that can insert into a wide variety of chemical bonds (C-H, N-H, O-H), making it a versatile tool for covalent capture.[3][17] The spirocyclic nature may favor a "true" carbene mechanism over rearrangement to a diazo intermediate, which can occur with linear diazirines.[2][18]

Q2: What are the primary hazards I should be aware of? A2: The two main hazards are photoreactivity and potential energetic decomposition. Accidental exposure to UV or even bright ambient light will consume the reagent, rendering it useless for your experiment.[12] While this specific compound does not have extensive explosive testing data, related diazirine compounds are known to be potentially explosive in their pure, undiluted form and should be handled with care.[6][7]

Q3: What happens if the compound is briefly exposed to lab light? A3: Brief exposure to standard fluorescent lab lighting will cause a low level of decomposition. While this may not ruin the entire batch, it will reduce the effective concentration of the active probe and could generate reactive intermediates that increase background signal. For this reason, all handling should be performed under subdued light, and solutions should be kept in amber vials or wrapped in foil.[12]

Q4: Can I purify this compound using silica gel chromatography? A4: It is not recommended. The precursor to diazirines, diaziridines, can be sensitive to acidic conditions, and standard silica gel can be acidic enough to cause decomposition.[19] If purification is absolutely necessary, neutral or basic alumina should be tested on a small scale first.

Q5: What is the expected decomposition product of this compound? A5: Upon photolysis (or thermolysis), the primary reaction is the extrusion of nitrogen gas (N₂) to form a spirocyclic carbene.[3][20] This carbene is the desired reactive species for crosslinking. However, this carbene can also undergo unimolecular rearrangement to products like methylenecyclopropane or cyclobutene, which will not result in target labeling.[2]

Section 4: Troubleshooting Guide

Issue 1: I am observing very low or no covalent labeling of my target protein.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Compound The diazirine may have degraded due to improper storage (light/heat exposure). Solution: Use a fresh aliquot of the probe. If the problem persists, verify the integrity of your stock with a technique like LC-MS.
Insufficient Photoactivation The UV lamp may be old, have low intensity, or be at the wrong wavelength. The irradiation time may be too short. Solution: Verify your lamp's output wavelength is in the 350-370 nm range.[12] Perform a time-course experiment (e.g., 1, 5, 10, 15 minutes of irradiation) to find the optimal exposure time.[16] Ensure the sample is close enough to the lamp (~5-10 cm).
Quenching of Carbene The reactive carbene has a very short lifetime in aqueous solutions and can be quenched by buffer components.[21][22] Solution: Minimize buffer components that can act as scavengers. While difficult to avoid in biological systems, ensure the probe is pre-incubated to be in close proximity to its target before irradiation to favor intramolecular labeling over quenching by the solvent.
Probe Concentration Too Low The concentration may be insufficient to achieve a detectable level of labeling. Solution: Perform a concentration titration of the probe to find the optimal balance between labeling efficiency and background signal.[16]

Issue 2: I am seeing high levels of non-specific background labeling.

Potential Cause Scientific Rationale & Troubleshooting Steps
Probe Concentration Too High Excess unbound probe will react with abundant proteins (like albumin) or the solvent upon photoactivation, leading to high background. Solution: Reduce the probe concentration. The ideal concentration is typically 1-10 times the Kd of the ligand-receptor interaction.
Excessive Irradiation Over-exposure to UV light can generate highly reactive species that label indiscriminately. Solution: Reduce the irradiation time. Refer to the optimization experiment from Issue 1.
Inefficient Removal of Unbound Probe If unbound probe is not removed before UV activation, it will crosslink to any nearby molecule. Solution: Improve your washing steps before irradiation. For cell-based assays, wash cells 2-3 times with ice-cold PBS to thoroughly remove excess probe from the media.[12]

Issue 3: My analytical results (e.g., mass spectrometry) are complex and difficult to interpret.

Potential Cause Scientific Rationale & Troubleshooting Steps
Carbene Rearrangement The carbene formed from spirocyclic diazirines can rearrange.[2] Furthermore, linear diazirines can isomerize to diazo intermediates, which have different reactivity profiles (preferentially labeling acidic residues).[23] While less common for spirocyclic probes, unexpected reactivity can occur. Solution: This is an inherent property of the probe. Use control experiments with a non-photoreactive analog of your probe to distinguish specific from non-specific signals. High-resolution mass spectrometry is crucial for identifying the exact crosslinked peptide and adduct mass.

Section 5: Visualization - Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield photoaffinity labeling experiments.

Troubleshooting_Workflow cluster_caption Start Problem: Low or No Labeling Check_Compound 1. Check Compound Integrity Start->Check_Compound Result_Compound_OK Compound OK? Check_Compound->Result_Compound_OK Check_UV 2. Check UV Activation Result_UV_OK UV Source OK? Check_UV->Result_UV_OK Sol_UV_Time Solution: Optimize irradiation time (e.g., 1-15 min time course). Check_UV->Sol_UV_Time Optimize Time Check_Concentration 3. Check Probe Concentration Result_Conc_OK Concentration Optimized? Check_Concentration->Result_Conc_OK Check_Quenching 4. Consider Quenching / Assay Conditions Sol_Quenching Advanced: Review buffer components. Use non-reactive controls. Check_Quenching->Sol_Quenching Result_Compound_OK->Check_UV Yes Sol_Compound Solution: Use fresh aliquot. Verify stock via LC-MS. Result_Compound_OK->Sol_Compound No Result_UV_OK->Check_Concentration Yes Sol_UV_Wavelength Solution: Verify lamp is 350-370 nm. Check lamp age/intensity. Result_UV_OK->Sol_UV_Wavelength No Result_Conc_OK->Check_Quenching Yes Sol_Concentration Solution: Perform concentration titration to increase signal. Result_Conc_OK->Sol_Concentration No

Sources

Optimization

Minimizing side reactions during 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid activation

Welcome to the technical support center for the successful activation and coupling of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the successful activation and coupling of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and reactive molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and achieve optimal yields in your experiments.

Introduction: The Challenge of a Strained Spirocycle

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, the very features that make it attractive also present significant synthetic challenges. The strained spirocyclic system, coupled with the reactive diazirine moiety, creates a landscape of potential side reactions during carboxylic acid activation and subsequent amide bond formation. This guide provides expert insights and field-proven protocols to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in activating 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid?

A1: The activation of this molecule is complicated by two main factors:

  • Steric Hindrance: The spirocyclic core creates significant steric bulk around the carboxylic acid, which can slow down the rate of reaction with activating agents and the subsequent coupling with amines. This can lead to incomplete reactions and the formation of deletion sequences in peptide synthesis.[1]

  • Reactivity of the Diazirine Ring: The diazirine is a high-energy functional group. Under certain conditions, it can isomerize to a reactive diazo intermediate.[2][3][4] This intermediate is nucleophilic and can react with the activated carboxylic acid, leading to undesired byproducts. Furthermore, diazirines are sensitive to UV light and should be handled under red light to prevent premature decomposition.[5]

Q2: My standard coupling protocol using DCC/DIC is giving low yields. What should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance of this molecule.[1] The first and most critical step is to switch to a more powerful coupling reagent.

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassKey Advantages
HATU, HBTU, HCTU Urionium/Aminium SaltsForm highly reactive OAt or O-benzotriazolyl esters, capable of overcoming significant steric barriers.[1]
PyBOP, PyAOP Phosphonium SaltsSimilar to uronium salts, they form highly reactive activated esters.[1]
COMU Oxyma-based ReagentKnown for its high reactivity and reduced risk of racemization.[1]

For extremely difficult couplings, consider converting the carboxylic acid to an acid fluoride, which is highly reactive.[6]

Q3: I'm observing unexpected byproducts in my reaction mixture. What could they be?

A3: The unique structure of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can lead to several side reactions:

  • Self-Coupling/Dimerization: The reactive diazo intermediate, formed from the isomerization of the diazirine ring, can potentially react with an activated molecule of the starting material, leading to dimerization.

  • Ring-Opening: The high strain of the spiro[2.4]heptane system may lead to ring-opening reactions, especially if harsh activation conditions are used (e.g., high temperatures, strong acids/bases).

  • Reaction with the Diazirine Moiety: Some activating agents or additives could potentially react with the N=N bond of the diazirine.

  • Standard Peptide Coupling Side Reactions: Don't forget the usual suspects in amide bond formation, such as:

    • Racemization: Loss of stereochemical integrity at the alpha-carbon.

    • Diketopiperazine formation: Particularly if coupling the second amino acid in a sequence.[7]

    • Guanidinylation: If using uronium/aminium reagents in excess, they can react with the N-terminal amine of a peptide chain.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient carboxylic acid activation due to steric hindrance.Switch to a more potent coupling reagent like HATU, HBTU, or COMU.[1] Consider converting the carboxylic acid to an acid fluoride for maximum reactivity.[6]
Poor nucleophilicity of the amine.For electron-deficient or sterically hindered amines, increase the reaction temperature and/or time. Use a stronger, non-nucleophilic base like DBU.
Hydrolysis of activated intermediate.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Unidentified Byproducts Isomerization of the diazirine to a reactive diazo intermediate.Perform the reaction at low temperatures to minimize isomerization. Protect the reaction from light.[5]
Ring-opening of the strained spirocycle.Avoid harsh reaction conditions (high temperatures, strong acids/bases). Use milder activating agents if possible.
Over-activation leading to side reactions.Use the activating agent in slight excess (e.g., 1.1-1.2 equivalents). Avoid prolonged activation times before adding the amine.
Racemization of the Product Use of a strong base or high temperatures.Use a weaker base like N-methylmorpholine (NMM) or collidine. Perform the reaction at a lower temperature (e.g., 0 °C).
The coupling reagent promotes racemization.Additives like HOBt or Oxyma Pure can suppress racemization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially when coupling to primary or secondary amines.

dot

Protocol1 cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF. B 2. Add DIPEA (2 eq.) to the mixture. A->B C 3. Stir at 0 °C for 15-30 minutes. B->C D 4. In a separate flask, dissolve the amine (1.2 eq.) in anhydrous DMF. E 5. Add the amine solution to the activated acid solution. C->E D->E F 6. Allow the reaction to warm to room temperature and stir for 2-12 hours. E->F G 7. Monitor reaction completion by LC-MS. F->G H 8. Perform an aqueous work-up. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for HATU-mediated coupling.

Detailed Steps:

  • Activation:

    • Under an inert atmosphere (N2 or Ar), dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) and stir the mixture for 15-30 minutes at 0 °C.

  • Coupling:

    • In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DMF.

    • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Acid Fluoride for Extremely Hindered Couplings

This two-step protocol is for challenging substrates where even potent coupling reagents fail.

dot

Protocol2 cluster_acid_fluoride Acid Fluoride Formation cluster_coupling_af Coupling AF1 1. Dissolve the carboxylic acid (1 eq.) in anhydrous DCM. AF2 2. Add Cyanuric Fluoride (0.5 eq.) and Pyridine (1.5 eq.). AF1->AF2 AF3 3. Stir at room temperature for 1-2 hours. AF2->AF3 AF4 4. Use the crude acid fluoride solution directly in the next step. AF3->AF4 C1 5. Dissolve the amine (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2 eq.) in anhydrous DCM. C2 6. Add the amine solution to the acid fluoride solution at 0 °C. AF4->C2 C1->C2 C3 7. Stir and allow to warm to room temperature. C2->C3

Caption: Two-step coupling via an acid fluoride intermediate.

Detailed Steps:

  • Acid Fluoride Formation:

    • In a fume hood, dissolve 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add pyridine (1.5 equivalents) followed by cyanuric fluoride (0.5 equivalents) at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the acid fluoride can be monitored by 19F NMR if desired.

    • The resulting solution containing the acid fluoride is typically used directly in the next step without purification.

  • Coupling:

    • In a separate flask, dissolve the amine (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the crude acid fluoride solution.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction to completion by LC-MS.

    • Perform a standard aqueous work-up and purify by column chromatography as described in Protocol 1.

Visualizing Potential Side Reactions

The following diagram illustrates the desired reaction pathway versus potential side reactions.

dot

SideReactions Start 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid Activated Activated Carboxylic Acid (e.g., OAt-ester) Start->Activated Activation (e.g., HATU) Diazo Reactive Diazo Intermediate Start->Diazo Isomerization (Heat, Light) Product Desired Amide Product Activated->Product Coupling Dimer Dimerization Byproduct Activated->Dimer RingOpened Ring-Opened Products Activated->RingOpened Harsh Conditions (High Temp, Strong Acid/Base) Amine Amine (R-NH2) Amine->Product Diazo->Dimer Self-Coupling

Caption: Desired reaction pathway and potential side reactions.

References

  • ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

  • PMC. A Diazirine-Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges. [Link]

  • Sci-Hub. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • ACS Publications. A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis | JACS Au. [Link]

  • Journal of the American Chemical Society. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

  • ResearchGate. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

  • Chemical Communications (RSC Publishing). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. [Link]

  • Macmillan Group - Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • ChemRxiv. Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. [Link]

  • PMC. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Organic Letters. Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes. [Link]

  • Journal of the American Chemical Society. Carbonylative Ring Expansion of Cyclic Carboxylic Acids. [Link]

  • Wiley Online Library. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • PMC. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. [Link]

  • ChemRxiv. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines. [Link]

  • ResearchGate. (PDF) Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. [Link]

  • Semantic Scholar. Decarboxylative Amination: Diazirines as Single and Double Electro- philic Nitrogen Transfer Reagents. [Link]

  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. [Link]

  • eBooks. Spiro Compounds - Synthesis and Applications. [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PubMed. Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy. [Link]

  • ResearchGate. On the relationships between basicity and acidity in azoles. [Link]

  • MDPI. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. [Link]

  • PubMed. Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Photoaffinity Labeling: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid vs. Aryl Azides

In the intricate landscape of drug discovery and chemical biology, identifying the precise molecular interactions of a bioactive compound is paramount. Photoaffinity labeling (PAL) stands as a powerful strategy to covale...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of drug discovery and chemical biology, identifying the precise molecular interactions of a bioactive compound is paramount. Photoaffinity labeling (PAL) stands as a powerful strategy to covalently capture these interactions, transforming transient binding events into stable adducts for downstream analysis.[1][2] The choice of the photoreactive probe is a critical determinant of experimental success. This guide provides an in-depth comparison of two prominent classes of photoaffinity probes: the classic aryl azides and the increasingly popular diazirines, exemplified by the constrained scaffold, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.

We will dissect the photochemical mechanisms, compare key performance metrics based on experimental data, and provide validated protocols to empower researchers in making an informed choice for their specific biological system.

Executive Summary: At-a-Glance Comparison

Feature1,2-Diazaspiro[2.4]hept-1-ene (Alkyl Diazirine)Aryl Azides
Activation Wavelength 350–380 nm[3]~300 nm (can be longer with substitution)[3][4]
Reactive Intermediate Singlet Carbene / Diazoisomer[4][5]Singlet/Triplet Nitrene, Benzazirine, Dehydroazepine[4][6]
Intermediate Lifetime Very short (<1 ns in polar solvents)[7]Longer, allowing for wider diffusion[4]
Labeling Radius Smaller, ~5 nm (50 Å)[6][8]Larger, 5-10 nm (50-100 Å)[6][8]
Key Advantages - Less damaging, longer wavelength activation[3]- Small size minimizes steric hindrance[9]- Highly reactive, short-lived carbene reduces non-specific labeling from diffusion[2]- Ease of synthetic incorporation[10]- Small size relative to other probes like benzophenones[3]- Well-established methodology
Key Disadvantages - Can form a diazo intermediate with preferential reactivity towards acidic amino acids[5][11]- Highly reactive carbene can be quenched by water[2]- Short wavelength UV can cause protein damage[3][4]- Long-lived intermediates can increase non-specific labeling radius[4]- Prone to rearrangement and reaction with nucleophilic buffers (e.g., Tris)[6][12]
Labeling Efficiency Generally higher and more specific[13]Often low, with yields <30% reported[6][14]
Chemical Stability Generally robust, though some can be sensitive to ambient light[9][13]Stable in the dark, but can be reduced by thiols (e.g., DTT)[2][12]

The Foundational Workflow of Photoaffinity Labeling

Before delving into the specifics of each probe, it is essential to understand the universal workflow. The process involves designing a probe that links the bioactive molecule to a photoreactive group and often a reporter tag (like biotin or an alkyne). This probe is incubated with the biological system, allowing it to bind its target. Subsequent irradiation with UV light activates the photoreactive group, which then forms a covalent bond with the nearest residues, effectively "trapping" the interaction. The labeled proteins are then enriched and identified, typically via mass spectrometry.

PAL_Workflow cluster_design 1. Probe Design & Synthesis cluster_exp 2. Experiment cluster_analysis 3. Analysis Probe Bioactive Ligand + Linker + Photoreactive Group + Reporter Tag Incubate Incubate Probe with Biological System (e.g., Live Cells, Lysate) Probe->Incubate Irradiate UV Irradiation (Activation) Incubate->Irradiate Allow for binding Covalent Covalent Crosslinking of Probe to Target Irradiate->Covalent Forms reactive intermediate Lyse Cell Lysis & Reporter Tag Reaction (e.g., Click Chemistry) Covalent->Lyse Enrich Enrich Labeled Proteins (e.g., Streptavidin Beads) Lyse->Enrich Identify Proteomics Analysis (LC-MS/MS) Enrich->Identify

Caption: General experimental workflow for photoaffinity labeling.

Deep Dive: Aryl Azides

Aryl azides are one of the most established classes of photoaffinity probes, valued for their relatively small size and ease of synthesis.[10]

Mechanism of Action

Upon irradiation with UV light (typically <300 nm), an aryl azide releases N₂ gas to form a highly reactive singlet nitrene.[4][15] This is the desired reactive species for forming a covalent bond. However, the singlet nitrene exists in a complex equilibrium with other, less specific or less reactive species. It can relax to a more stable triplet state or undergo ring expansion to form a dehydroazepine or benzazirine.[4][6] These ring-expanded intermediates are susceptible to nucleophilic attack, particularly by primary amines (like lysine residues or Tris-based buffers), which can lead to a different reactivity profile than the desired C-H insertion.[6][12]

ArylAzide_Mechanism cluster_products Reaction Products ArylAzide Aryl Azide (R-N₃) UV UV Light (~300 nm) ArylAzide->UV SingletNitrene Singlet Nitrene (Highly Reactive) UV->SingletNitrene - N₂ TripletNitrene Triplet Nitrene (More Stable) SingletNitrene->TripletNitrene Intersystem Crossing RingExpansion Ring Expansion (Dehydroazepine) SingletNitrene->RingExpansion Isomerization Insertion C-H / N-H Insertion (Desired Labeling) SingletNitrene->Insertion TripletNitrene->Insertion Nucleophilic Nucleophilic Attack (e.g., by Lysine) RingExpansion->Nucleophilic

Caption: Photochemical pathways of aryl azides upon UV activation.

Field-Proven Insights
  • The Wavelength Dilemma: The requirement for short-wavelength UV light is a significant drawback, as it can induce photodamage to proteins and nucleic acids, potentially leading to artifacts.[3][4] While substitutions on the aromatic ring can shift the activation wavelength, it often remains in a more damaging range compared to diazirines.

  • The Quenching Problem: The reactivity of aryl azide intermediates with primary amines necessitates careful buffer selection. Buffers containing Tris or glycine must be avoided during the irradiation step, as they will quench the reaction.[12]

  • The Radius of Labeling: The relatively long half-life of the nitrene and its ring-expanded isomers allows these species to diffuse away from the initial binding site before reacting.[4] This results in a larger labeling radius (50-100 Å), which can be a disadvantage when precise binding site mapping is the goal, as it may label neighboring proteins rather than the direct binder.[6][8]

The Challenger: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid (A Constrained Alkyl Diazirine)

Diazirines have emerged as a highly effective alternative to aryl azides, addressing many of their limitations.[4] They are the smallest known photoactivatable groups.[3] The title compound, 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, is an example of an aliphatic or alkyl diazirine, featuring a rigid spirocyclic backbone.

Mechanism of Action

Diazirines are activated by less-damaging long-wave UV light (350-370 nm).[16] Upon photoactivation, they irreversibly eliminate N₂ to generate an extremely reactive and short-lived singlet carbene.[4] This carbene can non-specifically insert into C-H, N-H, and O-H bonds in its immediate vicinity.[4]

However, the photochemistry of alkyl diazirines has a critical nuance. The excited diazirine can also rearrange to a linear diazo intermediate.[5][11] This diazo species is relatively stable but can be protonated by acidic amino acid residues (Asp, Glu), leading to a reactive diazonium ion that preferentially labels these residues.[5] This results in a distinct labeling preference for alkyl diazirines compared to their aryl counterparts.

Diazirine_Mechanism cluster_products Reaction Products AlkylDiazirine Alkyl Diazirine UV UV Light (350-370 nm) AlkylDiazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene - N₂ Diazo Diazo Intermediate UV->Diazo Isomerization Insertion Non-specific C-H, N-H, O-H Insertion Carbene->Insertion AcidLabeling Preferential Labeling of Acidic Residues Diazo->AcidLabeling + H⁺ (from Asp, Glu)

Caption: Photochemical pathways of alkyl diazirines upon UV activation.

Field-Proven Insights
  • Superior Activation Profile: The use of long-wave UV light (350-370 nm) is a major advantage, significantly reducing the risk of photodamage to the biological target.[3]

  • Precision Labeling: The carbene intermediate is extremely short-lived, especially in aqueous environments where it is rapidly quenched by water.[2][7] This is a double-edged sword: it reduces the labeling efficiency but also dramatically minimizes non-specific labeling caused by diffusion. The result is a much smaller, more precise labeling radius (~50 Å), making diazirines the gold standard for mapping direct binding interactions.[6][8]

  • The Importance of the Scaffold: The spirocyclic structure of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid provides conformational rigidity. This can be advantageous in probe design, helping to project the bioactive ligand into its binding pocket with a more defined orientation. The carboxylic acid moiety serves as a versatile chemical handle for conjugation to the ligand of interest and can improve the aqueous solubility of the final probe.[17]

  • Predictable Bias: The tendency of the alkyl diazo intermediate to react with acidic amino acids is a crucial consideration.[5] While this deviates from the ideal of "non-specific" insertion, this predictable bias can be accounted for during data analysis and can even be exploited to probe acidic pockets within a protein.

Experimental Protocols: A Self-Validating System

A robust photoaffinity labeling experiment incorporates controls to ensure the observed labeling is specific to the intended binding interaction. The most critical control is a competition experiment, where the labeling is performed in the presence of an excess of the non-derivatized parent compound. A significant reduction in labeling intensity in the competition sample validates the specificity of the probe.

General Protocol for Diazirine-Based Photoaffinity Labeling in Live Cells

(Adapted from BenchChem[18])

  • Cell Culture and Probe Incubation:

    • Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

    • Prepare a 10 mM stock solution of the diazirine probe in DMSO.

    • Dilute the probe to the final desired concentration (e.g., 1-10 µM) in fresh cell culture media. For competition control wells, add the parent compound at 50-100x excess concentration 30 minutes prior to adding the probe.

    • Remove old media from cells and add the media containing the probe (and competitor, if applicable). Incubate for the desired time (e.g., 1-4 hours) under standard cell culture conditions.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove excess unbound probe. This step is critical to reduce background labeling.

    • Place the culture plate on an ice-cold surface to minimize cellular stress during irradiation.

    • Irradiate with a UV lamp at 365 nm for a predetermined time (e.g., 1-15 minutes).[18] The optimal distance and duration must be determined empirically for each probe and cell line.

  • Cell Lysis and Reporter Tag Conjugation:

    • After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • If the probe contains an alkyne or azide reporter tag, perform a click chemistry reaction to attach a biotin or fluorescent tag. For example, for an alkyne-tagged probe, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA).

  • Protein Enrichment and Analysis:

    • Enrich biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and prepare them for analysis by SDS-PAGE and/or mass spectrometry-based proteomics to identify the labeled targets.

General Protocol for Aryl Azide-Based Photoaffinity Labeling

(Adapted from Thermo Fisher Scientific[12])

  • Probe Incubation:

    • Prepare the sample (e.g., purified protein, cell lysate) in a UV-transparent vessel (e.g., quartz cuvette).[12]

    • Crucially, use a buffer that does not contain primary amines (e.g., HEPES or PBS instead of Tris or glycine). [12] Also, avoid thiol-containing reducing agents like DTT.[12]

    • Add the aryl azide probe to the desired final concentration. For competition controls, pre-incubate with an excess of the parent compound.

  • UV Irradiation:

    • Place the sample on ice to prevent heating during irradiation.[12]

    • Expose the sample to a UV light source. While the optimal wavelength can vary, 365 nm has been shown to be effective for some substituted aryl azides, though shorter wavelengths may be required for plain phenyl azides.[12]

    • Irradiation times can be longer, often in the range of 15-30 minutes.[12] Optimization is required.

  • Downstream Analysis:

    • Following irradiation, the sample is ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, following similar enrichment strategies as described for diazirine probes.

Conclusion: Making the Right Choice

The selection between a diazirine and an aryl azide probe is not arbitrary but a strategic decision based on the experimental goals.

Choose an Aryl Azide when:

  • Synthetic accessibility is the primary concern.

  • A larger labeling radius is acceptable or even desired, for example, in mapping protein neighborhoods rather than direct binding sites.

  • The potential for UV damage can be tolerated or mitigated (e.g., in cell-free systems).

Choose a 1,2-Diazaspiro[2.4]hept-1-ene-based (Alkyl Diazirine) Probe when:

  • High specificity and precise binding site identification are critical. The short-lived carbene and smaller labeling radius are ideal for this purpose.[4][8]

  • The experiment is conducted in a sensitive biological context (e.g., live cells), where minimizing photodamage is essential.[3]

  • The target protein is suspected to reside in a membrane or have acidic surface patches, where the alkyl diazirine's reactivity profile may be advantageous.[5]

Ultimately, both probe classes are valuable tools. However, for applications demanding high precision and biological compatibility, the superior photochemical properties of diazirines, particularly constrained alkyl diazirines like 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, position them as the more advanced and often preferable choice in modern photoaffinity labeling campaigns.

References

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
  • Zhang, M., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science.
  • BenchChem. (2025). Technical Support Center: Diazirine-Based Photoaffinity Labeling.
  • Domainex. (n.d.). Photoaffinity Labelling.
  • Parker, C. G., & Shchepinov, M. S. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology.
  • ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis.
  • ResearchGate. (n.d.). The photocatalysis pathway of aryl azides via the electron-transfer process.
  • Thieme. (2021).
  • Hao, H., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.
  • Gritsan, N. P., & Platz, M. S. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol.
  • Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.
  • Bakthavatsalam, S., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology.
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (n.d.). The photocatalysis pathway of aryl azides via the energy-transfer process.
  • Dubinsky, L., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling.
  • Hao, H., et al. (2021). Labeling preferences of diazirines with protein biomolecules. PMC.
  • Huang, W., & Zhang, Q. (2015). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols.
  • ResearchGate. (n.d.). Commonly used photoreactive units.
  • Kim, D., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.
  • Taylor & Francis Online. (2016). Tandem photoaffinity labeling of a target protein.
  • Liu, Y., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules.
  • Michelini, L., et al. (2024). A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Chemical Science.
  • Prescher, J. A., & Bertozzi, C. R. (2021).
  • Smith, E., & Collins, I. (2015).
  • ChemScene. (n.d.). 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds.
  • ResearchGate. (n.d.). Photoaffinity labeling comprises a critical component of small molecule target ID.
  • PubChem. (n.d.). 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid.
  • PubMed. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.
  • Enamine. (n.d.). Photoaffinity Compounds.
  • Google Patents. (n.d.). Processes for the preparation of 5-azaspiro[2.
  • BLDpharm. (n.d.). 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid.

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Comparative

A Comparative Guide to Photo-Crosslinkers: Diazirine vs. Benzophenone for Covalent Capture

In the intricate world of molecular interactions, the ability to capture and identify binding partners is fundamental to advancing drug discovery and chemical biology. Photo-affinity labeling (PAL) stands out as a powerf...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of molecular interactions, the ability to capture and identify binding partners is fundamental to advancing drug discovery and chemical biology. Photo-affinity labeling (PAL) stands out as a powerful technique for this purpose, converting weak, non-covalent interactions into stable, covalent bonds. The choice of the photo-reactive moiety is critical to the success of these experiments. This guide provides a deep, comparative analysis of two of the most prevalent classes of photo-crosslinkers: the diazirine-based 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid and the classic benzophenone derivatives.

The Principle of Covalent Capture

Photo-affinity labeling relies on probes equipped with a photo-activatable group.[1] These probes are introduced into a biological system where they bind to their target protein. Upon irradiation with UV light of a specific wavelength, the photo-group transforms into a short-lived, highly reactive intermediate that covalently bonds to amino acid residues in close proximity, effectively "trapping" the interaction.[1][2] The success of this capture is heavily dependent on the nature of this reactive intermediate, which is where our two contenders diverge significantly.

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid: The Carbene Specialist

This compound belongs to the aliphatic diazirine family, which has gained popularity due to its small size and high reactivity.[3] The diazirine is a three-membered ring containing a nitrogen-nitrogen double bond. The spirocyclic structure provides stability, while the carboxylic acid group serves as a versatile chemical handle for conjugation to ligands, inhibitors, or other molecules of interest.[4][5][6]

Mechanism of Action

Upon irradiation with long-wave UV light (typically 350-380 nm), the diazirine ring irreversibly decomposes, extruding dinitrogen gas (N₂) and generating a highly reactive carbene intermediate.[1][7] This carbene is so reactive that it can insert into a wide array of chemical bonds, including strong C-H bonds, as well as N-H and O-H bonds, within its immediate vicinity.[8]

Diazirine_Mechanism Diazirine Photo-Activation Pathway Diazirine Diazirine Probe Carbene Highly Reactive Carbene Intermediate Diazirine->Carbene UV Light (350-380nm) - N₂ (gas) Product Covalently Labeled Product Carbene->Product Covalent Insertion Target Target Protein (with C-H, N-H, O-H bonds) Target->Product Covalent Insertion

Caption: Upon UV activation, diazirines release nitrogen to form a reactive carbene.

Advantages & Causality
  • Small Footprint: The diazirine group is exceptionally small, minimizing the risk that the probe itself will sterically hinder or alter the natural protein-ligand interaction under investigation.[3][9]

  • High Reactivity & Yield: The carbene intermediate is one of the most reactive species in organic chemistry. This high reactivity often translates to higher crosslinking yields compared to other photophores because it is less selective about its insertion site.[8][9]

  • Irreversible Activation: The release of N₂ gas is an entropically favorable and irreversible step, ensuring that once activated, the carbene will react without reverting to its initial state.[10]

Limitations & Considerations
  • Non-Specific Labeling: The high reactivity of the carbene can be a double-edged sword. If the probe is not perfectly positioned, the carbene may react with solvent molecules (water) or with residues outside the intended binding site, increasing background labeling.[7]

  • Diazo Isomerization: A known side reaction is the light-induced rearrangement of the diazirine into a linear diazo isomer, which is less reactive and can act as a "scavenger" for the desired carbene, potentially lowering yields.[8][10]

Benzophenone: The Hydrogen-Abstracting Veteran

Benzophenone (BP) is one of the most established photo-crosslinkers, valued for its stability and predictable reactivity. Probes are typically synthesized by attaching a benzophenone derivative, such as one with a carboxylic acid or N-succinimidyl ester for conjugation, to a targeting molecule.[11]

Mechanism of Action

When irradiated with UV light (around 350-365 nm), the benzophenone carbonyl group is excited from its ground state to a singlet state, which rapidly converts to a more stable and longer-lived triplet diradical.[12][13] This excited triplet state is the reactive species. It preferentially abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals—one on the benzophenone and one on the target molecule—which then combine to form a stable C-C covalent bond.[14][12]

Benzophenone_Mechanism Benzophenone Photo-Activation Pathway BP_Ground Benzophenone Probe (Ground State) BP_Triplet Excited Triplet Diradical BP_Ground->BP_Triplet UV Light (350-365nm) Radical_Pair Radical Pair Intermediate BP_Triplet->Radical_Pair H-atom Abstraction Target Target Protein (with C-H bond) Target->Radical_Pair Product Covalently Labeled Product (C-C bond) Radical_Pair->Product Radical Combination PAL_Workflow General Photo-Affinity Labeling Workflow cluster_0 Preparation & Incubation Incubation 1. Incubate Target Protein + Photo-Probe (Allow binding to equilibrate in the dark) UV 2. UV Irradiation (e.g., 365 nm on ice) (Covalently captures the interaction) Incubation->UV Control1 Control A: Target Protein Only (No Probe) Control2 Control B: Target + Probe (No UV) Control3 Control C: Target + Probe + Competitor Ligand Analysis 3. Downstream Analysis (e.g., Click Chemistry, SDS-PAGE, Mass Spectrometry) UV->Analysis

Caption: A self-validating workflow for photo-affinity labeling experiments.

Step-by-Step Methodology
  • Probe Incubation: Mix your target protein (or cell lysate/live cells) with the diazirine or benzophenone probe. Incubate in the dark for an optimized period (e.g., 10-60 minutes) to allow the probe to bind to its target. [10][15] * Trustworthiness Check: Run parallel controls: a sample without the probe, a sample that will not be irradiated, and a competition sample containing an excess of a non-photo-reactive version of the ligand to demonstrate specific binding.

  • UV Irradiation: Place the samples on ice to minimize heat-related damage and irradiate with a UV lamp at 365 nm. The duration (e.g., 1-30 minutes) must be optimized; diazirines may require less time than benzophenones. [10][16]3. Sample Processing: If working with live cells, lyse them after irradiation to release the proteins. [15]4. Reporter Tag Conjugation (Click Chemistry): If your probe includes an alkyne or azide handle, perform a click chemistry reaction to attach a reporter tag, such as biotin for affinity purification or a fluorophore for in-gel visualization. [1][11]This is a common strategy that avoids using a bulky reporter tag during the initial binding event.

  • Analysis: Separate the proteins by SDS-PAGE. Labeled proteins can be detected by in-gel fluorescence or by Western blot after transfer to a membrane and probing with streptavidin (for biotin tags). [16]The ultimate goal is often to excise the labeled protein band and identify it and the site of crosslinking via mass spectrometry. [1]

Final Recommendation: Which Crosslinker to Choose?

The choice is not a matter of one being universally superior, but of selecting the right tool for the specific biological question.

  • Choose 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (Diazirine) when:

    • Minimizing steric disruption is your highest priority.

    • You need to maximize the probability of a crosslinking event and the exact binding pose is unknown.

    • Initial studies suggest benzophenone yields are too low.

  • Choose a Benzophenone Crosslinker when:

    • The interaction site is known to be in a hydrophobic pocket rich in C-H bonds.

    • High stability in aqueous buffers and resistance to side reactions are critical.

    • You need to minimize non-specific labeling and can tolerate a potentially lower yield.

In practice, an ideal strategy often involves synthesizing and testing probes with both photophores. Comparing the results can provide a more complete picture of the interaction and significantly increase the chances of successfully identifying and characterizing your protein of interest.

References

  • A Comparative Analysis of Benzophenone and Diazirine Photo-Cross-Linkers for Biological Research - Benchchem. BenchChem.
  • Photoaffinity labeling in target- and binding-site identification - PMC.
  • Technical Support Center: Diazirine-Based Photoaffinity Labeling - Benchchem. BenchChem.
  • Structure, Bonding, and Photoaffinity Labeling Applic
  • Bpa vs. Diazirine-Based Crosslinkers: A Comparative Guide for Researchers - Benchchem. BenchChem.
  • Small molecule target identification using photo-affinity chromatography - IU Indianapolis ScholarWorks. Indiana University.
  • The use of benzophenone as a photoaffinity label. Labeling in p-benzoylphenylacetyl chymotrypsin at unit efficiency | Request PDF - ResearchGate.
  • Recent Advances in Target Characterization and Identific
  • Photoaffinity Labeling and in-Gel Fluorescence - Bio-protocol. Bio-protocol.
  • Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions | Analytical Chemistry - ACS Public
  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC.
  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - RSC Publishing. Royal Society of Chemistry.
  • On the Limits of Benzophenone as Cross-Linker for Surface-
  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. MDPI.
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. MDPI.
  • Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers - ResearchGate.
  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC.
  • Photo-Cross-Linker Having Benzophenone | TCI AMERICA - TCI Chemicals. TCI Chemicals.
  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - MDPI. MDPI.
  • Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan - CORE. CORE.
  • Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments.
  • General schematic of a diazirine‐based PAL experiment. Depending on the... - ResearchGate.
  • Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU. Thermo Fisher Scientific.
  • Carboxylic Acid's Role in Enhancing Biochemical Processes - Patsnap Eureka.
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen.
  • Carboxylic Acids: Molecular Wonders with Pervasive Significance - Longdom Publishing. Longdom Publishing.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis - ResearchGate.
  • 2098110-76-8 | 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid | ChemScene. ChemScene.
  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. MDPI.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
  • 7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C21H23F2N3O4 | CID 11590217 - PubChem. PubChem.
  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC.

Sources

Validation

A Comparative Guide to Validating Protein-Protein Interactions: The Role of Photo-Activatable Crosslinkers like 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Introduction The intricate dance of proteins within a cell, forming transient and stable complexes, governs nearly every biological process. The study of these protein-protein interactions (PPIs) is fundamental to unrave...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intricate dance of proteins within a cell, forming transient and stable complexes, governs nearly every biological process. The study of these protein-protein interactions (PPIs) is fundamental to unraveling cellular mechanisms and is a cornerstone of modern drug development. However, identifying a potential interaction is only the first step; rigorous validation is critical to confirm that the interaction is genuine and biologically relevant. Traditional methods, while powerful, often struggle to capture weak or transient interactions that are crucial in dynamic signaling pathways.

This guide explores the use of photo-activatable crosslinkers, specifically focusing on the diazirine-containing compound 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid , as a robust tool for covalently capturing PPIs in situ. We will delve into the mechanism of this technology, provide a detailed experimental framework, and objectively compare its performance against established validation methods such as Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).

Section 1: Covalent Capture with Diazirine-Based Photo-Crosslinkers

The chemical structure of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid features a diazirine ring, a compact and highly stable three-membered ring containing two nitrogen atoms.[1][2] This functional group is the key to its utility in PPI validation. While chemically inert in ambient conditions, it undergoes a profound transformation upon exposure to long-wave UV light (typically 350-370 nm).[3][4]

Mechanism of Action: A Molecular Trap

The process of photo-crosslinking with a diazirine-based reagent is a two-stage "trap":

  • Photo-Activation: Irradiation with UV light causes the diazirine ring to lose a molecule of nitrogen gas (N₂). This event generates a highly reactive and short-lived carbene intermediate.[5]

  • Covalent Insertion: The carbene is an indiscriminate reactive species. It will rapidly and covalently insert into any nearby chemical bond, including the amino acid side chains or peptide backbones of interacting proteins.[3]

This process effectively creates an irreversible, covalent link between two proteins that were in close proximity at the moment of UV activation. This "freezing" of the interaction allows for the capture of even the most transient encounters that would be lost during the extensive washing steps of other methods like Co-IP.[6]

Experimental Workflow: From Interaction to Identification

The validation of a PPI using a diazirine crosslinker is a multi-step process that combines cell biology, biochemistry, and mass spectrometry. The carboxylic acid group on 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid allows it to be conjugated to other molecules, for instance, to create a heterobifunctional crosslinker by attaching it to an amine-reactive N-hydroxysuccinimide (NHS) ester.[7] This allows for a "plant-and-cast" strategy.[7]

G cluster_0 Step 1: Bait Protein Labeling cluster_1 Step 2: Interaction & Crosslinking cluster_2 Step 3: Analysis Bait Purified 'Bait' Protein (with primary amines, e.g., Lysine) Incubate Incubate in Dark Bait->Incubate Reagent NHS-Ester-Diazirine Crosslinker Reagent->Incubate LabeledBait Labeled Bait Protein Incubate->LabeledBait Mix Mix & Allow Interaction LabeledBait->Mix Lysate Cell Lysate or Purified 'Prey' Protein Lysate->Mix UV UV Activation (365 nm) Carbene Formation & Covalent Crosslinking Mix->UV Complex Covalently-Linked Bait-Prey Complex UV->Complex SDS SDS-PAGE / Western Blot (Detect higher MW band) Complex->SDS MS Affinity Purification & Mass Spectrometry (AP-MS) (Identify crosslinked prey) Complex->MS

Figure 1. Workflow for PPI validation using a heterobifunctional diazirine crosslinker.

Detailed Protocol:

  • Reagent Preparation: Synthesize or procure 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. For a targeted approach, it can be conjugated to an NHS-ester to create a heterobifunctional crosslinker.

  • Labeling (Optional, for heterobifunctional): Incubate the purified "bait" protein with the NHS-ester-diazirine crosslinker in the dark to allow the NHS-ester to react with primary amines (e.g., lysine residues) on the bait protein. Remove excess, unreacted crosslinker via dialysis or size-exclusion chromatography.

  • Interaction: Introduce the diazirine-labeled bait protein to a complex protein mixture (like a cell lysate) or a purified "prey" protein. Allow sufficient time for the natural, non-covalent PPI to occur.

  • Photo-Crosslinking: Expose the sample to long-wave UV light (e.g., 365 nm) on ice for a predetermined time.[4] This step is critical and requires optimization. A "-UV" control (a sample kept in the dark) is essential to ensure the crosslinking is light-dependent.

  • Quenching (Optional): The reaction can be quenched by adding a carbene-scavenging reagent like dithiothreitol (DTT).

  • Analysis:

    • SDS-PAGE & Western Blot: The formation of a covalent complex can be visualized as a new, higher molecular weight band on a gel. If antibodies are available for both bait and prey, their co-migration in this new band provides strong evidence of a direct interaction.

    • Affinity Purification-Mass Spectrometry (AP-MS): For unbiased discovery of interaction partners, the bait protein can be affinity-purified (e.g., using an antibody or an affinity tag). Because the interaction is covalent, stringent washing conditions can be used to remove non-specific binders. The purified complex is then digested, and the constituent proteins are identified by mass spectrometry.[8][9][10]

Section 2: Comparative Analysis of PPI Validation Methods

No single technique is perfect for all applications. The choice of method depends on the biological question, the nature of the proteins involved, and available resources. Photo-crosslinking offers unique advantages but also has its own set of considerations.

FeatureDiazirine CrosslinkingCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Bioluminescence Resonance Energy Transfer (BRET)
Principle Covalent capture via UV-activated carbeneAntibody-based pulldown of native complexesReconstitution of a transcription factor in yeastChange in refractive index upon bindingNon-radiative energy transfer between a luciferase and a fluorophore
Interaction Type Direct & ProximalDirect & IndirectPrimarily Direct/Binary[11]DirectDirect & Proximal (<10 nm)[12][13]
Environment In vitro, in situ (cell lysates), in vivoIn vivo (from cell lysates), in vitro[14]In vivo (in yeast nucleus)[15]In vitro[16]In vivo (live cells)[17]
Transient Capture Excellent Poor (interactions may dissociate during washes)[18]Poor to ModerateExcellent (measures kinetics)[19]Good (can be detected in real-time)[20]
Required Reagents Photo-crosslinker, UV lampSpecific antibody for bait protein[21]Fused DNA-binding and activation domains[22]Purified proteins, sensor chipFused luciferase and fluorescent proteins[12]
Key Advantage Covalently traps weak/transient interactions.[6]Detects interactions in a near-native context.High-throughput screening for novel partners.Label-free, provides quantitative kinetic data (kₒₙ, kₒբբ, Kᴅ).[19][23]Real-time detection in living cells.[13][20]
Key Disadvantage Can crosslink non-specific proximal proteins; UV can damage samples.High background; may miss weak interactions.[24]High false-positive/negative rates; non-mammalian system.[15][25]Requires specialized equipment and purified proteins; immobilization can affect protein function.[26]Requires genetic fusion of large tags; potential for steric hindrance.
Causality Behind Experimental Choices
  • Why choose Diazirine Crosslinking? You suspect a critical interaction is too weak or transient to survive Co-IP. Your goal is to definitively prove direct interaction in situ before committing to more complex structural studies.

  • Why choose Co-IP? You want to validate an interaction within a complex from a cell lysate under near-physiological conditions and have a high-quality antibody available.[14][27] It is considered a gold-standard validation technique.[9]

  • Why choose Y2H? You are performing an initial large-scale screen to identify potential new binding partners for your protein of interest.[22][28]

  • Why choose SPR? You need precise, quantitative data on binding affinity and kinetics (how fast proteins associate and dissociate). This is often crucial in drug development.[16][19]

  • Why choose BRET? You need to visualize if and where two proteins interact in real-time within a living cell, for example, in response to a specific stimulus.[12][13]

G cluster_0 Decision Logic for PPI Method Selection Start Start: Have a putative PPI? Q_Transient Is the interaction likely weak or transient? Start->Q_Transient Q_Kinetics Need quantitative kinetic/affinity data? Q_Transient->Q_Kinetics No Diazirine Use Diazirine Crosslinking Q_Transient->Diazirine Yes Q_LiveCell Need real-time data in living cells? Q_Kinetics->Q_LiveCell No SPR Use SPR Q_Kinetics->SPR Yes Q_Screen Screening for new partners? Q_LiveCell->Q_Screen No BRET Use BRET/FRET Q_LiveCell->BRET Yes Y2H Use Y2H Q_Screen->Y2H Yes CoIP Use Co-IP (Gold Standard Validation) Q_Screen->CoIP No

Figure 2. A decision-making flowchart for selecting an appropriate PPI validation method.

Conclusion

The validation of protein-protein interactions is a multi-faceted challenge that requires a carefully chosen toolkit. While traditional methods like Co-immunoprecipitation and Yeast Two-Hybrid remain indispensable for initial validation and screening, they have limitations. Photo-activatable crosslinkers, exemplified by the diazirine-containing molecule 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid , provide a powerful and complementary approach.

By forming an irreversible covalent bond between interacting partners upon UV activation, this method excels at trapping the transient and weak interactions that orchestrate dynamic cellular signaling. This "molecular snapshot" capability provides high-confidence evidence of direct, in-situ binding that is often unattainable with other techniques. When combined with the analytical power of mass spectrometry, photo-crosslinking can deliver residue-level insights into interaction interfaces. For researchers and drug developers investigating the fleeting connections that drive biology, the strategic use of diazirine crosslinkers is not just an alternative, but an essential tool for robust and conclusive PPI validation.

References

  • Brückner, A., Polge, C., Lentze, N., Auerbach, D., & Schlattner, U. (2009). Yeast Two-Hybrid, a Powerful Tool for Systems Biology. International Journal of Molecular Sciences. [Link]

  • Christianson, J. C., & Ye, Y. (2014). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. Science China Life Sciences. [Link]

  • Fields, S., & Song, O. (1989). A novel genetic system to detect protein-protein interactions. Nature. [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) to monitor protein-protein interactions. Nature Protocols. [Link]

  • Dragulescu-Andrasi, A., Krummel, D. A., & Chan, C. T. (2011). Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects. Proceedings of the National Academy of Sciences. [Link]

  • News-Medical.Net. (2023, July 19). Two Hybrid Screening: Advantages and Disadvantages. News-Medical.Net. [Link]

  • Pons, V., Leduc, M., & Trinquet, E. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. MDPI. [Link]

  • Causier, B. (2018). Protein–Protein Interactions: Yeast Two Hybrid. Springer Nature Experiments. [Link]

  • PubMed. (2012). Protein Interaction Analysis by Surface Plasmon Resonance. National Institutes of Health. [Link]

  • Joung, J. K., Ramm, E. I., & Pabo, C. O. (2003). The yeast two-hybrid system for identifying protein-protein interactions. Current Protocols in Molecular Biology. [Link]

  • PubMed. (2022). Protein-Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. National Institutes of Health. [Link]

  • Pfleger, K. D. G. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Nature Protocols. [Link]

  • ACS Publications. (2025, March 2). Affinity Purification Mass Spectrometry on the Orbitrap–Astral Mass Spectrometer Enables High-Throughput Protein–Protein Interaction Mapping. Journal of Proteome Research. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • University of Huddersfield Repository. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

  • Let's Talk Academy. (2025, June 13). Co-immunoprecipitation: Most Effective for Protein-Protein Interactions. Let's Talk Academy. [Link]

  • Frontiers. (2012, September 11). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. [Link]

  • BiologicsCorp. (n.d.). Methods for Detection and Analysis of Protein Protein Interactions. BiologicsCorp. [Link]

  • IOR Press. (n.d.). An Overview of Current Methods to Confirm Protein-Protein Interactions. IOR Press. [Link]

  • bioRxiv. (2025, May 9). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Springer. (n.d.). Surface Plasmon Resonance: A Sensitive Tool to Study Protein–Protein Interactions. Springer. [Link]

  • Mtoz Biolabs. (n.d.). SPR Based Protein Interaction Analysis Service. Mtoz Biolabs. [Link]

  • ResearchGate. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). Protein-Protein Interaction Analysis Using Co-IP Coupled with MS. Mtoz Biolabs. [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of High-throughput PPI Detection. Mtoz Biolabs. [Link]

  • bioRxiv. (2022, September 20). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]

  • KOPS. (n.d.). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. KOPS. [Link]

  • Springer Nature Experiments. (n.d.). Co-immunoprecipitation for Assessing Protein–Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. Springer Nature Experiments. [Link]

  • PMC. (n.d.). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC. [Link]

  • The University of Warwick. (2018, April 1). Use of BioID to detect protein-protein interactions. The University of Warwick. [Link]

  • PMC. (n.d.). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. PMC. [Link]

  • PubChem. (n.d.). 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). The advantages and disadvantages of three types of PPI modulators. ResearchGate. [Link]

  • Journal of Neurogastroenterology and Motility. (2018, April 1). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. Journal of Neurogastroenterology and Motility. [Link]

  • PMC. (n.d.). Hydrophilic azaspiroalkenes as robust bioorthogonal reporters. PMC. [Link]

  • ResearchGate. (2025, August 10). Proton Pump Inhibitors in 2021: Pros, Cons, and Everything in Between. ResearchGate. [Link]

  • MDPI. (2018, December 18). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. [Link]

  • Journal of Pharmacy & Bioresources. (n.d.). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. Journal of Pharmacy & Bioresources. [Link]

Sources

Validation

Benchmarking 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid in chemoproteomics workflows

Benchmarking 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid in Chemoproteomics Workflows: A Shift Toward High-Fidelity Target Deconvolution As a Senior Application Scientist specializing in chemoproteomics, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid in Chemoproteomics Workflows: A Shift Toward High-Fidelity Target Deconvolution

As a Senior Application Scientist specializing in chemoproteomics, I frequently encounter a recurring bottleneck in target deconvolution: the "false positive" interactome generated by off-target photoaffinity labeling (PAL)[2]. While linear aliphatic diazirines (e.g., photo-leucine analogs) have long been the gold standard due to their minimal steric footprint, their photochemical behavior is fundamentally flawed for unbiased profiling. Upon UV irradiation, a significant fraction of linear diazirines isomerizes into long-lived diazo intermediates, which selectively alkylate acidic residues (glutamate and aspartate) in a pH-dependent manner.

To circumvent this chemical bias, the field is rapidly adopting conformationally constrained tags. 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid —a cyclopentane-fused spirocyclic diazirine—represents a paradigm shift. By leveraging ring strain and stereoelectronic constraints, this scaffold suppresses diazo formation, enforcing a "true" carbene mechanism that yields unbiased, high-fidelity crosslinking.

Part 1: The Causality of Chemoproteomic Bias (Mechanistic Grounding)

To understand why 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid outperforms traditional tags, we must examine the photochemical causality governing probe activation.

The Diazo Trap of Linear Diazirines: When linear alkyl diazirines are irradiated at 365 nm, they extrude nitrogen gas (N₂) to form a highly reactive singlet carbene. However, a major competing pathway involves ring-opening isomerization into a linear diazo compound. This diazo intermediate is relatively stable and acts as an electrophile. Instead of capturing the immediate binding pocket via C-H insertion, it diffuses and acts as an affinity trap for nucleophilic side chains, skewing the interactome toward acidic pockets rather than genuine binding interfaces[2].

The Spirocyclic Advantage: Fusing the diazirine to a cyclopentane ring (forming the spiro[1]heptane system) introduces critical geometric constraints. The bond angles required to stabilize the linear diazo form are energetically prohibitive within the spirocyclic framework. Consequently, UV irradiation almost exclusively extrudes N₂ to generate a highly reactive, short-lived cyclopentylidene carbene. This carbene rapidly inserts into adjacent C-H or X-H bonds, providing a true snapshot of the binding pocket without amino acid bias. Recent comparative studies demonstrate that spirocyclic diazirines exhibit a significantly reduced propensity for off-target labeling compared to their linear counterparts, both at the individual protein and proteome-wide levels.

Photochemistry Spiro 1,2-Diazaspiro[2.4]hept-1-ene (Spirocyclic Diazirine) Carbene Singlet Carbene (Short-lived, Unbiased) Spiro->Carbene UV (365 nm) Favored via ring strain Diazo Diazo Intermediate (Long-lived, Acid-biased) Spiro->Diazo Suppressed Linear Linear Alkyl Diazirine Linear->Carbene UV (365 nm) Linear->Diazo Major Side Pathway Target Unbiased C-H/X-H Insertion (High Fidelity Labeling) Carbene->Target OffTarget Nucleophilic Attack by Glu/Asp (False Positives) Diazo->OffTarget

Photochemical activation pathways of spirocyclic vs. linear diazirines.

Part 2: Objective Benchmarking Data

When designing a chemoproteomics probe, the choice of photoreactive group dictates the success of the downstream LC-MS/MS deconvolution. The table below summarizes the quantitative and qualitative benchmarking of 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid against industry-standard alternatives[2].

Photoreactive TagPrimary Reactive Intermediate(s)Off-Target Propensity (Acidic Bias)Steric Footprint (MW added)Activation WavelengthCrosslinking Fidelity
1,2-Diazaspiro[1]hept-1-ene (Spiro-Cp) Singlet Carbene Low Moderate (~140 Da) 350–365 nm High
Linear Alkyl DiazirineCarbene & DiazoHighSmall (~85 Da)350–365 nmLow (pH-dependent)
Aryl(trifluoromethyl) Diazirine (TPD)Singlet CarbeneLowLarge (~200 Da)350–365 nmHigh
Benzophenone (BP)DiradicalModerate (Met bias)Very Large (~180 Da)350–365 nmModerate

Data Synthesis: While TPDs also offer a "true" carbene mechanism with low acidic bias, their large aromatic bulk often abrogates the native binding affinity of small-molecule ligands. 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid strikes the optimal balance: it maintains the aliphatic, relatively compact nature of linear diazirines while adopting the high-fidelity carbene chemistry of TPDs.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for utilizing 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid in a target deconvolution workflow. The carboxylic acid handle at the 5-position allows for straightforward amide coupling to primary or secondary amines on your parent ligand.

Step 1: Probe Synthesis (Amide Coupling)

  • Dissolve the parent ligand (containing a free amine) and 1,2-Diazaspiro[1]hept-1-ene-5-carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours in the dark.

  • Purify the resulting photoaffinity probe via preparative HPLC. Critical Note: Keep all fractions shielded from ambient light to prevent premature photolysis.

Step 2: Live-Cell Target Engagement

  • Seed HeLa cells in 10 cm dishes and grow to 80% confluency.

  • Treat cells with the synthesized probe (typically 1–10 µM) for 1 hour at 37°C.

  • Self-Validating Controls:

    • Control A (No-UV): Treat cells with the probe but omit the UV irradiation step (validates that enrichment is strictly covalent).

    • Control B (Competition): Pre-treat cells with a 10-fold excess of the unmodified parent ligand for 30 minutes prior to probe addition (validates specific target engagement).

Step 3: In Situ Photoactivation

  • Wash cells twice with ice-cold PBS to remove unbound probe.

  • Add 5 mL of ice-cold PBS to the dish. Place the dish on ice and irradiate at 365 nm (UV-A, ~10 mW/cm²) for 10 minutes. The spirocyclic constraint ensures rapid N₂ extrusion and target crosslinking.

Step 4: Lysis & Bioorthogonal Click Chemistry

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 × g, 15 min).

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) to the lysate. React for 1 hour at room temperature.

Step 5: Enrichment & LC-MS/MS Deconvolution

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS.

Workflow Step1 1. Probe Design Ligand + Spiro-Diazirine Step2 2. Live Cell Incubation Target Engagement Step1->Step2 Step3 3. UV-A Irradiation 365nm, 10 min, In Situ Step2->Step3 Step4 4. Lysis & CuAAC Click Biotin-Azide Step3->Step4 Step5 5. Enrichment Streptavidin Pulldown Step4->Step5 Step6 6. LC-MS/MS Target Deconvolution Step5->Step6

Step-by-step chemoproteomic target deconvolution workflow using spirocyclic diazirines.

References

  • O'Brien, J. G. K., Conway, L. P., Ramaraj, P., et al. (2024). "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling." Chemical Science (RSC Publishing). Available at:[Link]

Sources

Comparative

Minimizing Steric Penalty in Photoaffinity Labeling: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid vs. Bulky Crosslinkers

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

The "Observer Effect" in Chemical Biology

In photoaffinity labeling (PAL) and chemical proteomics, the fundamental challenge is the "observer effect": the addition of a photoreactive tag can fundamentally alter the biological behavior of the ligand [1]. When mapping the small molecule-protein interactome, the choice of photo-crosslinker dictates the success of target identification.

Historically, bulky photo-crosslinkers like Benzophenone (BP) and Aryl Azides (AA) have been the standard. However, their significant steric bulk often disrupts native ligand-protein interactions, reducing binding affinity ( Kd​ ) or preventing the probe from entering tight binding pockets [2].

To solve this, modern probe design has shifted toward ultra-compact aliphatic diazirines. 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS: 2098110-76-8) represents a highly specialized building block in this class [3]. By fusing the diazirine moiety into a spiro-cyclopentane ring system, it provides a rigid, minimal-footprint crosslinker that mimics native aliphatic motifs, virtually eliminating the steric penalty associated with traditional bulky tags.

Structural and Mechanistic Causality

As an application scientist, selecting a crosslinker requires understanding how its 3D structure and photochemistry dictate experimental outcomes.

The Bulky Giants: Benzophenone and Aryl Azides

Benzophenones consist of two large, planar phenyl rings. While highly stable in ambient light and capable of reversible excitation, their massive van der Waals volume often acts as a steric wedge, preventing the pharmacophore from achieving its native binding pose [4]. Furthermore, BP requires prolonged UV irradiation (often 30–60 minutes) to generate its reactive triplet diradical, which increases the risk of non-specific background labeling and UV-induced protein degradation.

The Compact Innovator: 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic Acid

This spiro-diazirine features a three-membered diazirine ring fused to a five-membered cyclopentane ring, with a carboxylic acid handle for straightforward amide coupling (e.g., via HATU or EDC/NHS).

  • Steric Advantage: Its 3D conformation is roughly spherical and highly compact (MW: 140.14 g/mol ), easily masquerading as a native proline or cyclopentyl group within a ligand structure [5].

  • Photochemical Efficiency: Upon brief irradiation at ~350 nm (5–15 minutes), it irreversibly extrudes nitrogen gas ( N2​ ) to generate a highly reactive singlet carbene. This carbene rapidly inserts into nearby C-H, O-H, or N-H bonds [1]. The spiro-fusion restricts the conformational flexibility of the intermediate, driving rapid crosslinking and minimizing the diffusion-based off-target labeling sometimes seen with linear aliphatic diazirines.

Photolysis cluster_diazirine 1,2-Diazaspiro[2.4]hept-1-ene Pathway cluster_bp Benzophenone Pathway D_Start Spiro-Diazirine (Minimal Bulk) D_UV UV (350 nm) - N2 Gas D_Start->D_UV D_Carbene Singlet Carbene (Highly Reactive) D_UV->D_Carbene D_Insert C-H / X-H Insertion D_Carbene->D_Insert B_Start Benzophenone (High Steric Bulk) B_UV UV (350-365 nm) Intersystem Crossing B_Start->B_UV B_Diradical Triplet Diradical (Reversible) B_UV->B_Diradical B_Insert C-H Abstraction & Recombination B_Diradical->B_Insert

Photochemical activation mechanisms comparing compact diazirines and bulky benzophenones.

Quantitative Performance Comparison

To objectively evaluate these crosslinkers, we must look at their physical properties and their typical impact on assay performance. The table below synthesizes the structural penalties and operational parameters of each class.

Parameter1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acidBenzophenone (BP)Aryl Azide (AA)
Molecular Weight (Core) 140.14 g/mol ~182.22 g/mol (Core)~119.12 g/mol (Core)
Steric Footprint Ultra-compact (Aliphatic spiro-ring)Very Bulky (Two planar aromatic rings)Moderate (Single aromatic ring)
Reactive Intermediate Singlet CarbeneTriplet DiradicalSinglet/Triplet Nitrene
Required UV Wavelength ~350 nm (Biocompatible)350 - 365 nm250 - 300 nm (Often damages proteins)
Typical Irradiation Time 5 – 15 minutes30 – 120 minutes1 – 5 minutes
Impact on Native Kd​ Minimal (Often < 2-fold shift)High (Often 10x to 100x loss of affinity)Moderate to High
Crosslinking Yield High (Rapid, irreversible insertion)Low to Moderate (Reversible excitation)Low (Prone to ring expansion side-reactions)

Self-Validating Experimental Protocol: Evaluating Steric Impact

To rigorously prove that the spiro-diazirine outperforms bulky alternatives, researchers must employ a self-validating workflow. This protocol is designed to measure both the preservation of binding affinity (steric impact) and the specificity of the photo-crosslinking event.

Phase 1: Probe Synthesis & Affinity Validation
  • Conjugation: Couple 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid to the primary amine of your pharmacophore using HATU/DIPEA in DMF. Synthesize a parallel Benzophenone-conjugated probe for direct comparison.

  • Affinity Profiling (Surface Plasmon Resonance - SPR): Measure the Kd​ of the native ligand, the Diazirine-probe, and the BP-probe against the purified target protein.

    • Causality Check: If the BP-probe shows a >10-fold increase in Kd​ while the Diazirine-probe remains near-native, steric hindrance is actively disrupting the pharmacophore's binding pose.

Phase 2: Competitive Photo-Crosslinking Assay

A trustworthy PAL experiment must include a competition control to differentiate specific active-site binding from random collisional crosslinking.

  • Sample Preparation: Prepare three reaction tubes per probe:

    • Tube A (Vehicle): Target protein (1 µM) + Probe (10 µM).

    • Tube B (Competition): Target protein (1 µM) + Probe (10 µM) + Native Ligand (100 µM) .

    • Tube C (Dark Control): Target protein (1 µM) + Probe (10 µM) (No UV exposure).

  • Incubation: Incubate all tubes at 4°C for 30 minutes to reach thermodynamic equilibrium.

  • Photoactivation: Irradiate Tubes A and B on ice using a 350 nm UV lamp.

    • Diazirine probes: Irradiate for 10 minutes.

    • BP probes: Irradiate for 45 minutes.

  • Click Chemistry & Enrichment: If the probes contain an alkyne handle, perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach a biotin-azide tag. Enrich the crosslinked complexes using Streptavidin magnetic beads.

  • Analysis: Elute and analyze via SDS-PAGE (in-gel fluorescence) or LC-MS/MS.

    • Validation Criteria: Tube A must show a strong signal. Tube B must show a >80% reduction in signal (proving active-site specificity). Tube C must show zero signal (proving crosslinking is strictly photo-dependent).

Workflow Step1 1. Probe Conjugation Amide coupling of Carboxylic Acid Step2 2. Target Incubation Equilibrate probe with proteome Step1->Step2 Step3 3. Photoactivation Irradiate at 350 nm (5-15 min) Step2->Step3 Step4 4. Click Chemistry Attach biotin/fluorophore tag Step3->Step4 Step5 5. LC-MS/MS Analysis Identify crosslinked peptides Step4->Step5

Self-validating experimental workflow for photoaffinity labeling and target identification.

Conclusion

While Benzophenones and Aryl Azides remain useful in highly solvent-exposed regions or macro-molecular interactions, they impose severe limitations when probing tight small-molecule binding pockets. 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid offers a superior alternative. By leveraging a rigid, ultra-compact spiro-aliphatic architecture, it preserves the native binding affinity of the pharmacophore while delivering rapid, highly efficient carbene-mediated crosslinking upon biocompatible UV activation. For modern drug discovery and target deconvolution, minimizing the steric penalty is not just an optimization—it is a prerequisite for accurate biological observation.

References

  • Chemical Reviews - ACS Publications. Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Available at:[Link]

  • National Institutes of Health (PMC). Photoaffinity labeling in target- and binding-site identification. Available at:[Link]

  • RSC Publishing. Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. As a novel compound, specific safety data sheets (SDS) may not be readily availa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid. As a novel compound, specific safety data sheets (SDS) may not be readily available. Therefore, this directive is grounded in a first-principles analysis of its constituent functional groups and adherence to established regulatory frameworks for hazardous waste management. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Core Principle: A Proactive Risk-Based Approach

The disposal plan for any chemical begins with a thorough understanding of its intrinsic hazards. For 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, we must infer its reactivity profile from its key structural features: the diazo-alkene moiety and the spirocyclic system.

  • Diazo Moiety (-N=N- within a ring): This is the primary driver of the compound's hazard profile. Diazo compounds are a well-documented class of high-energy molecules.[1] They are known for their potential to be highly toxic and thermally unstable, with a risk of explosive decomposition upon initiation by heat, shock, or friction.[1][2][3]

  • Spirocyclic System: The spiro[2.4]heptane framework incorporates significant ring strain. Strained ring systems can lower the activation energy for decomposition pathways.[4] Studies on related spiro compounds have shown they can undergo thermal rearrangements at relatively moderate temperatures (e.g., 50°C), highlighting a potential for thermal sensitivity.[4][5]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule, making it incompatible with bases.

Given these features, all waste containing this compound must be handled as Reactive Hazardous Waste .

Regulatory & Safety Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, this primarily involves the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Classification: Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a D003 Reactive Waste due to its potential instability.[2][6] All laboratory personnel generating this waste must be trained on proper hazardous waste management procedures.[6] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which requires regular removal of waste and a formal Laboratory Management Plan.[7]

  • OSHA Compliance: Per OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), a risk assessment is mandatory.[8] Due to the potential carcinogenicity associated with some diazo compounds and their decomposition products, it is prudent to handle this substance with the precautions required for a "select carcinogen," including the use of designated areas for handling.[8][9]

Summary of Key Safety & Disposal Parameters
ParameterSpecificationRationale & Source
EPA Hazard Class Reactive (D003) ; Potentially Toxic (D002)The diazo functional group imparts instability.[2] Toxicity is inferred from the general class of diazo compounds.
OSHA Handling Treat as a "Select Carcinogen" Prudent practice due to the nature of diazo compounds and potential decomposition products.[8][10]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, BasesDiazo compounds can react violently with acids and oxidizers.[11] The carboxylic acid moiety will react with bases.
Primary Disposal Route High-Temperature Incineration The recommended method for complete destruction of reactive organic compounds.[12][13][14]
Required PPE Safety Goggles with Face Shield, Chemical-Resistant Lab Coat, Chemical-Resistant Gloves (e.g., Butyl Rubber)Full protection is necessary to prevent skin/eye contact and exposure to a potentially toxic and reactive substance.[15][16]
Waste Container Clearly labeled, sealed, non-reactive (e.g., glass or HDPE) primary container within a durable secondary container.Prevents accidental spillage and reaction. Containers must be kept closed when not in use.[3][17][18]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical decision-making process for the safe disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid from the point of generation to final removal.

G cluster_0 Waste Generation & Characterization cluster_1 Disposal Pathway cluster_2 Final Disposition WasteGen Waste Generated: 1,2-Diazaspiro[2.4]hept-1-ene- 5-carboxylic acid WasteType Is the waste neat/concentrated or a dilute solution/residue? WasteGen->WasteType Neat Neat Solid or Concentrated Waste WasteType->Neat Neat/ Concentrated Dilute Dilute Solution or Trace Residue WasteType->Dilute Dilute/ Trace Package Securely Package Waste (See Protocol 3.1) Neat->Package QuenchAssess Risk Assessment: Is controlled quenching feasible and safe? Dilute->QuenchAssess QuenchProtocol Perform Controlled Quenching (See Protocol 3.2) QuenchAssess->QuenchProtocol Yes QuenchAssess->Package No QuenchProtocol->Package Dispose of quenched material as hazardous solvent waste Store Store in Designated Satellite Accumulation Area (SAA) Package->Store EHS Arrange Pickup via EHS for Licensed Vendor Disposal (High-Temp Incineration) Store->EHS

Caption: Decision workflow for the disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.

Protocol 3.1: Direct Disposal of Neat Compound and Concentrated Waste

This is the standard and most recommended procedure for all but trace amounts of the material.

  • Consult EHS: Before beginning, notify your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance and appropriate waste container labels.

  • Segregate Waste: Collect all waste containing 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid in a dedicated, compatible hazardous waste container. Do not mix it with any other chemical waste streams.[3]

  • Package Securely:

    • Ensure the primary waste container is tightly sealed and the exterior is clean.[17]

    • Place the primary container into a larger, unbreakable secondary container to prevent spillage during transport.[9]

  • Label Accurately: Affix a hazardous waste label to the primary container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid"

    • The associated hazards: "Reactive," "Toxic," "Potential Carcinogen"

    • The accumulation start date.

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is away from heat sources and incompatible materials.[13]

  • Arrange for Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste contractor.[19] The material will be transported to a certified facility for high-temperature incineration.[13][14]

Protocol 3.2: Deactivation of Trace Residues (Expert Use Only)

This procedure should only be performed for decontaminating glassware or quenching trace residual amounts by highly trained personnel in a certified chemical fume hood.

WARNING: Diazo compounds can react violently. This procedure presents significant risk if not performed correctly.

  • Prepare a Quenching Station: In a chemical fume hood, prepare an ice water bath large enough to accommodate the reaction flask. Have an appropriate fire extinguisher nearby.

  • Inert and Dilute: Transfer the item with trace residue (e.g., a reaction flask) into the fume hood. If quenching a small amount of solution, dilute it significantly with an inert solvent like toluene.

  • Controlled Addition of Acid: While stirring the solution in the ice bath, slowly and dropwise add a dilute solution of acetic acid in an inert solvent.[1] The acid will protonate and decompose the diazo compound, typically with the evolution of nitrogen gas.

  • Monitor the Reaction: Watch for signs of reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition immediately.

  • Ensure Complete Quenching: Continue adding the acid dropwise until gas evolution ceases. Let the solution stir in the ice bath for an additional hour to ensure the reaction is complete.

  • Dispose of Quenched Liquid: The resulting solution, although no longer reactive in the same manner, is still hazardous waste. It must be collected, labeled as a hazardous solvent waste, and disposed of through your institution's EHS department according to Protocol 3.1.[17]

Emergency Procedures

  • Spill:

    • Small Spill: Alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[17][18] Do not use combustible materials like paper towels. Carefully collect the mixture into a sealed container, label it as hazardous waste, and dispose of it via Protocol 3.1.

    • Large Spill: Evacuate the area immediately. Close the doors and prevent entry. Notify your institution's EHS and emergency response team from a safe location.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][20]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16][20]

    • In all cases of exposure, seek immediate medical attention after initial flushing and provide the medical team with the chemical name.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov. Regulations.gov.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health, 21 May 2025.
  • Carcinogens - Standards | Occupational Safety and Health Administration. OSHA.
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. US EPA, 25 November 2025.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com, 29 March 2022.
  • SAFETY DATA SHEET. Sigma-Aldrich, 06 November 2025.
  • School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST | US EPA. US EPA, 28 August 2024.
  • Carcinogens - Overview | Occupational Safety and Health Administration. OSHA.
  • Managing Hazardous Chemical Waste in the Lab. 26 October 2021.
  • Safety Data Sheet. Key Organics, 01 December 2017.
  • SAFETY DATA SHEET. Fisher Scientific, 27 August 2013.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • Azo Compounds, Diazo Compounds and Hydrazines Waste Compatibility. Lab Supplies.
  • Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Proper Disposal Of Investigational Products In Clinical Research: Regulatory Framework, Operational Guidance And Environmental Stewardship.
  • Safety Data Sheet. Aaronchem, 11 August 2025.
  • Thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes - PubMed. PubMed, 28 June 2002.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8)[1]. The unique structure of this compound, featuring a strained diazirine ring, demands a rigorous and informed approach to personal protective equipment (PPE) and handling protocols. This guide is designed to build a deep, trust-based understanding of the necessary precautions by explaining the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Reactivity of the Diazirine Moiety

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid belongs to the diazirine class of molecules. Diazirines are three-membered heterocyclic compounds known for their use as carbene precursors[2]. The core of their reactivity lies in the strained three-membered ring containing a nitrogen-nitrogen double bond[2][3].

Key Hazards:

  • Photolytic and Thermal Instability: Under UV light (approx. 365-405 nm) or modest heat (80-110°C), diazirines can expel nitrogen gas (N₂) to generate a highly reactive carbene intermediate[2][4]. This carbene can then undergo rapid, indiscriminate insertion reactions with nearby C-H, O-H, or N-H bonds[4]. This reactivity is the basis for their use in photoaffinity labeling but also constitutes a primary handling hazard.

  • Irritation Potential: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar spirocyclic carboxylic acids indicate a potential for skin and eye irritation. For example, related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5][6].

  • Inhalation and Ingestion: Though specific toxicity data is limited, related compounds are noted as harmful if swallowed (H302)[5]. As a solid powder, aerosolization presents an inhalation risk.

The following table summarizes the potential hazards based on analogous compounds.

Hazard ClassificationGHS Hazard CodePotential EffectPrecautionary StatementSource
Skin IrritationH315Causes skin irritationP280: Wear protective gloves/protective clothing.[5][6]
Eye IrritationH319Causes serious eye irritationP280: Wear eye protection/face protection.[5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][7]
Acute Toxicity (Oral)H302Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[5]

The Core Directive: A Systemic Approach to Personal Protective Equipment (PPE)

Treating PPE as a complete, integrated system is paramount for safety.[8] The selection of PPE must directly address the identified hazards of irritation and uncontrolled reactivity.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place.

  • Chemical Fume Hood: All manipulations of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid, from weighing to reaction setup, must be conducted in a certified chemical fume hood.[9] This is critical to mitigate inhalation risks and to contain any potential energy release.

  • Light and Heat Control: Handle the compound in an area shielded from direct sunlight or other strong UV sources. Avoid proximity to hot plates or other heating equipment unless part of a controlled reaction protocol.[10]

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that form a seal around the eyes are mandatory.[11]

    • Causality: This protects against splashes of solvents used with the compound and from any fine particulates that may become airborne. For activities with a higher splash risk, such as large-scale transfers or quenching procedures, a full-face shield must be worn over the safety goggles.[12]

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat and a chemical-resistant apron. Full-length pants and closed-toe shoes are required.

    • Causality: The lab coat provides a primary barrier. The diazirine moiety's potential for energetic decomposition, though not guaranteed to be explosive, warrants the use of flame-resistant materials as a precautionary measure. The apron adds a layer of protection against splashes of corrosive or reactive materials.

  • Hand Protection:

    • Requirement: Chemically resistant gloves (e.g., nitrile) are mandatory.[10][11] For extended procedures or when handling larger quantities, double-gloving is recommended.

    • Causality: This directly mitigates the risk of skin irritation.[5][6] Gloves must be inspected for tears or defects before use. Contaminated gloves should be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[13] The cuffs of the outer gloves should be pulled over the sleeves of the lab coat.[8]

  • Respiratory Protection:

    • Requirement: Generally, handling in a fume hood is sufficient. If there is a risk of aerosolization outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) must be used.[13]

    • Causality: This prevents inhalation of the compound, which may cause respiratory irritation.[5]

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for safely handling 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid.

cluster_prep PART 1: PREPARATION cluster_ppe PART 2: PPE & HANDLING cluster_donning Donning PPE cluster_handling Handling (in Fume Hood) cluster_disposal PART 3: DECONTAMINATION & DISPOSAL cluster_doffing Doffing PPE A Review SDS & Conduct Risk Assessment B Verify Fume Hood Certification & Function C Assemble All Necessary Apparatus & Reagents D Prepare Designated Waste Containers E Don Lab Coat & Apron D->E F Don Safety Goggles & Face Shield E->F G Don Inner Gloves F->G H Don Outer Gloves (over cuffs) G->H I Weigh Compound (Protect from light/heat) H->I J Perform Experiment K Quench Reaction Mixture (if necessary) J->K L Dispose of Liquid/Solid Waste in Labeled Container M Decontaminate Glassware & Work Surfaces N Remove Outer Gloves M->N O Remove Face Shield & Apron N->O P Remove Lab Coat O->P Q Remove Inner Gloves P->Q R Wash Hands Thoroughly Q->R

Sources

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